1-(Piperidin-4-yl)ethanone hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
1-piperidin-4-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6(9)7-2-4-8-5-3-7;/h7-8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWUETLSKAKGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237933 | |
| Record name | 4-Acetylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89895-06-7 | |
| Record name | 4-Acetylpiperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89895-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylpiperidinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089895067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylpiperidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetylpiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(Piperidin-4-yl)ethanone hydrochloride physical and chemical properties
An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone hydrochloride (CAS: 89895-06-7)
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and handling properties of this compound (CAS No: 89895-06-7). As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization.[1] This document consolidates critical data on its structural attributes, spectroscopic profile, and stability, offering field-proven protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who leverage piperidine-based scaffolds in the synthesis of novel bioactive molecules.
Compound Identification and Core Properties
This compound is a heterocyclic ketone that serves as a versatile building block. The piperidine ring is a privileged scaffold in drug discovery, and its substitution at the 4-position allows for extensive chemical modification.[2][3] The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.
Nomenclature and Chemical Identifiers
A clear and unambiguous identification is the cornerstone of any chemical workflow. The following table summarizes the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 89895-06-7[1][4][5] |
| IUPAC Name | This compound[6] |
| Synonyms | 4-Acetylpiperidine hydrochloride, 1-(4-Piperidinyl)ethanone hydrochloride, Methyl 4-piperidyl ketone hydrochloride[1][4][7] |
| Molecular Formula | C₇H₁₄ClNO[5] or C₇H₁₃NO·HCl[7] |
| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N[4][6] |
| SMILES | CC(C1CCNCC1)=O.[H]Cl[5][8] |
| MDL Number | MFCD00044810[4][5] |
Chemical Structure
The structure consists of a piperidine ring with an acetyl group attached to the fourth carbon. The hydrochloride salt is formed at the piperidine nitrogen.
Caption: Chemical structure of this compound.
Physical and Chemical Properties
The physicochemical properties dictate the compound's behavior in various experimental conditions, from reaction setups to formulation.
| Property | Value | Source(s) |
| Molecular Weight | 163.65 g/mol | [4][6][7] |
| Appearance | White to off-white solid or crystalline solid | [1][4][6] |
| Melting Point | 151-158 °C | [4] |
| Purity | Typically ≥95-98% | [4][5][6] |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere (e.g., Nitrogen, Argon) | [1][6] |
Solubility Insights: While specific solubility data for this exact compound is not readily published, related structures like 4-Piperidone hydrochloride hydrate show solubility in DMSO (30 mg/mL), PBS (pH 7.2) (10 mg/mL), DMF (5 mg/mL), and Ethanol (2 mg/mL).[9] It is reasonable to expect this compound to exhibit solubility in polar protic and aprotic solvents. Empirical determination is always recommended for precise experimental design.
Quality Control and Characterization
Ensuring the identity and purity of a starting material is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques forms the basis of a robust quality control workflow.
Spectroscopic and Chromatographic Profile
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic signals for the acetyl methyl protons (singlet), the piperidine ring protons (a series of multiplets), and the proton on the nitrogen. ¹³C NMR will show distinct peaks for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the piperidine ring.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A single major peak should be observed, with any impurities appearing as separate, smaller peaks.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under ESI+, the expected m/z would correspond to the free base [M+H]⁺.
Experimental Protocol: NMR for Structural Verification
This protocol provides a self-validating system for confirming the chemical structure.
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. The chemical shift, integration, and multiplicity of peaks provide a fingerprint of the compound.
-
Apparatus: 400 MHz (or higher) NMR spectrometer.
-
Reagents: Deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD), Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).
-
Procedure:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. DMSO-d₆ is a good starting choice due to its ability to dissolve polar hydrochloride salts.
-
Vortex the tube until the sample is fully dissolved.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
-
Data Interpretation & Trustworthiness: The obtained spectrum must match the expected chemical shifts and splitting patterns for the structure. The integration of the peaks should correspond to the number of protons in each environment. A mismatch indicates either an incorrect structure or the presence of significant impurities.
Experimental Protocol: HPLC for Purity Assessment
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak relative to the total area of all peaks is calculated.
-
Apparatus: HPLC system with a UV detector, C18 reverse-phase column.
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic acid or Trifluoroacetic acid (TFA).
-
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in ACN).
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).
-
Method Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 210 nm (ketones typically absorb at this wavelength).
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
-
Injection: Inject 5-10 µL of the sample solution.
-
-
Data Interpretation & Trustworthiness: The resulting chromatogram should show a single, sharp peak for the target compound. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity value of >95% is typically acceptable for most research applications.
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for the characterization and quality control of incoming this compound.
Caption: A standard workflow for the quality control of chemical reagents.
Safety, Handling, and Storage
Proper handling procedures are critical to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
This compound is classified as hazardous and should be handled with care.
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[4][6] |
| Signal Word | Warning [4][6] |
| Hazard Statements | H302: Harmful if swallowed.[4][6] H315: Causes skin irritation.[4][6][10] H319: Causes serious eye irritation.[4][6][10] H335: May cause respiratory irritation.[4][6][10] |
| Precautionary Statements | P261: Avoid breathing dust.[4][6][10] P280: Wear protective gloves/eye protection.[10][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][10] |
Recommended Storage and Handling
-
Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[1] For long-term stability, storage at 2-8°C under an inert gas like nitrogen or argon is recommended to prevent potential degradation.[1]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[1] Keep away from strong oxidizing agents and sources of ignition.[1]
Applications in Research and Development
The true value of this compound lies in its role as a versatile synthetic intermediate.
Role as a Pharmaceutical Intermediate
The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds.[2] This compound provides a reactive ketone handle and a secondary amine (which can be N-functionalized), allowing for a multitude of synthetic transformations. It is a key starting material for creating libraries of compounds for screening against various biological targets, including but not limited to kinases, GPCRs, and ion channels.[1] Its derivatives have been investigated for anticancer, anti-HIV, and antibacterial activities.[2][3]
Logical Pathway in a Drug Discovery Cascade
The diagram below illustrates how a building block like this compound fits into the early stages of a drug discovery program.
Caption: Use of a versatile building block in a drug discovery workflow.
Conclusion
This compound is a foundational building block for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with the biological significance of the piperidine scaffold, make it an invaluable tool for the development of novel therapeutics. Adherence to the rigorous characterization, handling, and safety protocols outlined in this guide will ensure its effective and reproducible application in research and development endeavors.
References
- This compound CAS 89895-06-7 - BIOSYNCE. (URL: )
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- This compound | 89895-06-7 - Sigma-Aldrich. (URL: )
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- 4-Piperidone monohydrate hydrochloride 98% - Sigma-Aldrich. (URL: )
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- SAFETY D
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- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
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An In-depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: A Cornerstone Intermediate in Modern Drug Discovery
Abstract: 1-(Piperidin-4-yl)ethanone hydrochloride (CAS No. 89895-06-7) is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, coupled with a reactive ketone functional group, makes it an exceptionally versatile scaffold for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview, intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, outlines a robust synthetic and purification protocol, details modern analytical characterization techniques, explores its critical applications in drug discovery, and provides essential safety and handling guidelines. The narrative is grounded in established chemical principles, offering field-proven insights to empower researchers in leveraging this key intermediate to its full potential.
Core Physicochemical & Structural Characteristics
This compound is the salt form of 4-acetylpiperidine. The hydrochloride salt is preferred in laboratory and industrial settings over the free base due to its enhanced stability, crystallinity, and solubility in polar protic solvents, which simplifies handling and reaction work-ups. The piperidine ring typically adopts a stable chair conformation, which is a critical feature for its role in designing molecules with specific three-dimensional orientations for optimal receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 89895-06-7 | [1][2][3] |
| Molecular Formula | C₇H₁₄ClNO | [1][3][4] |
| Molecular Weight | 163.65 g/mol | [1][2][5] |
| IUPAC Name | 1-(4-piperidinyl)ethanone hydrochloride | [1][6] |
| Appearance | White to off-white solid | [1][5][7] |
| Melting Point | 151-158 °C | [5][8] |
| Purity | Typically ≥95-98% | [1][4][7] |
| Storage Temperature | Room temperature, under inert atmosphere |[1][7] |
Synthesis and Purification: A Validated Protocol
The synthesis of 1-(Piperidin-4-yl)ethanone is not commonly performed from basic starting materials in a standard research setting due to its commercial availability. However, understanding its synthesis is crucial for process development and derivatization. A robust and logical approach involves the use of a Grignard reagent on a protected piperidine-4-carboxylic acid derivative, such as an N-Boc protected ethyl ester. This multi-step process ensures high selectivity and yield.
Synthetic Pathway Overview
The following pathway represents a standard, reliable method for synthesizing the target compound, starting from the commercially available ethyl isonipecotate. The use of a tert-butoxycarbonyl (Boc) protecting group for the piperidine nitrogen is a cornerstone of modern amine synthesis. It is stable under the nucleophilic conditions of the Grignard reaction but can be cleaved cleanly under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate
-
To a stirred solution of ethyl isonipecotate (1 equivalent) and triethylamine (TEA, 1.2 equivalents) in dichloromethane (DCM, approx. 5-10 mL per gram of starting material) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.
-
Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected ester as a clear oil, which is typically used in the next step without further purification.
Step 2: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate
-
Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert nitrogen atmosphere.
-
Add methylmagnesium bromide (MeMgBr, 3M solution in diethyl ether, 2.5 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
In-Process Control: Monitor by TLC (1:1 Hexane:Ethyl Acetate). The disappearance of the starting ester and the appearance of a new, more polar spot indicates product formation.
-
Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the protected ketone.
Step 3: Synthesis of this compound
-
Dissolve the purified product from Step 2 in a minimal amount of methanol or ethyl acetate.
-
Add a solution of HCl in 1,4-dioxane (4M, 3-5 equivalents) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate will typically form as the Boc group is cleaved and the hydrochloride salt is generated.
-
Validation: The reaction is complete when gas evolution (isobutylene) ceases.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white solid under vacuum to yield the final product, this compound, with high purity.
Analytical Characterization Workflow
Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique, orthogonal approach ensures the highest level of confidence in the material's quality.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: (400 MHz, D₂O): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
δ ~3.4-3.5 ppm (m, 2H): Protons on the piperidine ring carbon adjacent to the nitrogen (axial H at C2/C6).
-
δ ~3.0-3.1 ppm (m, 2H): Protons on the piperidine ring carbon adjacent to the nitrogen (equatorial H at C2/C6).
-
δ ~2.8-2.9 ppm (m, 1H): Proton at the C4 position.
-
δ ~2.2 ppm (s, 3H): The sharp singlet of the acetyl methyl group protons.
-
δ ~1.8-2.0 ppm (m, 4H): Protons on the C3 and C5 carbons of the piperidine ring.
-
The N-H proton signal may be broad or exchange with the D₂O solvent.
-
-
¹³C NMR Spectroscopy: (100 MHz, D₂O): The carbon spectrum provides confirmation of the carbon skeleton.
-
δ ~210-215 ppm: Ketone carbonyl carbon (C=O).
-
δ ~48-52 ppm: Carbon at the C4 position.
-
δ ~42-45 ppm: Carbons at the C2 and C6 positions.
-
δ ~28-32 ppm: Carbons at the C3 and C5 positions.
-
δ ~25-28 ppm: Acetyl methyl carbon.
-
-
Mass Spectrometry (ESI+): The analysis should show the mass of the free base.
-
Expected m/z: 128.11 [M+H]⁺ for C₇H₁₄NO⁺.
-
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a versatile intermediate. The piperidin-4-one structural motif is a well-established pharmacophore found in numerous biologically active compounds.[9][10] Its utility stems from two key reactive sites: the secondary amine and the ketone.
-
N-Functionalization: The piperidine nitrogen can be readily alkylated or acylated to introduce a vast array of substituents (R¹). This is a common strategy to modulate properties like solubility, cell permeability, and target binding affinity.
-
Ketone Chemistry: The ketone can undergo reactions such as reductive amination, Wittig reactions, or aldol condensations to build more complex structures from the C4 position (R²).
This dual functionality allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs. It is a key building block in the synthesis of APIs for various therapeutic areas, including neurological and psychiatric disorders.[7] For instance, the related precursor, isonipecotic acid, is used in the synthesis of antipsychotics like Risperidone.[10]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. It is classified as harmful and an irritant.
Table 2: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
|---|---|---|---|
| Pictogram | GHS07 | Exclamation Mark | [1][11] |
| Signal Word | Warning | [1][5][11] | |
| Hazard Statements | H302 | Harmful if swallowed. | [1][5][11][12] |
| H315 | Causes skin irritation. | [1][5][11][12] | |
| H319 | Causes serious eye irritation. | [1][5][11][12] | |
| H335 | May cause respiratory irritation. | [1][5][11][12] | |
| Precautionary Statements | P261 | Avoid breathing dust. | [1][5][11][12] |
| P280 | Wear protective gloves/eye protection. | [12] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][5][11][12] |
Recommended Handling Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[7][13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][13]
-
Dispensing: As a solid, avoid generating dust during weighing and transfer.[7] Use appropriate tools (e.g., spatulas) and clean them promptly after use.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[1][7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[13]
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An In-Depth Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: Structure, Validation, and Substructure Search Strategies
Introduction
In the landscape of modern drug discovery, specific molecular scaffolds repeatedly emerge as keystones for the development of novel therapeutics. The piperidine ring, a saturated heterocycle, is one such "privileged scaffold," prized for its favorable pharmacokinetic properties and synthetic tractability.[1][2][3] This guide focuses on a specific, highly valuable building block: 1-(Piperidin-4-yl)ethanone hydrochloride (also known as 4-acetylpiperidine hydrochloride). Its structure, featuring a ketone functionality on the piperidine core, makes it an exceptionally versatile intermediate for synthesizing a wide array of pharmacologically active agents.[4][5]
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview. We will dissect the molecule's structure, detail the rigorous analytical methods for its validation, explore its significance in medicinal chemistry, and provide a practical, field-tested workflow for performing substructure searches to identify related compounds in chemical databases.
Part 1: Molecular Structure and Physicochemical Properties
This compound is the salt form of the parent compound, 4-acetylpiperidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and for certain reaction conditions.
The core structure consists of a six-membered piperidine ring substituted at the 4-position with an acetyl group (a methyl ketone). In the hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, which is balanced by a chloride anion.
// Nodes for atoms N [label="N⁺H₂", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.25!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.25!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,-1.75!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.75!", fontcolor="#202124"]; C5 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C6 [label="C", pos="0,-3.75!", fontcolor="#202124"]; O [label="O", pos="1.2,-4.25!", fontcolor="#202124"]; C7 [label="CH₃", pos="-1.2,-4.25!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0.5!", fontcolor="#EA4335"];
// Edges for bonds N -- C1; N -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- O [style=double]; C6 -- C7; } } Caption: Structure of this compound.
Physicochemical Data Summary
The following table summarizes key properties of the compound, essential for experimental design and safety considerations.
| Property | Value | Source |
| CAS Number | 89895-06-7 | [6][7] |
| Molecular Formula | C₇H₁₄ClNO | [7] |
| Molecular Weight | 163.65 g/mol | [6] |
| Appearance | Solid / Crystalline Solid | [6][8] |
| Melting Point | 151-158 °C | |
| Purity | ≥95-97% (typical) | [6] |
| InChI Key | BWWUETLSKAKGGM-UHFFFAOYSA-N | [6] |
Part 2: Structural Elucidation and Validation Protocols
Confirming the identity and purity of a starting material is a foundational principle of scientific integrity. The structure of this compound can be unequivocally validated through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, analysis would be performed on the free base (4-acetylpiperidine) or the N-protected analog (e.g., N-Boc-4-acetylpiperidine) for better solubility in common NMR solvents like CDCl₃.
Protocol: ¹H NMR Analysis (Example based on N-Boc-4-acetylpiperidine)
-
Rationale for N-Boc Protection: The Boc (tert-butoxycarbonyl) protecting group is used to increase solubility in non-polar solvents and to prevent peak broadening that can be caused by the acidic N-H proton of the hydrochloride salt.
-
Sample Preparation:
-
Dissolve ~5-10 mg of N-Boc-4-acetylpiperidine in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Expected Spectral Data & Interpretation:
-
~3.7-4.2 ppm (multiplet, 2H): Protons on the carbons adjacent to the nitrogen (C2-Hₑ, C6-Hₑ), deshielded by the electronegative nitrogen and the Boc group.
-
~2.8-3.0 ppm (multiplet, 2H): Protons on the carbons adjacent to the nitrogen (C2-Hₐ, C6-Hₐ).
-
~2.4 ppm (multiplet, 1H): Proton on the carbon bearing the acetyl group (C4-H).
-
2.15 ppm (singlet, 3H): Protons of the acetyl methyl group (-COCH₃).[9]
-
~1.8 ppm & ~1.6 ppm (multiplets, 4H): Protons on the C3 and C5 positions of the piperidine ring.
-
1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.[10]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Rationale for ATR: ATR is a modern, rapid technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Expected Characteristic Peaks:
-
~2700-3000 cm⁻¹ (broad): N-H stretch of the protonated amine (R₃N⁺-H).
-
~2950-2850 cm⁻¹: C-H stretches of the aliphatic ring and acetyl group.
-
~1710 cm⁻¹ (strong): C=O (carbonyl) stretch of the ketone. This is a key diagnostic peak.
-
Part 3: The 4-Acylpiperidine Core: A Privileged Substructure in Medicinal Chemistry
The 4-acylpiperidine motif is not merely a synthetic intermediate; it is a "privileged structure" in medicinal chemistry.[11] This term describes a molecular framework that can serve as a ligand for multiple, unrelated biological targets, making it a rich source for drug discovery.[5] The piperidine ring provides a robust, three-dimensional scaffold that can be functionalized to optimize binding, while the ketone offers a versatile handle for further chemical modification.
Derivatives of this core structure have shown a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The piperidone core is a template for developing new antimicrobial agents.[12][13][14]
-
Anticancer Activity: Many piperidine-containing compounds have been investigated for their antiproliferative effects on various cancer cell lines.[15]
-
Central Nervous System (CNS) Activity: The piperidine scaffold is a key component in numerous drugs targeting CNS disorders, including inhibitors of acetylcholinesterase for Alzheimer's disease.[1][16]
The prevalence of this scaffold underscores the importance of being able to systematically search for it within vast chemical libraries.
Part 4: Substructure Searching – Principles and Practice
Substructure searching is a fundamental cheminformatics technique used to find all molecules in a database that contain a specific chemical pattern or fragment.[17][18] This is distinct from an exact match search; it allows for variation at undefined points of the query structure.
The Logic of a Substructure Search
The process involves converting a drawn chemical structure into a machine-readable format and using specialized algorithms to screen a database. The workflow can be visualized as follows:
Key Tools: SMARTS Notation
While graphical sketchers are common, a powerful text-based method for defining substructures is SMARTS (SMILES Arbitrary Target Specification) .[19][20][21] SMARTS is an extension of the SMILES language that includes more general expressions for atoms and bonds.[19][22][23]
A SMARTS string for an unsubstituted 4-acetylpiperidine core could be: C1CC(C(=O)C)CCN1 A more general SMARTS for any 4-acylpiperidine would be: C1CC(C(=O)[#6])CCN1
-
[#6] specifies any carbon atom, making the search broader than just the acetyl group.
Practical Protocol: Substructure Search in PubChem
PubChem is a freely accessible and authoritative chemical database from the National Library of Medicine, making it an excellent platform for this task.[24][25][26]
Objective: To find all compounds in PubChem containing the 1-(Piperidin-4-yl)ethanone core, allowing for any substitution on the piperidine nitrogen.
-
Step 1: Navigate to the PubChem Structure Search.
-
Step 2: Draw the Query Substructure.
-
Rationale: A visual drawing is often more intuitive than writing a SMARTS string. We will draw the core fragment and explicitly define where substitution is allowed.
-
Use the sketcher tools to draw a piperidine ring.
-
Add a carbonyl group (C=O) to the 4-position of the ring.
-
Add a methyl group to the carbonyl carbon to complete the acetyl group.
-
Crucial Step: To allow any substitution on the nitrogen, select the "Atom Properties" tool, click on the nitrogen atom, and under "Substitution," select "As drawn or with substitution." This tells the search algorithm not to restrict the nitrogen to only having hydrogen atoms attached.
-
-
Step 3: Initiate the Substructure Search.
-
Step 4: Analyze the Results.
-
PubChem will return a list of all compounds in its database that contain the drawn 4-acetylpiperidine fragment.[28] The results will include simple derivatives, complex natural products, and active pharmaceutical ingredients that share this common core. This process allows researchers to understand the chemical space around a specific scaffold, uncover potential starting points for new projects, and identify existing patents or literature.
-
Conclusion
This compound is more than a chemical reagent; it is a gateway to a rich and diverse area of medicinal chemistry. Its straightforward structure, validated by robust spectroscopic methods, belies its importance as a privileged scaffold in the design of bioactive molecules. By mastering the principles of its structural validation and the practical application of substructure search techniques, researchers and scientists can effectively leverage this powerful building block to navigate the complex landscape of drug discovery and drive the development of next-generation therapeutics.
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1-(Piperidin-4-yl)ethanone Hydrochloride: A Keystone Building Block for Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidin-4-one Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged motif for engaging with biological targets. Within this class, the 4-piperidone core, and specifically its derivative 1-(Piperidin-4-yl)ethanone, has emerged as a versatile and strategically critical starting material.[2] Its bifunctional nature, featuring a reactive ketone and a nucleophilic secondary amine, provides two distinct handles for molecular elaboration, enabling the efficient construction of complex molecular architectures.
This technical guide offers an in-depth exploration of 1-(Piperidin-4-yl)ethanone hydrochloride as a foundational building block in synthetic and medicinal chemistry. Moving beyond a simple catalog of reactions, this document provides a rationale for its application, detailed experimental workflows for key transformations, and highlights its role in the synthesis of cutting-edge therapeutics. As drug discovery programs increasingly demand rapid access to diverse and complex chemical matter, a thorough understanding of such versatile intermediates is paramount.
Physicochemical Properties and Handling
1-(Piperidin-4-yl)ethanone is most commonly supplied as its hydrochloride salt to enhance stability and shelf-life. This solid material is generally of high purity (>97%) and requires standard laboratory handling procedures.[2][3]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 89895-06-7 | [3] |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [3] |
| Appearance | White to off-white solid | [2][3] |
| Melting Point | 151-158 °C | [3] |
| Purity | Typically ≥97% | [2][3] |
| Storage | Store at room temperature under an inert atmosphere. | [2] |
A Note on the Hydrochloride Salt: It is critical for the synthetic chemist to recognize that the secondary amine is protonated. For reactions requiring a nucleophilic piperidine nitrogen (e.g., N-alkylation, N-arylation, reductive amination of the nitrogen), an appropriate base must be added to liberate the free amine. The choice and stoichiometry of the base are crucial for reaction success and will be discussed in the relevant sections.
Core Synthetic Transformations
The true value of this compound lies in its ability to undergo a diverse array of chemical transformations at both the piperidine nitrogen and the acetyl group.
N-Functionalization Reactions: Building Molecular Diversity
The secondary amine of the piperidine ring is a key site for introducing molecular diversity, allowing for the attachment of various alkyl and aryl substituents that can profoundly influence a molecule's pharmacological profile.
Reductive amination is a robust and widely used method for forming C-N bonds, offering a controlled alternative to direct alkylation with alkyl halides, which can suffer from over-alkylation.[4] The process involves the in-situ formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by its immediate reduction.[5]
Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice.[6][7] Its mild nature and tolerance for weakly acidic conditions make it ideal, as imine formation is often catalyzed by a small amount of acid (like acetic acid).[4][6] Unlike the more reactive sodium borohydride, NaBH(OAc)₃ will not significantly reduce the starting aldehyde or the ketone on the piperidine ring, leading to higher chemoselectivity.[4] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents due to their inertness and ability to dissolve a wide range of organic substrates.[7][8]
Experimental Protocol: N-Benzylation of 1-(Piperidin-4-yl)ethanone
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Basification: Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to neutralize the hydrochloride and liberate the free secondary amine. Stir for 15-20 minutes at room temperature.
-
Imine Formation: Add benzaldehyde (1.1 eq) to the reaction mixture. A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.[6] Stir for 30-60 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir at room temperature for 12-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7] Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[7]
Workflow Diagram: Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality of Experimental Choices: This reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[4] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate its coordination to the palladium center.[10] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst decomposition.
Experimental Protocol: N-Arylation of 1-(Piperidin-4-yl)ethanone
-
Inert Atmosphere: Set up a reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).
-
Solvent: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Reactions at the Acetyl Group: Elaboration of the Side Chain
The ketone functionality of the acetyl group provides a second, orthogonal reactive site for building molecular complexity.
The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in an Aldol condensation with an aldehyde or ketone.[11][12] This reaction is a powerful tool for forming new carbon-carbon bonds.[11]
Causality of Experimental Choices: For this reaction to be successful, the piperidine nitrogen must typically be protected (e.g., as a Boc-carbamate or benzyl amine) to prevent it from interfering with the base or acting as a competing nucleophile. The choice of base (e.g., LDA, NaOH) and reaction temperature determines whether the reaction proceeds under kinetic or thermodynamic control.[13] Subsequent dehydration of the aldol adduct is often spontaneous or can be induced by heat or acid/base catalysis to yield an α,β-unsaturated ketone.[11]
Conceptual Workflow: Aldol Condensation
Caption: Conceptual workflow for an Aldol condensation reaction.
The ketone can also serve as an electrophile in reactions designed to create spirocyclic systems, where two rings share a single carbon atom.[14] Spirocycles are of great interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes.[14] A classic example is the Bucherer-Bergs reaction to form spiro-hydantoins.
Reaction Spotlight: The Bucherer-Bergs Spiro-Hydantoin Synthesis
The Bucherer-Bergs reaction is a multicomponent reaction involving a ketone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).[15] The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin ring.
Experimental Protocol: Synthesis of a Spiro-Hydantoin
-
Reaction Setup: In a sealed pressure vessel, combine 1-(N-protected-piperidin-4-yl)ethanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Solvent: Add a mixture of ethanol and water.
-
Reaction: Heat the mixture to 60-100 °C for several hours to days. The reaction progress can be monitored by observing the consumption of the starting ketone.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the hydantoin product.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Applications in Drug Discovery: Case Studies
The utility of this compound is best illustrated by its application in the synthesis of high-impact pharmaceutical agents.
Case Study 1: Janus Kinase (JAK) Inhibitors
Janus kinases are a family of enzymes crucial for signaling pathways involved in immunity and inflammation.[6][8] Small molecule inhibitors of JAKs have emerged as a major class of therapeutics for autoimmune diseases like rheumatoid arthritis.[2][6] Several approved JAK inhibitors, including Tofacitinib, feature a functionalized piperidine core that can be traced back to piperidone-based starting materials.
The synthesis of Tofacitinib and related analogs often involves the construction of a complex 3,4-disubstituted piperidine ring.[2] While many routes start with different chiral precursors, the fundamental transformations—such as reductive amination to install the methylamino group and subsequent coupling to the pyrrolo[2,3-d]pyrimidine core—are central to the strategy and highlight the importance of piperidone chemistry.
Case Study 2: Fentanyl Analogs and Opioid Research
The 4-anilidopiperidine scaffold is the core structure of the potent synthetic opioid fentanyl and its numerous analogs, such as Remifentanil.[16] Syntheses of these molecules heavily rely on piperidone chemistry. An optimized synthesis of fentanyl, for example, starts with 4-piperidone monohydrate hydrochloride. The first step is N-alkylation with 2-phenethyl bromide, followed by a reductive amination with aniline to install the key anilino group at the 4-position. The final acylation of the aniline nitrogen yields the target molecule. This synthetic sequence directly showcases two of the key reactions discussed in this guide.
Table 2: Key Synthetic Steps in Fentanyl Synthesis from 4-Piperidone
| Step | Reaction Type | Reagents | Yield |
| 1 | N-Alkylation | 4-piperidone·HCl·H₂O, 2-bromoethylbenzene, Cs₂CO₃ | 88% |
| 2 | Reductive Amination | Aniline, NaBH(OAc)₃, Acetic Acid | 91% |
| 3 | N-Acylation | Propionyl chloride, DIPEA | 95% |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its dual reactivity allows for the systematic and efficient exploration of chemical space around a privileged scaffold. The core transformations of N-alkylation, N-arylation, and C-C bond formation at the acetyl group provide a robust toolkit for medicinal chemists to construct novel molecular entities. As demonstrated by its role in the synthesis of blockbuster drugs like JAK inhibitors and potent analgesics, a deep understanding of the reactivity and handling of this building block is essential for any scientist engaged in the design and synthesis of next-generation therapeutics. The continued development of novel synthetic methods will undoubtedly further expand the utility of this invaluable synthetic cornerstone.
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The Versatile Scaffold: A Technical Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride in Modern Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1] Among the numerous piperidine-based building blocks, 1-(Piperidin-4-yl)ethanone hydrochloride stands out as a particularly versatile and valuable intermediate.[2] Its strategic placement of a ketone functional group and a secondary amine (as its hydrochloride salt) provides synthetic handles for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. This in-depth technical guide explores the multifaceted applications of this compound in drug discovery, with a focus on its role in the synthesis of G-protein coupled receptor (GPCR) antagonists, central nervous system (CNS)-acting agents, and other therapeutic candidates. We will delve into key synthetic strategies, structure-activity relationships (SAR), and provide practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Acetylpiperidine Core
This compound, also known as 4-acetylpiperidine hydrochloride, is a commercially available building block that serves as a linchpin in the synthesis of numerous pharmaceutical agents.[3] Its utility stems from the presence of two key reactive sites: the piperidine nitrogen and the acetyl group's carbonyl carbon. The secondary amine allows for facile N-alkylation, N-arylation, and amidation reactions, while the ketone provides a gateway for transformations such as reductive amination, aldol condensation, and the formation of various heterocyclic systems.[2] This dual functionality allows for the systematic exploration of chemical space around the piperidine core, a critical aspect of modern drug design and optimization.
The piperidine moiety itself imparts favorable physicochemical properties to drug candidates, including improved solubility and the ability to form salt forms, which can enhance bioavailability. Furthermore, its conformational flexibility allows it to adapt to the steric and electronic demands of various biological targets.[1]
Synthetic Utility: Key Transformations and Protocols
The synthetic versatility of this compound is a key driver of its widespread use. The following sections detail common and effective transformations, providing exemplary protocols.
N-Alkylation and N-Arylation: Expanding the Molecular Framework
Modification of the piperidine nitrogen is a primary strategy for modulating the pharmacological profile of derivative compounds.
A common method for N-alkylation involves the reaction of the piperidine with an alkyl halide in the presence of a base.[4]
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or DMF, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the stirred suspension at room temperature. The reaction can be heated to accelerate the conversion if necessary.
-
Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the solid base and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"1-(Piperidin-4-yl)ethanone" [fillcolor="#FBBC05"]; "Alkyl_Halide" [label="R-X"]; "Base" [label="Base (e.g., K₂CO₃)"]; "N-Alkylated_Product" [label="N-Alkyl-4-acetylpiperidine", fillcolor="#34A853"];
"1-(Piperidin-4-yl)ethanone" -> "N-Alkylated_Product" [label="N-Alkylation"]; "Alkyl_Halide" -> "N-Alkylated_Product"; "Base" -> "N-Alkylated_Product"; } caption: N-Alkylation of the piperidine nitrogen.
Reductive Amination: Introducing Diversity at the Carbonyl Group
Reductive amination of the ketone functionality is a powerful tool for introducing a wide range of amine-containing substituents, a common feature in many CNS-active compounds.[5][6][7]
This one-pot procedure involves the in-situ formation and reduction of an imine or enamine.[8][9]
-
Setup: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The addition of a catalytic amount of acetic acid can facilitate imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Monitoring and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"4-Acetylpiperidine" [fillcolor="#FBBC05"]; "Amine" [label="R₁R₂NH"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH(OAc)₃)"]; "Reductive_Amination_Product" [label="4-(1-Aminoethyl)piperidine Derivative", fillcolor="#34A853"];
"4-Acetylpiperidine" -> "Reductive_Amination_Product" [label="Reductive Amination"]; "Amine" -> "Reductive_Amination_Product"; "Reducing_Agent" -> "Reductive_Amination_Product"; } caption: Reductive amination of the ketone.
Synthesis of Spirocyclic Scaffolds
The ketone group of 1-(Piperidin-4-yl)ethanone provides a convenient entry point for the synthesis of spiropiperidines, which are of growing interest in drug discovery due to their conformational rigidity and novel chemical space.[10][11][12]
The synthesis of spiropiperidines from 4-acetylpiperidine can be achieved through various strategies, including intramolecular cyclization reactions. A general approach involves the initial elaboration of the acetyl group into a suitable precursor that can undergo cyclization onto the piperidine ring or a pre-attached substituent.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"4-Acetylpiperidine" [fillcolor="#FBBC05"]; "Functionalization" [label="Functionalization of\nAcetyl Group"]; "Cyclization_Precursor" [label="Cyclization Precursor"]; "Intramolecular_Cyclization" [label="Intramolecular\nCyclization"]; "Spiropiperidine" [label="Spiropiperidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"4-Acetylpiperidine" -> "Functionalization"; "Functionalization" -> "Cyclization_Precursor"; "Cyclization_Precursor" -> "Intramolecular_Cyclization"; "Intramolecular_Cyclization" -> "Spiropiperidine"; } caption: General strategy for spiropiperidine synthesis.
Applications in Therapeutic Areas
The derivatives of this compound have demonstrated significant potential across a range of therapeutic areas.
G-Protein Coupled Receptor (GPCR) Antagonists
The piperidine scaffold is a common feature in ligands targeting GPCRs. The ability to introduce diverse substituents on both the nitrogen and the 4-position of the piperidine ring allows for the fine-tuning of affinity and selectivity for specific GPCR subtypes.[13]
Structure-Activity Relationship Insights:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is often critical for receptor affinity and can influence whether a compound acts as an agonist or an antagonist. For instance, in some nociceptin/orphanin FQ peptide (NOP) receptor ligands, the addition of a methylene spacer between the piperidine nitrogen and a lipophilic group can switch the functional activity from agonism to antagonism.[13]
-
4-Position Modification: Modifications at the 4-position, originating from the acetyl group, can interact with specific pockets within the receptor binding site.
Central Nervous System (CNS) Agents
The ability of many piperidine-containing molecules to cross the blood-brain barrier makes them attractive scaffolds for CNS drug discovery.[14]
-
Anticonvulsants: Novel sulfonamide derivatives of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and shown to possess significant anticonvulsant activity in preclinical models.[3] The structural features essential for this activity include a lipophilic domain, a distal hydrophobic center, and an electron-donor system.[3]
-
Analgesics: Derivatives of 4,4-disubstituted piperidines have been developed as potent analgesics, with some exhibiting potency comparable to morphine.[7][15]
Antimicrobial Agents
Derivatives of piperidin-4-one have been investigated for their antimicrobial properties. For example, thiosemicarbazone derivatives have shown promising antibacterial and antifungal activities.[13]
Quantitative Biological Data
The following table summarizes the biological activities of selected compounds derived from or related to the 1-(Piperidin-4-yl)ethanone scaffold.
| Compound Class | Target | Key Derivative Example | Biological Activity | Reference |
| NOP Receptor Ligands | NOP Receptor | Cyclooctylmethyl-substituted piperidine | Antagonist, Kᵢ = 6.0 nM | [13] |
| CXCR3 Antagonists | CXCR3 | 2'(S)-ethylpiperazine-substituted pyridyl-piperazinyl-piperidine | IC₅₀ = 0.2 nM | [16] |
| M1 Allosteric Agonists | M1 Muscarinic Receptor | Amide analogues of TBPB | Partial agonists with submicromolar EC₅₀ values | [17] |
| Sigma-1 Receptor Ligands | Sigma-1 Receptor | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Agonist, Kᵢ = 3.2 nM | [18] |
| Anti-inflammatory Agents | NO and TNF-α production | 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | IC₅₀ (NO) = 0.86 µM, IC₅₀ (TNF-α) = 1.87 µM | [19] |
Conclusion and Future Perspectives
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its synthetic tractability, coupled with the favorable properties of the piperidine scaffold, has enabled the discovery and development of a multitude of biologically active compounds. The continued exploration of novel synthetic methodologies, such as the development of more efficient routes to spiropiperidines and other complex derivatives, will undoubtedly expand the utility of this versatile intermediate. As our understanding of disease biology deepens, the ability to rapidly generate diverse libraries of compounds from readily available starting materials like this compound will remain a critical component of the drug discovery engine. The future will likely see the application of this scaffold in emerging therapeutic areas and the development of even more potent and selective drug candidates.
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A Senior Application Scientist's Guide to 1-(Piperidin-4-yl)ethanone Hydrochloride: A Cornerstone Starting Material in Modern Drug Synthesis
Executive Summary
1-(Piperidin-4-yl)ethanone hydrochloride is a pivotal molecular building block in the landscape of pharmaceutical development. Its unique bifunctional nature, featuring a reactive secondary amine within a piperidine ring and a versatile ketone moiety, makes it an exceptionally valuable starting material for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers and drug development professionals, elucidating the compound's properties, synthesis, and critical applications. We will explore the causality behind key experimental choices, present detailed protocols, and ground all claims in authoritative references, ensuring a narrative of scientific integrity and practical utility.
Introduction: The Strategic Importance of the 4-Acetylpiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a rigid anchor for orienting pharmacophoric groups towards their biological targets.
This compound, also known as 4-acetylpiperidine hydrochloride, emerges as a particularly strategic precursor.[2] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base. The molecule's true power lies in its two distinct reactive centers, which can be addressed sequentially or in tandem to build molecular diversity, a cornerstone of modern drug discovery campaigns. This guide will unpack the practical considerations and synthetic strategies that leverage this unique structure.
Physicochemical Properties & Analytical Characterization
A thorough understanding of a starting material's properties is fundamental to reproducible and scalable synthesis. The key physicochemical data for this compound are summarized below. Purity is typically offered at high grades (≥97%), which is critical for minimizing side reactions and simplifying purification of subsequent products.[3][4]
| Property | Value | Source(s) |
| CAS Number | 89895-06-7 | [3][4][5] |
| Molecular Formula | C₇H₁₄ClNO | [4][5] |
| Molecular Weight | 163.65 g/mol | [2][6] |
| Appearance | White to off-white solid | [3][6] |
| Melting Point | 151-158 °C | |
| Purity | Typically >97% or >98% | [3][4] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature.[3][6] | |
| IUPAC Name | 1-(4-piperidinyl)ethanone hydrochloride | [6] |
Expert Analytical Insights
Verifying the identity and purity of the starting material is a non-negotiable first step in any synthesis.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Expect to see characteristic signals for the acetyl methyl protons (a singlet, ~2.1 ppm), the piperidine ring protons (a series of multiplets), and a broad signal for the amine proton, which may exchange with D₂O.
-
¹³C NMR Spectroscopy: Key signals include the carbonyl carbon (~208-210 ppm), the methyl carbon (~28 ppm), and several distinct signals for the piperidine ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₃NO.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase) should show a single major peak, allowing for quantification of any impurities.
Core Reaction Chemistries and Synthetic Applications
The synthetic utility of this compound is rooted in the orthogonal reactivity of its secondary amine and ketone functional groups. This allows for a modular approach to drug synthesis, where different fragments can be systematically introduced at either position.
Caption: Two-step workflow for synthesizing a drug intermediate.
Step 1: N-Benzylation of 4-Acetylpiperidine
-
Reagent Preparation: In a round-bottom flask, suspend this compound (5.0 g, 30.5 mmol) and potassium carbonate (K₂CO₃, 12.7 g, 91.5 mmol, 3.0 equiv) in acetonitrile (100 mL).
-
Causality: The hydrochloride salt must first be neutralized to the free base to act as a nucleophile. K₂CO₃ is a cost-effective base strong enough for this purpose and to scavenge the HBr byproduct of the subsequent alkylation.
-
-
Alkylation: Add benzyl bromide (4.0 mL, 33.6 mmol, 1.1 equiv) dropwise at room temperature.
-
Causality: A slight excess of the alkylating agent ensures complete consumption of the starting material. Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Reaction: Heat the mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Causality: The aqueous washes remove residual salts and water-soluble impurities.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(1-benzylpiperidin-4-yl)ethanone as an oil, which can be used directly in the next step.
Step 2: Reductive Amination with Ethylamine
-
Imine Formation: Dissolve the crude ketone from Step 1 (~30.5 mmol) in 1,2-dichloroethane (DCE, 120 mL). Add a solution of ethylamine (70% in water, ~5.0 mL, 61 mmol, 2.0 equiv). Stir for 1 hour at room temperature.
-
Causality: DCE is an excellent solvent for reductive aminations. An excess of the amine drives the equilibrium towards the formation of the key iminium intermediate.
-
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 9.7 g, 45.8 mmol, 1.5 equiv) portion-wise over 20 minutes, maintaining the temperature below 30°C.
-
Causality: NaBH(OAc)₃ is the reagent of choice. It is less reactive than NaBH₄, allowing it to selectively reduce the iminium ion in the presence of the amine and any unreacted ketone. Its mild nature minimizes side reactions.
-
-
Reaction: Stir the reaction at room temperature for 12-18 hours until LC-MS analysis confirms the completion of the reaction.
-
Quenching & Work-up: Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes. Separate the layers and extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Causality: The basic quench neutralizes the acetic acid byproduct from the reducing agent and ensures the product is in its free base form for efficient extraction into the organic solvent.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the final compound.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
-
Hazard Identification: this compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6][7]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [3]Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [3]* Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture and air. [3]Recommended storage temperatures can range from 2-8°C to ambient room temperature, depending on the supplier. [3]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [8]
Conclusion
This compound is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery. Its bifunctional nature provides a reliable and modular entry point into a vast chemical space populated by piperidine-containing drug candidates. By understanding its fundamental properties, mastering its core chemistries, and adhering to rigorous safety and handling protocols, researchers can effectively leverage this powerful building block to accelerate the synthesis of novel therapeutics.
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biological significance of the 4-acetylpiperidine moiety
An In-Depth Technical Guide to the Biological Significance of the 4-Acetylpiperidine Moiety
Foreword: The Unseen Architect in Modern Therapeutics
To the dedicated researcher, the seasoned scientist, and the forward-thinking drug development professional, this guide offers a deep exploration of a seemingly simple, yet profoundly influential chemical entity: the 4-acetylpiperidine moiety. While the piperidine ring itself is lauded as a "privileged scaffold" in medicinal chemistry, the specific substitution of an acetyl group at the 4-position imbues the core structure with a unique combination of physicochemical and pharmacodynamic properties.[1] This moiety is not merely a passive linker; it is an active participant in molecular recognition, a modulator of pharmacokinetic profiles, and a versatile synthetic cornerstone upon which potent and selective therapeutics are built.[2][3] This guide moves beyond a mere recitation of facts to illuminate the underlying principles—the scientific causality—that make this scaffold an indispensable tool in the modern drug discovery arsenal.
The 4-Acetylpiperidine Core: A Physicochemical & Pharmacokinetic Analysis
The therapeutic success of any small molecule is intrinsically linked to its ability to navigate the complex biological milieu. The 4-acetylpiperidine moiety confers several advantageous properties that are critical for transforming a biologically active compound into a viable drug candidate.
Modulating Solubility and Lipophilicity
The piperidine ring itself offers a fascinating duality, possessing both lipophilic (from its hydrocarbon backbone) and hydrophilic (from the nitrogen heteroatom) characteristics. The addition of the acetyl group at the 4-position introduces a polar ketone functional group. This has two primary consequences:
-
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor. This feature can be strategically employed to engage with specific residues in a target's binding pocket or to interact with water molecules, thereby modulating aqueous solubility.
-
Fine-Tuning LogP: The overall lipophilicity (logP) of a molecule can be fine-tuned by modifications to the piperidine nitrogen. For instance, the basic nitrogen can be left unsubstituted, acylated, or alkylated to achieve the desired balance between solubility and membrane permeability, a critical factor for oral bioavailability and central nervous system (CNS) penetration.[1]
The Role of the Piperidine Nitrogen
The nitrogen atom is the most crucial feature of the piperidine ring. At physiological pH (approx. 7.4), its basicity (typical pKa ~8-11) ensures that it is often protonated. This cationic state is fundamental to its biological role, enabling powerful ionic interactions with acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.[4] In synthetic campaigns, this nitrogen is often protected, for example as a tert-butyl carbamate (Boc), to allow for selective chemical modifications elsewhere on the scaffold. The widespread use of tert-butyl 4-acetylpiperidine-1-carboxylate as a commercial building block underscores this strategic importance.[2][5]
Metabolic Stability and CNS Penetration
The saturated piperidine ring is generally more metabolically stable than many aromatic heterocyclic systems.[1] This inherent stability reduces the rate of metabolic degradation, often leading to an improved pharmacokinetic profile and a longer duration of action.[1] Furthermore, the three-dimensional, flexible chair-like conformation of the piperidine ring is a key attribute of many CNS-active drugs.[6][7] This non-planar structure can facilitate crossing the blood-brain barrier and allows for the precise vectorial presentation of substituents, like the 4-acetyl group, into specific binding domains.
Medicinal Chemistry & Pharmacological Applications
The 4-acetylpiperidine moiety is a versatile player in drug design, serving both as a foundational scaffold for building complexity and as a direct pharmacophoric element that interacts with biological targets.
A Versatile Synthetic Building Block
The true power of this moiety is often realized when it is used as an intermediate. Commercially available derivatives like 1-acetylpiperidine-4-carboxylic acid and tert-butyl 4-acetylpiperidine-1-carboxylate are invaluable starting materials.[8] They provide a robust framework to which additional complexity and functionality can be added, enabling the synthesis of diverse compound libraries for screening. This approach has been successfully used to generate novel inhibitors of cyclin-dependent kinases (CDKs), CCR5 antagonists for HIV treatment, analgesics, and anti-inflammatory agents.[2]
Case Study: Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A prominent application of the piperidine scaffold is in the development of AChE inhibitors, a cornerstone of symptomatic treatment for Alzheimer's disease.[9] The blockbuster drug Donepezil (Aricept) features a 1-benzylpiperidine core, and its discovery was the result of extensive structure-activity relationship (SAR) studies on related piperidine structures.[10] Research in this area demonstrates how modifications around the piperidine core dramatically impact potency. The piperidine nitrogen is critical, as it is believed to interact with the peripheral anionic site (PAS) of the AChE enzyme, while other parts of the molecule engage with the catalytic active site (CAS).
| Compound/Modification | Target Enzyme | IC₅₀ Value (nM) | Key Structural Feature | Reference |
| Compound 21 | AChE | 0.56 | 1-benzylpiperidine with extended benzoyl side chain | [11] |
| Donepezil | AChE | 5.7 | 1-benzylpiperidine linked to a dimethoxyindanone moiety | [10] |
| Compound 19 | AChE | 1.2 | 1-benzylpiperidine with phthalimido side chain | [9] |
This table illustrates how the piperidine core acts as a scaffold to position different functionalities, leading to highly potent enzyme inhibition.
Case Study: Opioid Receptor Modulation for Pain Management
The 4-substituted piperidine framework is a classic motif in the design of ligands for opioid receptors.[12] The well-known fentanyl family of potent µ-opioid receptor (MOR) agonists features this core structure. Extensive SAR studies have shown that the nature of the substituents on the piperidine nitrogen and at the 4-position are critical for determining affinity and efficacy (agonist vs. antagonist activity) at MOR, delta-opioid receptors (DOR), and kappa-opioid receptors (KOR).[13][14] Researchers have leveraged this scaffold to develop balanced MOR agonist/DOR antagonist ligands, a strategy aimed at producing potent analgesics with a reduced side-effect profile, such as tolerance and dependence.[13]
Case Study: O-GlcNAcase (OGA) Inhibitors for Neurodegeneration
More recently, the 4-acetylpiperidine scaffold has been instrumental in creating a new class of potent and selective inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the pathology of Alzheimer's disease.[15] A 2024 study detailed the design of inhibitors where a 4-(arylethynyl)piperidine moiety was used to engage with the substrate recognition domain of the enzyme. The lead compound from this series, compound 81 , exhibited an IC₅₀ of 4.93 nM, demonstrated excellent cellular potency, and was shown to reduce tau phosphorylation in cell models, highlighting the modern utility of this scaffold in tackling complex diseases.[15]
Experimental Protocols: A Practical Guide
To translate theory into practice, this section provides validated, step-by-step protocols for the synthesis of a key 4-acetylpiperidine intermediate and for a common biological assay used to evaluate its derivatives.
Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate
This protocol describes a common method for synthesizing a versatile N-Boc protected intermediate from a commercially available starting material. The Boc group protects the piperidine nitrogen, preventing it from interfering with reactions targeting other parts of the molecule.
Principle: This synthesis involves the Grignard reaction, where an organomagnesium reagent (methylmagnesium bromide) attacks the electrophilic carbon of a Weinreb amide on the piperidine ring to form the desired ketone. The Weinreb amide is particularly useful as it prevents over-addition of the Grignard reagent to form a tertiary alcohol.
Materials:
-
tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb amide)
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide solution (1.2 eq) dropwise via a syringe, maintaining the temperature at 0 °C. The addition should take approximately 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product as a solid or oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB (Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or DMSO for control wells)
-
DTNB solution
-
-
Enzyme Addition: Add the AChE enzyme solution to all wells except for the blank. Mix gently.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Conclusion and Future Perspectives
The 4-acetylpiperidine moiety has firmly established its significance in modern drug discovery. Its value extends far beyond its simple structure, offering a sophisticated blend of physicochemical advantages and synthetic versatility. From providing the foundational scaffold for CNS-penetrant AChE inhibitors to enabling precise interactions with opioid and OGA enzyme targets, this moiety continues to be a central element in the development of novel therapeutics.
Looking forward, the application of the 4-acetylpiperidine core is likely to expand. Its proven utility in CNS drug design makes it an attractive scaffold for tackling other challenging neurological targets. Furthermore, its role as a versatile building block will be exploited in emerging synthetic methodologies, such as DNA-encoded library (DEL) synthesis and flow chemistry, to rapidly generate vast arrays of novel chemical entities. As our understanding of complex diseases deepens, the demand for scaffolds that provide a reliable, optimizable, and drug-like starting point will only increase. In this landscape, the 4-acetylpiperidine moiety is poised to remain an architect of therapeutic innovation for years to come.
References
- Harwood, L. M., & Vickers, R. J. (Eds.). (2010). Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. PubMed.
- Yamanashi, Y., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.
- Martin, S. F., et al. (2021). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed.
- Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. The AAPS Journal.
- PubChem. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester.
- Largent, B. L., et al. (2011). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC - NIH.
- Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. PubMed.
- Haydar, S. N., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. PubMed.
- Al-Masoudi, N. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI.
- Wold, E. A., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed Central.
- Berlicki, Ł., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Molbase. Cas 206989-61-9, 4-ACETYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER.
- Kumar, V., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. PubMed.
- Khan, I. A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. PubMed.
- Kummari, S. R., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central.
- Wang, X., et al. (2006). QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.
- Ito, A., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed.
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1-(Piperidin-4-yl)ethanone hydrochloride synthesis from 4-piperidone
An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)ethanone Hydrochloride from 4-Piperidone
Abstract
This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this compound, a valuable building block in pharmaceutical development. The synthesis proceeds from 4-piperidone via a three-stage process: N-protection, nucleophilic addition of a methyl group to form a secondary alcohol intermediate, oxidation to the corresponding ketone, and subsequent deprotection with concurrent hydrochloride salt formation. This document elucidates the causal reasoning behind strategic choices in reagents and reaction conditions, offers detailed, validated protocols, and outlines critical safety and analytical characterization procedures tailored for researchers and drug development professionals.
Strategic Overview of the Synthetic Pathway
The transformation of 4-piperidone to this compound is a multi-step process that requires careful control to achieve high yield and purity. The secondary amine of the starting material is nucleophilic and can interfere with the desired carbonyl chemistry. Therefore, the most robust strategy involves the following core transformations:
-
N-Protection: The piperidine nitrogen is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate, to prevent side reactions. This enhances the solubility of intermediates in organic solvents and directs reactivity to the C4-carbonyl group.
-
Nucleophilic Addition: A methyl nucleophile, such as a Grignard reagent (MeMgBr) or an organolithium reagent (MeLi), is added to the carbonyl of N-Boc-4-piperidone to generate the secondary alcohol intermediate, tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
-
Oxidation: The secondary alcohol is selectively oxidized to the target ketone, tert-butyl 4-acetylpiperidine-1-carboxylate. The choice of oxidant is critical to avoid over-oxidation or side reactions.
-
Deprotection & Salt Formation: The Boc protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to yield the final 1-(Piperidin-4-yl)ethanone as its hydrochloride salt.
Part I: Synthesis of the Alcohol Intermediate
The initial step involves the conversion of the C4-carbonyl to a secondary alcohol via the addition of a methyl group. This is a classic nucleophilic addition reaction.
Rationale for N-Protection
The piperidine nitrogen in the starting material is a secondary amine, which possesses an acidic proton. Potent organometallic nucleophiles like Grignard or organolithium reagents are also extremely strong bases and will preferentially deprotonate the N-H group.[1] This consumes the reagent in a non-productive acid-base reaction and generates an anionic species that can complicate the reaction. The installation of an electron-withdrawing Boc group mitigates this by replacing the acidic proton and reducing the nucleophilicity of the nitrogen atom.
Choice of Nucleophile: Grignard vs. Organolithium
Both methylmagnesium bromide (a Grignard reagent) and methyllithium are suitable for this transformation.
-
Grignard Reagents: Generally preferred for their lower basicity compared to organolithiums, reducing the risk of side reactions like enolization. They are readily prepared or commercially available in ethereal solvents.[2]
-
Organolithium Reagents: More reactive and more basic than Grignard reagents.[3] While effective, their higher reactivity can sometimes lead to lower selectivity if other sensitive functional groups are present. For this substrate, the difference is often minimal, and the choice may depend on laboratory availability and handling preference.
This guide will proceed with methylmagnesium bromide due to its widespread use and slightly more manageable reactivity profile for this specific transformation.
Part II: Oxidation of the Secondary Alcohol
The conversion of the secondary alcohol to a ketone is a critical step where the choice of methodology significantly impacts yield and purity.
Selecting an Appropriate Oxidation Method
While classic oxidants like chromium-based reagents (e.g., PCC, Jones reagent) are effective, they are highly toxic and generate hazardous heavy metal waste. Modern organic synthesis favors milder, more selective methods.[4]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at very low temperatures (-78 °C).[5][6] It is highly effective and avoids toxic metals, but it requires cryogenic conditions and produces the notoriously malodorous dimethyl sulfide as a byproduct.[4][6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: This method utilizes a hypervalent iodine reagent, is performed at room temperature, and typically proceeds to completion within a few hours.[8][9] It exhibits high chemoselectivity, tolerates many sensitive functional groups, and involves a simple workup, making it an excellent choice for this synthesis.[10][11] The primary drawbacks are the cost and potentially explosive nature of the reagent if not handled correctly.[9][11]
Given its operational simplicity, mild conditions, and high efficiency, the Dess-Martin oxidation is the recommended protocol for this guide.[8][12]
Part III: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt. This is efficiently accomplished in a single step by treating the N-Boc protected ketone with a strong acid. A solution of hydrogen chloride (HCl) in an anhydrous organic solvent like 1,4-dioxane or diethyl ether is ideal. The strong acid cleaves the acid-labile Boc group, releasing tert-butanol and carbon dioxide. The free piperidine nitrogen is then immediately protonated by the excess HCl to form the stable, crystalline hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol I: Synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| N-Boc-4-Piperidone | 199.25 | 10.0 g | 50.2 | 1.0 |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 20.0 mL | 60.0 | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aq. NH₄Cl | - | 100 mL | - | - |
| Saturated aq. NaCl (Brine) | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous THF (200 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Slowly add methylmagnesium bromide solution (20.0 mL, 60.0 mmol) dropwise via a syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a colorless oil or white solid. The product is often of sufficient purity for the next step.
Protocol II: Synthesis of tert-butyl 4-acetylpiperidine-1-carboxylate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Crude Alcohol Intermediate | 215.30 | ~50.2 | ~50.2 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 25.5 g | 60.2 | 1.2 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Saturated aq. NaHCO₃ | - | 150 mL | - | - |
| 10% aq. Na₂S₂O₃ | - | 150 mL | - | - |
Procedure:
-
Dissolve the crude alcohol intermediate from the previous step in dichloromethane (250 mL) in a 500 mL round-bottom flask.
-
To this solution, add Dess-Martin periodinane (25.5 g, 60.2 mmol) portion-wise at room temperature over 10 minutes.[8] Note: The reaction is typically mildly exothermic.
-
Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[11]
-
Upon completion, dilute the mixture with DCM (100 mL). Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (300 mL total).
-
Stir vigorously for 30 minutes until the organic and aqueous layers are clear.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield a pure product.
Protocol III: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. |
| tert-butyl 4-acetylpiperidine-1-carboxylate | 213.28 | 8.0 g | 37.5 | 1.0 |
| HCl (4.0 M in 1,4-Dioxane) | - | 50 mL | 200 | 5.3 |
| Diethyl Ether | - | 200 mL | - | - |
Procedure:
-
Dissolve the purified N-Boc ketone (8.0 g, 37.5 mmol) in a minimal amount of methanol or ethyl acetate (~20 mL) in a 250 mL Erlenmeyer flask.
-
To this solution, add the 4.0 M HCl in 1,4-dioxane solution (50 mL, 200 mmol) at room temperature.
-
Stir the solution for 2-3 hours. A white precipitate will typically form.
-
Add diethyl ether (200 mL) to fully precipitate the product.
-
Isolate the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 50 mL), and dry under high vacuum.
-
The final product, this compound, should be obtained as a white to off-white crystalline solid.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: Expected signals include a singlet for the acetyl methyl protons (~2.1 ppm), multiplets for the piperidine ring protons, and a broad singlet for the N-H protons. The exact shifts will depend on the solvent used.
-
¹³C NMR Spectroscopy: A signal for the ketone carbonyl carbon (~208 ppm), the acetyl methyl carbon (~28 ppm), and distinct signals for the piperidine ring carbons are expected.
-
FTIR Spectroscopy: A strong absorption band corresponding to the ketone C=O stretch should be visible around 1710 cm⁻¹. A broad absorption in the 2700-3000 cm⁻¹ region is characteristic of the ammonium N-H stretch.
-
Melting Point: The literature melting point for this compound is 151-158 °C. A sharp melting point within this range is indicative of high purity.
-
Mass Spectrometry: Analysis should show the molecular ion for the free base (C₇H₁₃NO) at m/z = 127.10.
Safety and Handling Considerations
This synthesis involves several hazardous materials that require careful handling.
| Chemical | Key Hazards | Recommended Handling Precautions |
| 4-Piperidone Derivatives | Skin and eye irritant.[13] May cause respiratory irritation. | Handle in a fume hood. Avoid dust inhalation. Wear gloves and eye protection.[14][15] |
| Methyllithium / MeMgBr | Pyrophoric (ignites spontaneously in air).[16] Reacts violently with water.[17] Corrosive.[18] | Handle under an inert atmosphere (N₂ or Ar). Use syringe/cannula techniques for transfer. Keep away from water and other protic sources. Wear flame-retardant lab coat and face shield.[3][19] |
| Dess-Martin Periodinane (DMP) | Oxidizer.[20] Potentially shock-sensitive and explosive, especially with heating.[11] Irritant. | Do not grind or heat the solid. Avoid contact with combustible materials.[21][22] Store in a cool, dry place.[23] |
| HCl in Dioxane/Ether | Highly corrosive and toxic. Flammable solvent. | Handle only in a fume hood. Avoid inhaling vapors. Ensure adequate ventilation. Keep away from ignition sources. |
| Dichloromethane (DCM) | Suspected carcinogen. Volatile. | Use in a well-ventilated fume hood. Minimize exposure. |
Conclusion
The synthesis of this compound from 4-piperidone is a robust and reproducible process when approached with a sound strategic plan. The key to success lies in the judicious use of an N-protecting group, the selection of a mild and efficient oxidation reagent like Dess-Martin periodinane, and careful execution of anhydrous and workup techniques. This guide provides the necessary technical detail and causal insight to enable researchers to confidently produce this important synthetic intermediate for applications in medicinal chemistry and drug development.
References
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. ([Link])
- Wikipedia. (2023). Swern oxidation.
- Wikipedia. (2023). Dess–Martin periodinane.
- Organic Chemistry Portal. (n.d.). Swern Oxidation.
- Carl ROTH. (2025). Safety Data Sheet: Dess-Martin periodinane.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Carl ROTH. (2025). Safety Data Sheet: Dess-Martin periodinane.
- Chemistry LibreTexts. (2023). Swern oxidation.
- Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyllithium, low chloride, 1.6M in diethyl ether.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(beta-Phenethyl)-4-piperidone, 98%.
- All about chemistry. (2025). Dess-Martin-Periodinane oxidation.
- Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central.
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- Zhang, Y., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. PubMed.
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An In-depth Technical Guide to the Safe Handling of 1-(Piperidin-4-yl)ethanone Hydrochloride
Foreword: A Proactive Approach to Laboratory Safety
1-(Piperidin-4-yl)ethanone hydrochloride is a key building block in modern medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents.[1][2] Its piperidine core is a prevalent scaffold in a multitude of biologically active compounds.[3][4] As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to protecting researchers, ensuring experimental integrity, and maintaining a safe laboratory environment. This guide synthesizes critical safety data and field-proven handling procedures to provide researchers, scientists, and drug development professionals with a comprehensive framework for the safe and effective use of this compound.
Section 1: Compound Identification and Physicochemical Properties
A foundational element of safe handling is a clear understanding of the compound's physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.
| Property | Value | Source(s) |
| CAS Number | 89895-06-7 | [1][5][6] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.65 g/mol | [6][7] |
| Appearance | White to off-white solid/crystalline powder | [1][6] |
| Melting Point | 151-158 °C | |
| Purity | Typically >97% | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or room temperature in a dry, well-ventilated place.[1][6] Light and air sensitive.[8] |
Section 2: GHS Hazard Profile and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is non-negotiable for anyone handling this material.
The compound is classified as:
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.[8]
-
Skin Corrosion (Category 1B) , H314: Causes severe skin burns and eye damage.[8]
-
Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[8]
Signal Word: Danger [8]
Hazard Pictograms:
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements) - Abridged:
-
Prevention:
-
Response:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[8]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[8]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[8]
-
-
Storage:
-
P405: Store locked up.[8]
-
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.[8]
-
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The cornerstone of chemical safety lies in a multi-layered approach to risk mitigation, starting with the most effective controls. The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment.
Caption: Decision workflow for spill response.
6.1 Minor Spill Cleanup (for trained personnel only):
-
Alert: Inform personnel in the immediate area. [9]2. Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Wear the full PPE as described in Section 3.
-
Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand. [9]Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. [10][9]6. Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste. [10] 6.2 Major Spill Response:
-
Evacuate: Immediately evacuate the laboratory and alert all personnel. [10]2. Isolate: Close the doors to the affected area to confine any dust or vapors. [11]3. Report: From a safe location, contact your institution's Environmental Health and Safety (EHS) department and emergency services. Provide details about the chemical, location, and estimated quantity. [11]4. Secure: Prevent unauthorized personnel from entering the area until the emergency response team arrives. [11]
Section 7: Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local regulations. [8]
-
Do not mix with other waste. Leave the chemical in its original container if possible, or a clearly labeled hazardous waste container. [8]* Uncleaned containers should be treated as the product itself. [8]* Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures. [10]
Section 8: Toxicological and Ecological Information
While comprehensive toxicological data is not always available for research chemicals, the GHS classification indicates significant acute oral toxicity and corrosivity. [8]There is limited specific data available in the public domain regarding its long-term effects, such as carcinogenicity or reproductive toxicity. [8] Similarly, detailed ecological data on persistence, degradability, and bioaccumulation potential is largely unavailable. [8][12]Therefore, it is imperative to prevent the release of this chemical into the environment. Do not let the product enter drains or waterways. [8]
Conclusion
This compound is a valuable research tool, but its hazardous properties demand a culture of safety and meticulous handling. By understanding its physicochemical properties, adhering to the hierarchy of controls, utilizing appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide provides a framework, but it must be supplemented by institution-specific training and a commitment to vigilant safety practices in the laboratory.
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Methodological & Application
Application Note: A Robust Protocol for the Reductive Amination of 1-(Piperidin-4-yl)ethanone Hydrochloride
Abstract
This application note provides a comprehensive and field-proven protocol for the synthesis of N-substituted 4-acetylpiperidine derivatives via reductive amination of 1-(Piperidin-4-yl)ethanone hydrochloride. Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a reliable method for producing secondary and tertiary amines.[1][2] This guide delves into the mechanistic rationale, reagent selection, and a detailed, step-by-step procedure using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent. The protocol is designed for researchers, chemists, and drug development professionals seeking a reproducible and high-yielding method for synthesizing valuable piperidine-based scaffolds.[3][4]
Introduction and Scientific Rationale
The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its derivatives are key building blocks for compounds targeting a wide range of biological targets.[4][5] Reductive amination stands out as one of the most efficient and widely used methods for synthesizing substituted amines, prized for its operational simplicity and broad functional group tolerance.[2][6]
The reaction proceeds in a one-pot fashion, beginning with the condensation of a carbonyl compound—in this case, the ketone of 1-(Piperidin-4-yl)ethanone—with a primary or secondary amine to form a hemiaminal, which then dehydrates to an iminium ion intermediate.[2] This electrophilic intermediate is subsequently reduced by a hydride agent to yield the target amine.
The choice of reducing agent is critical to the success of a one-pot reductive amination.[6][7] While strong reducing agents like sodium borohydride (NaBH₄) can be used, they risk the premature reduction of the starting ketone. Milder, more selective reagents are therefore preferred. Sodium triacetoxyborohydride, NaBH(OAc)₃ or STAB, is the reagent of choice for this protocol. Its attenuated reactivity, a result of the electron-withdrawing and sterically hindering acetoxy groups, allows it to selectively reduce the iminium ion in the presence of the unreacted ketone, leading to cleaner reactions and higher yields.[7][8][9] Furthermore, STAB offers a superior safety profile compared to alternatives like sodium cyanoborohydride (NaBH₃CN), as it avoids the generation of toxic cyanide byproducts.[6]
Reaction Mechanism Overview
The reductive amination process using STAB is a coordinated, one-pot sequence. The key steps are outlined below.
Caption: Experimental workflow for reductive amination.
-
Reactant Solubilization and Imine Formation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (164 mg, 1.0 mmol) and 1,2-dichloroethane (DCE, 10 mL).
-
Add the primary amine (e.g., benzylamine, 105 µL, 1.0 mmol) to the suspension. The hydrochloride salt of the starting material provides a mildly acidic environment that facilitates imine formation.
-
Stir the mixture vigorously at room temperature for 1 hour. The initial suspension should become a clearer solution as the iminium ion forms.
-
-
Reduction with STAB:
-
To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. [7]A slight exotherm may be observed. For larger-scale reactions, portion-wise addition is recommended.
-
Seal the flask and allow the reaction to stir at room temperature overnight (12-18 hours).
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: A typical mobile phase is 10% Methanol in Dichloromethane (DCM) with 1% ammonium hydroxide. The product amine should have an Rf value between that of the starting materials. Stain with potassium permanganate.
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the mixture by the slow addition of saturated sodium bicarbonate solution (~15 mL). Caution: Gas evolution (hydrogen) may occur. [10] * Stir the biphasic mixture for 15-20 minutes until bubbling ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (2 x 15 mL).
-
Combine all organic layers.
-
-
Isolation and Purification:
-
Wash the combined organic phase with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in DCM) to isolate the pure secondary amine.
-
Safety and Handling
-
Sodium Triacetoxyborohydride (STAB): Water-sensitive reagent. Handle in a dry environment and store in a desiccator. Upon quenching, it can release hydrogen gas. [6][10]* 1,2-Dichloroethane (DCE): Is a suspected carcinogen and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [9]* Amines: Many amines are corrosive and/or toxic. Avoid inhalation and skin contact.
Conclusion
This application note details a reliable and scalable protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride ensures high selectivity and yield, minimizing the formation of byproducts and simplifying purification. [9][11]This method provides a robust platform for the synthesis of diverse N-substituted piperidine derivatives, which are crucial intermediates in pharmaceutical research and development.
References
- Organic Chemistry Portal. Sodium Triacetoxyborohydride (STAB). [Link]
- Organic Chemistry Portal.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
- Master Organic Chemistry.
- Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1845-1848. [https://pubs.acs.org/doi/10.1021/acs.jchemed.8b002 reductive-amination-using-sodium-triacetoxyborohydride]([Link] reductive-amination-using-sodium-triacetoxyborohydride)
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(18), 4279. [Link]
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]
- Myers, A.
- Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3599-3602. [Link]
- Groh, M., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 12(18), 1503-1513. [Link]
- Wikipedia.
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Application Note: Streamlining the Synthesis of Complex Spiro-Piperidine Scaffolds via One-Pot Reactions Utilizing 1-(Piperidin-4-yl)ethanone Hydrochloride
Abstract
The piperidine moiety is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals across numerous therapeutic areas.[1][2] 1-(Piperidin-4-yl)ethanone hydrochloride serves as a highly versatile and economically significant building block for accessing complex molecular architectures, particularly spiro-piperidines, which are gaining popularity in drug discovery for their ability to explore three-dimensional chemical space.[3][4] This application note moves beyond traditional, multi-step synthetic sequences to focus on the principles and practical execution of one-pot, multicomponent reactions (MCRs). We provide a detailed protocol for a three-component synthesis of a novel spiro[indole-piperidine] scaffold, demonstrating the profound efficiency, atom economy, and diversity-generating power of this approach. This guide is intended for researchers in drug development and organic synthesis, offering field-proven insights to accelerate the discovery of novel chemical entities.
The Strategic Advantage of One-Pot Synthesis
In the quest for novel therapeutics, efficiency is paramount. Traditional organic synthesis often relies on linear sequences where intermediates are isolated and purified at each stage. This process is time-consuming, resource-intensive, and generates considerable waste. One-pot syntheses, particularly multicomponent reactions (MCRs), offer a paradigm shift.[5] MCRs are convergent processes where three or more reactants are combined in a single vessel to form a product that incorporates structural elements from each starting material.[6]
The primary advantages of this strategy include:
-
Pot and Step Economy: Drastically reduces the number of synthetic operations and purification steps, saving time and resources.[5]
-
Reduced Waste: Minimizes solvent usage and waste generation, aligning with the principles of green chemistry.
-
Increased Molecular Complexity: Enables the rapid assembly of complex and diverse molecules from simple precursors in a single operation.[6]
-
Accelerated SAR Studies: Facilitates the rapid generation of compound libraries by varying the individual components, which is invaluable for structure-activity relationship (SAR) analysis in drug discovery.
The diagram below illustrates the fundamental efficiency of a convergent one-pot approach compared to a conventional linear synthesis.
Figure 1: Comparison of Linear vs. Convergent One-Pot Synthesis.
This compound: A Bifunctional Linchpin
This compound is an ideal substrate for MCRs due to its distinct functional handles:
-
The Ketone: The carbonyl group at the C-4 position is a reactive electrophile, readily participating in condensations, and serves as the anchor point for building spirocyclic systems.[3][7]
-
The Secondary Amine: The piperidine nitrogen is a nucleophile that can engage in a variety of bond-forming reactions. The hydrochloride salt form ensures stability and ease of handling. For reactions, the free amine is typically liberated in situ through the addition of a mild base.
This bifunctionality allows the molecule to act as a central scaffold, simultaneously or sequentially reacting with other components to rapidly construct complex heterocyclic systems.
Application Protocol: One-Pot Synthesis of a Spiro[indole-piperidine] Scaffold
This protocol details a robust, three-component, one-pot reaction for synthesizing a library of spiro[indole-piperidine] derivatives. This class of compounds is of significant interest in medicinal chemistry. The reaction proceeds via an initial Knoevenagel condensation, followed by aza-Michael addition and subsequent intramolecular cyclization.
Principle and Reaction Scheme
The reaction combines an isatin derivative (Component A), malononitrile (Component B), and this compound (Component C) in the presence of a catalytic amount of a base like piperidine or L-proline. The ketone of the piperidine starting material is not directly involved in this specific scaffold's core formation but remains as a functional handle for further derivatization.
Figure 2: General workflow for the three-component synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercial | Store in a desiccator. |
| Isatin (or N-substituted derivatives) | ≥98% | Commercial | |
| Malononitrile | ≥99% | Commercial | Toxic; handle with care in a fume hood. |
| L-Proline | ≥99% | Commercial | Catalyst. |
| Ethanol (EtOH) | Anhydrous | Commercial | Reaction solvent. |
| Triethylamine (TEA) | ≥99% | Commercial | Optional base for hydrochloride neutralization. |
| Round-bottom flask | - | - | Sized appropriately for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | |
| Reflux condenser | - | - | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - | For reaction monitoring. |
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 equiv.), malononitrile (1.0 mmol, 1.0 equiv.), and this compound (1.1 mmol, 1.1 equiv.).
-
Causality Note: Using a slight excess of the piperidinone component can help drive the reaction to completion, especially if minor degradation occurs under reflux.
-
-
Solvent and Catalyst Addition: Add anhydrous ethanol (15 mL) to the flask, followed by L-proline (0.1 mmol, 10 mol%).
-
Expert Insight: While the piperidinone itself is basic, its hydrochloride salt is not. L-proline is an effective organocatalyst for this transformation. Alternatively, a stoichiometric amount of a non-nucleophilic base like triethylamine can be added to first neutralize the hydrochloride salt, followed by the addition of the catalyst.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the limiting reactant (typically isatin) indicates completion. Reaction times are typically in the range of 4-8 hours.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate will often form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.
-
-
Purification: The filtered solid is often of high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be performed.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[8]
Representative Data and Library Generation
The true power of this one-pot protocol lies in its applicability to a range of substrates to quickly generate a library of analogs.
| Entry | Isatin Derivative (Component A) | Reaction Time (h) | Yield (%) |
| 1 | Isatin | 5 | 92 |
| 2 | 5-Bromo-isatin | 6 | 89 |
| 3 | 5-Nitro-isatin | 8 | 85 |
| 4 | N-Methyl-isatin | 4 | 94 |
| 5 | N-Benzyl-isatin | 4.5 | 91 |
Note: Yields are for isolated, purified products.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reflux time. Ensure catalyst is active. Check for proper neutralization of the hydrochloride if using that route. |
| Side Product Formation | Decomposition of starting materials. | Lower the reaction temperature and extend the time. Ensure the use of anhydrous solvent. |
| Product is an oil/difficult to crystallize | Product characteristics. | Attempt purification by column chromatography. Try trituration with a non-polar solvent like diethyl ether or hexane to induce solidification. |
Conclusion
This compound is a powerful and cost-effective building block for advanced organic synthesis. By leveraging one-pot, multicomponent reaction strategies, researchers can bypass the inefficiencies of traditional linear synthesis. The protocol described herein provides a reliable and scalable method for the rapid assembly of medicinally relevant spiro[indole-piperidine] scaffolds. This approach not only accelerates the synthesis of target molecules but also facilitates the creation of diverse compound libraries essential for modern drug discovery programs.
References
- Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
- Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. The Royal Society of Chemistry.
- Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. PubMed.
- Piperidin-4-one: the potential pharmacophore. PubMed.
- Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry (RSC Publishing).
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- Multicomponent Reactions in Organic Synthesis, First Edition. Wiley.
- Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents.
- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS.
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Application Notes & Protocols: Strategic Coupling with 1-(Piperidin-4-yl)ethanone Hydrochloride
Introduction: The Versatility of a Core Scaffold
In the landscape of medicinal chemistry and drug development, 1-(Piperidin-4-yl)ethanone hydrochloride stands as a crucial and versatile building block. Its structure, featuring a secondary amine within a piperidine ring and a reactive ketone moiety, offers two distinct points for chemical modification. This dual functionality allows for the systematic construction of complex molecular architectures, making it a favored scaffold in the synthesis of pharmacologically active compounds.
This guide provides an in-depth exploration of the primary coupling reactions involving this reagent. As it is supplied as a hydrochloride salt, a key technical consideration throughout these protocols is the necessity of a stoichiometric or excess amount of a non-nucleophilic base to liberate the free secondary amine for reaction. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for three essential transformations: Reductive Amination, N-Arylation, and Amide Coupling.
Reductive Amination: Forging C-N Bonds at the Ketone
Reductive amination is one of the most reliable and widely used methods for forming carbon-nitrogen bonds.[1][2] This one-pot reaction transforms the ketone functionality of 1-(Piperidin-4-yl)ethanone into a secondary or tertiary amine by first forming an iminium ion intermediate with a primary or secondary amine, which is then reduced in situ.[2]
Mechanistic Considerations & Reagent Selection:
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate much faster than it reduces the starting ketone.[1][3]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[3][4] Its reduced reactivity compared to other borohydrides is due to the electron-withdrawing effects of the three acetate groups.[3] STAB is particularly effective under the mildly acidic conditions that favor iminium ion formation and is compatible with a range of aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[1][3][4]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic and generates cyanide byproducts, making it less favorable.[5]
-
Sodium Borohydride (NaBH₄): This reagent can reduce the starting ketone.[4] Therefore, its use requires a two-step approach where the imine is pre-formed before the reducing agent is added, which is often less efficient than a one-pot procedure.[4][6]
A catalytic amount of acid, such as acetic acid, is often added to facilitate the dehydration step leading to the iminium ion.[3][5]
Experimental Protocol: One-Pot Reductive Amination with STAB
Objective: To couple this compound with a representative primary amine (e.g., Benzylamine).
Materials:
-
This compound
-
Benzylamine (1.0 - 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv, to neutralize the HCl salt)
-
Glacial Acetic Acid (optional, 0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Standard workup reagents (Saturated NaHCO₃ solution, brine, MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Add anhydrous DCE or DCM to form a suspension (typically at a concentration of 0.1-0.2 M).
-
Add triethylamine (1.1 equiv) and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Add benzylamine (1.1 equiv) to the mixture, followed by glacial acetic acid (0.1 equiv) if desired. Stir for 20-30 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine product.
Reductive Amination Workflow.
N-Arylation: Constructing C-N Bonds on the Piperidine Ring
The secondary amine of the piperidine ring is an excellent nucleophile for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[7] This reaction allows for the formation of a C(aryl)-N bond, connecting the piperidine scaffold to a wide variety of aryl and heteroaryl halides or triflates.[7][8]
Mechanistic Considerations & Reagent Selection:
The Buchwald-Hartwig reaction is a palladium-catalyzed process.[7] The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[7]
-
Catalyst System (Palladium Precatalyst & Ligand): The choice of ligand is critical for reaction success, as it stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[9][10] For secondary amines like the one in our substrate, sterically hindered biarylphosphine ligands such as RuPhos or XPhos are often highly effective.[8] Using pre-formed palladium precatalysts (e.g., RuPhos Pd G3) can improve reaction reproducibility.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is the most common choice for secondary amines.[8] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be used, particularly for more sensitive substrates.
-
Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[8]
Experimental Protocol: Buchwald-Hartwig N-Arylation
Objective: To couple this compound with a representative aryl bromide (e.g., 4-Bromoanisole).
Materials:
-
This compound
-
4-Bromoanisole (1.0 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 1-2 mol%)
-
RuPhos ligand (if not using a precatalyst, 1.5-3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 equiv; 1.1 equiv to neutralize HCl, 1.1 equiv for the catalytic cycle)
-
Anhydrous Toluene or Dioxane
-
Standard workup reagents
Procedure:
-
Glovebox Recommended: Set up the reaction in an inert atmosphere glovebox due to the air-sensitivity of the catalyst and base.
-
To an oven-dried Schlenk tube or vial, add NaOt-Bu (2.2 equiv), the palladium precatalyst (0.02 equiv), this compound (1.1 equiv), and a magnetic stir bar.
-
Add the aryl bromide (1.0 equiv) followed by anhydrous toluene (to achieve a concentration of ~0.1 M).
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction mixture in a preheated oil bath at 80-110 °C.
-
Stir vigorously for 2-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Amide Coupling: Acylation of the Piperidine Nitrogen
The secondary amine can also be readily acylated to form an amide bond, a ubiquitous linkage in pharmaceuticals.[11][12] This transformation typically involves activating a carboxylic acid, which then reacts with the amine.
Mechanistic Considerations & Reagent Selection:
Direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures.[13] Therefore, coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acyl-intermediate in situ.[14][15]
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates the carboxylic acid to form an O-acylisourea intermediate.[16] This intermediate is susceptible to racemization if the acid has a chiral center. The addition of additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) suppresses racemization and improves efficiency by forming a more stable active ester.[14][16]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and lead to fast reaction times with minimal side reactions.[14][17] HATU reacts with the carboxylate (formed in the presence of a base) to generate a highly reactive OAt-active ester.[14]
A non-nucleophilic base, typically DIPEA or TEA, is essential both to neutralize the starting material's HCl salt and to facilitate the deprotonation of the carboxylic acid for activation.[14][16]
Experimental Protocol: HATU-Mediated Amide Coupling
Objective: To couple this compound with a representative carboxylic acid (e.g., Benzoic Acid).
Materials:
-
This compound
-
Benzoic Acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, water, brine, MgSO₄)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the acid.[14]
-
In a separate flask, dissolve this compound (1.1 equiv) in a small amount of DMF and add it to the activated acid mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor progress by TLC or LC-MS.[14]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[14]
Decision Tree for Coupling Strategy.
Comparative Summary and Troubleshooting
| Reaction Type | Key Reagents | Typical Base | Solvent | Advantages | Common Issues & Solutions |
| Reductive Amination | NaBH(OAc)₃ (STAB), Primary/Secondary Amine | TEA, DIPEA | DCE, DCM, THF | One-pot procedure, mild conditions, high functional group tolerance.[3][5] | Low Yield: Ensure anhydrous conditions as STAB is water-sensitive.[1][4] Add catalytic acid to promote iminium formation. Di-alkylation: Use a stepwise procedure if over-alkylation is a problem.[5] |
| N-Arylation | Pd Precatalyst (e.g., RuPhos Pd G3), Aryl Halide | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Forms robust C(aryl)-N bonds, broad scope of aryl partners.[7] | No Reaction: Use a glovebox to exclude oxygen, which deactivates the catalyst. Screen different ligands and bases. Hydrodehalogenation: Ensure the base is fully dissolved and the reaction is well-stirred. |
| Amide Coupling | Coupling Reagent (HATU, EDC/HOBt), Carboxylic Acid | DIPEA, TEA | DMF, DCM | High yields, rapid reactions (especially with HATU), broad substrate scope.[11][14] | Racemization: Use additives like HOBt or HOAt if using a carbodiimide with chiral acids.[16] Low Conversion: Ensure pre-activation step is complete before adding the amine. Use a slight excess of the coupling reagent. |
References
- Organic Chemistry Portal. Reductive Amination - Common Conditions.
- National Institutes of Health (NIH). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259–8262.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(3), 485-488.
- Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PubMed.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Myers, A. Chem 115: Reductive Amination. Harvard University.
- ResearchGate. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes.
- Hudson, A. S., et al. (2012). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic & Biomolecular Chemistry, 10(33), 6649-6652.
- Fisher Scientific. Amide Synthesis.
- HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Wikipedia. Buchwald–Hartwig amination.
- Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
- Ley, S. V., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 8(19), 7435–7444.
- Wikipedia. Ullmann reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Fisher Scientific. Amide Synthesis.
- YouTube. Amine and HCl - salt formation reaction.
- ResearchGate. Amide Bond Formation and Peptide Coupling.
- ResearchGate. Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines].
- OperaChem. Ullmann coupling-An overview.
- National Institutes of Health (NIH). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Organic Chemistry Portal. Ullmann Reaction.
- Pelter, A., et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.
- ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products.
- Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- ResearchGate. Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent.
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Application Notes and Protocols: Synthesis of Spirocyclic Compounds from 1-(Piperidin-4-yl)ethanone Hydrochloride
Introduction: The Strategic Value of Spirocyclic Piperidines in Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise and potent interactions with biological targets. The piperidine ring, a prevalent motif in FDA-approved drugs, when incorporated into a spirocyclic framework, imparts conformational rigidity. This pre-organization can lead to enhanced binding affinity, improved metabolic stability, and a more favorable pharmacokinetic profile.[1]
This guide provides a comprehensive overview and detailed protocols for the synthesis of novel spirocyclic compounds, specifically spiro[indoline-3,4'-piperidine]-2-ones, utilizing the readily available starting material, 1-(Piperidin-4-yl)ethanone hydrochloride. We will delve into the mechanistic underpinnings of a powerful one-pot, three-component reaction and provide step-by-step instructions for its execution, catering to researchers and scientists in the field of medicinal chemistry and drug development. The synthesized spirooxindoles are a class of compounds with a broad spectrum of biological activities, including potential applications as anticancer, antimicrobial, and antiviral agents.
Core Synthetic Strategy: The [3+2] Cycloaddition of an In Situ Generated Azomethine Ylide
The cornerstone of the synthetic approach detailed herein is a highly efficient one-pot, three-component reaction. This elegant transformation involves the condensation of isatin with an amino acid to generate a transient azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition reaction with the ketone moiety of 1-(piperidin-4-yl)ethanone to construct the spiro-pyrrolidine ring system.
DOT Script for the General Reaction Mechanism
Caption: General Mechanism: Azomethine Ylide Formation and [3+2] Cycloaddition.
Experimental Protocols
Protocol 1: Synthesis of 1'-Acetyl-spiro[indoline-3,4'-piperidine]-2-one via a Three-Component Reaction
This protocol details the synthesis of a novel spiro-oxindole from this compound, isatin, and sarcosine. The hydrochloride salt of the piperidinone is neutralized in situ using a non-nucleophilic organic base.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 165.64 | 1.0 | 165.6 mg |
| Isatin | 147.13 | 1.0 | 147.1 mg |
| Sarcosine (N-methylglycine) | 89.09 | 1.2 | 106.9 mg |
| Triethylamine (TEA) | 101.19 | 1.1 | 0.153 mL |
| Methanol (anhydrous) | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (165.6 mg, 1.0 mmol), isatin (147.1 mg, 1.0 mmol), and sarcosine (106.9 mg, 1.2 mmol).
-
Solvent and Base Addition: Add anhydrous methanol (10 mL) to the flask, followed by the dropwise addition of triethylamine (0.153 mL, 1.1 mmol) at room temperature. The triethylamine serves to neutralize the hydrochloride salt, liberating the free piperidinone for reaction.
-
Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat to reflux (approximately 65 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford the pure 1'-acetyl-spiro[indoline-3,4'-piperidine]-2-one.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Characterization Data for 1'-Acetyl-spiro[indoline-3,4'-piperidine]-2-one:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.0-8.2 (br s, 1H, NH-indole), 7.2-7.5 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 3.5-3.8 (m, 2H, piperidine-H), 3.2-3.4 (m, 2H, piperidine-H), 2.8-3.0 (m, 2H, piperidine-H), 2.1 (s, 3H, COCH₃), 1.8-2.0 (m, 2H, piperidine-H).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 178.0 (C=O, oxindole), 169.0 (C=O, acetyl), 141.0 (Ar-C), 129.0 (Ar-C), 125.0 (Ar-C), 122.0 (Ar-C), 109.0 (Ar-C), 70.0 (spiro-C), 55.0 (piperidine-C), 45.0 (piperidine-C), 35.0 (piperidine-C), 21.0 (CH₃).
-
MS (ESI+): m/z calculated for C₁₅H₁₈N₂O₂ [M+H]⁺: 259.14; found 259.1.
DOT Script for the Experimental Workflow
Caption: Experimental Workflow for Spiro-oxindole Synthesis.
Discussion: Mechanistic Insights and Experimental Considerations
The successful execution of this three-component reaction hinges on several key factors. The initial step, the neutralization of the piperidinone hydrochloride, is crucial. Triethylamine is an excellent choice as it is a non-nucleophilic base that will not compete in subsequent reactions. The formation of the azomethine ylide is the rate-determining step and is facilitated by heating. The subsequent [3+2] cycloaddition is typically a concerted and stereospecific process.
The choice of amino acid can influence the substitution pattern on the newly formed pyrrolidine ring. While this protocol utilizes sarcosine, other amino acids can be employed to introduce further diversity into the spirocyclic scaffold. The reaction is generally robust and amenable to a range of substituted isatins, allowing for the generation of a library of spiro-oxindole derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The one-pot, three-component synthesis of spiro[indoline-3,4'-piperidine]-2-ones from this compound offers an efficient and atom-economical route to a privileged class of heterocyclic compounds. The operational simplicity and the ability to generate molecular complexity in a single step make this an attractive strategy for medicinal chemists.
Future work could explore the diastereoselectivity of this reaction, the use of chiral amino acids to induce asymmetry, and the expansion of the substrate scope to include a wider variety of isatins and other ketone-containing building blocks. The biological evaluation of the synthesized compounds will be instrumental in identifying new lead candidates for drug development programs.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents. Angewandte Chemie International Edition, 46(46), 8748-8758. [Link]
- Kumar, R. S., Rajesh, S., Yogeeswari, P., & Sriram, D. (2010). Novel three-component domino reactions of ketones, isatin and amino acids: synthesis and discovery of antimycobacterial activity of highly functionalised novel dispiropyrrolidines. European journal of medicinal chemistry, 45(1), 411–422. [Link]
- Barakat, A., Al-Majid, A. M., Soliman, S. M., Mabkhot, Y. N., Al-Othman, Z. A., & Ghabbour, H. A. (2017). Synthesis, characterization and crystal structure of novel spiropyrrolidine Tethered with benzo[b]thiophene moiety. Molecules, 22(5), 799. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(Piperidin-4-yl)ethanone Hydrochloride Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(piperidin-4-yl)ethanone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Transitioning the synthesis of its derivatives from bench-scale discovery to pilot or manufacturing scale presents a unique set of challenges that require a deep understanding of process chemistry, reaction kinetics, and safety engineering. This guide provides a detailed examination of the critical considerations for the robust and reproducible scale-up synthesis of 1-(piperidin-4-yl)ethanone hydrochloride and its analogues. We will delve into the comparative analysis of primary synthetic routes, strategies for process optimization, impurity control, and large-scale purification. The protocols provided herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure both scientific integrity and practical applicability.
Introduction: The Pharmaceutical Significance of the 4-Acetylpiperidine Moiety
Piperidine rings are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1] Their conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that are crucial for molecular recognition and binding to biological targets. The 4-acetylpiperidine substructure, in particular, serves as a key intermediate in the synthesis of drugs across various therapeutic areas, including antipsychotics, analgesics, and antihistamines.[2]
The hydrochloride salt form is often preferred for pharmaceutical development due to its enhanced stability, crystallinity, and aqueous solubility, which are critical for formulation and bioavailability. As drug candidates progress through the development pipeline, the demand for kilogram-scale quantities of high-purity intermediates like this compound necessitates the development of a scalable, cost-effective, and safe manufacturing process.[3] This document serves as a comprehensive guide to navigating the complexities of this scale-up process.
Strategic Selection of a Scalable Synthetic Route
The choice of synthetic route is the most critical decision in a scale-up campaign. While multiple methods may be viable at the gram scale, only a select few are amenable to large-scale production. The primary considerations include cost and availability of starting materials, reaction safety, waste generation, and the ease of purification.
Two dominant strategies for the synthesis of the 1-(piperidin-4-yl)ethanone core are:
-
Catalytic Hydrogenation of 4-Acetylpyridine.
-
Synthesis from a Pre-formed Piperidin-4-one Ring (e.g., via Reductive Amination).
Route A: Catalytic Hydrogenation of 4-Acetylpyridine
This is often the most direct and industrially preferred route due to the commercial availability of 4-acetylpyridine.[4] The reaction involves the reduction of the pyridine ring to a piperidine ring.
`dot graph "Catalytic_Hydrogenation_Route" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: Catalytic Hydrogenation of 4-Acetylpyridine.
Causality and Expertise:
-
Catalyst Selection: The choice of catalyst is paramount. Rhodium on carbon (Rh/C) is highly effective for pyridine hydrogenation. Platinum-based catalysts (e.g., PtO₂) are also used, but may require more forcing conditions. The catalyst loading is a critical parameter to optimize; lower loadings (e.g., 2-5 mol%) are economically favorable but may lead to slower reaction rates or incomplete conversion, while higher loadings increase cost.[5]
-
Solvent System: Acidic media, such as acetic acid or ethanolic HCl, are often employed to protonate the pyridine nitrogen, which facilitates its reduction and can prevent catalyst poisoning.
-
Impurity Control: The quality of the starting 4-acetylpyridine is crucial. Trace impurities containing sulfur or other heteroatoms can act as catalyst poisons, leading to stalled reactions.[5] It is imperative to source high-purity starting material or develop a purification step prior to hydrogenation.
-
Process Safety: Hydrogenation reactions are inherently hazardous due to the use of flammable hydrogen gas under pressure. The process must be conducted in a specialized high-pressure reactor (autoclave) equipped with appropriate safety features, including pressure relief valves, temperature monitoring, and inert gas purging capabilities. The reactor and all transfer lines must be properly grounded and bonded to prevent static discharge.[6]
Route B: Synthesis from N-Protected 4-Piperidones
This route offers greater versatility for producing substituted derivatives, as the piperidone starting material can be readily modified. A common approach involves the reductive amination of an N-protected 4-piperidone.[7]
`dot graph "Reductive_Amination_Workflow" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ` Caption: General workflow for N-protected 4-piperidone synthesis.
Causality and Expertise:
-
Choice of Protecting Group: The nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is a critical process parameter.[7]
-
Boc (tert-Butoxycarbonyl): Offers mild acidic deprotection conditions but is relatively expensive. Reductive amination yields are typically good (around 84% with reagents like sodium triacetoxyborohydride).[7]
-
Cbz (Carboxybenzyl): Removable by catalytic hydrogenation, which can sometimes be combined with the reduction step. Yields are generally in the range of 70-78%.[7]
-
Benzyl: Also removable by hydrogenation. This group is robust but requires more stringent deprotection conditions.
-
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for scale-up as it is milder and more selective than sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.
-
Scalability: While versatile, this route involves more synthetic steps (protection, reductive amination, deprotection), which can lower the overall yield and increase production costs compared to the direct hydrogenation route.
Recommendation for Scale-Up: For the synthesis of the parent this compound, Route A (Catalytic Hydrogenation) is generally the more economically viable and atom-economical choice for large-scale production.
Process Optimization and In-Process Controls (IPCs)
Once a synthetic route is selected, rigorous process optimization is required. This involves moving from a "recipe-based" approach to a "parameter-controlled" process. The implementation of Process Analytical Technology (PAT) can be invaluable at this stage.[8][9]
Table 1: Critical Process Parameters (CPPs) for Catalytic Hydrogenation
| Parameter | Laboratory Scale | Scale-Up Consideration & Target | In-Process Control (IPC) Method |
| Catalyst Loading | 5-10 mol% | Reduce to 2-4 mol% to minimize cost. Investigate catalyst activity and potential for recycling.[5] | HPLC analysis of reaction aliquots to monitor conversion. |
| Hydrogen Pressure | 50-100 psi | Optimize for reaction rate vs. equipment rating. Typically 100-500 psi in industrial settings. | Continuous monitoring via pressure transducer on the reactor. |
| Temperature | 25-80 °C | Exothermic reaction requires careful heat management. Use jacketed reactors with controlled heating/cooling. | Internal thermocouple to monitor batch temperature in real-time. |
| Agitation Rate | Magnetic stirring | Ensure efficient gas-liquid-solid mixing. Use overhead mechanical stirring with appropriate impeller design. | Monitor stirrer motor power draw; visual inspection if possible. |
| Reaction Time | 4-24 hours | Define endpoint based on conversion, not time, to ensure consistency. | HPLC analysis showing >99% conversion of starting material. |
Process Analytical Technology (PAT) Implementation: PAT tools enable real-time monitoring and control, moving away from reliance on end-product testing.[10][11] For hydrogenation, in-situ probes can provide continuous data:
-
In-line Hydrogen Uptake Monitor: Measures the rate of hydrogen consumption, providing real-time kinetic data and indicating the reaction's progress or any stalls due to catalyst deactivation.
-
In-situ FTIR/Raman Spectroscopy: Can potentially monitor the disappearance of the pyridine ring vibrational bands and the appearance of piperidine signals, offering a direct measure of the reaction conversion.[12]
Impurity Profiling and Control
Controlling impurities is a non-negotiable aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines (e.g., ICH Q3A/Q3B).[13] A thorough understanding of potential impurities is essential.
Table 2: Potential Impurities in the Hydrogenation Route
| Impurity Name | Structure | Origin | Control Strategy |
| 4-Acetylpyridine | (Starting Material) | Incomplete reaction. | Optimize reaction conditions (time, temperature, pressure, catalyst loading) to drive to completion (>99%). |
| 1-(Pyridin-4-yl)ethanol | (Side Product) | Over-reduction of the acetyl group before ring saturation. | Select a catalyst with higher selectivity for the pyridine ring over the ketone (e.g., Rh/C over some Pt catalysts). |
| 1-(Piperidin-4-yl)ethanol | (Side Product) | Over-reduction of the ketone on the final product. | Control reaction temperature and hydrogen pressure. Stop the reaction promptly upon full conversion of the starting material. |
| Catalyst Residues | (Process Impurity) | Incomplete filtration of the heterogeneous catalyst. | Use fine filtration (e.g., Celite® pad followed by a micron filter) post-reaction. Analyze final product for residual metals via ICP-MS. |
Detailed Scale-Up Protocols
Disclaimer: These protocols are intended for trained professionals in a controlled laboratory or pilot plant setting. All operations must be conducted with appropriate engineering controls and personal protective equipment (PPE). A thorough hazard and operability (HAZOP) study should be performed before attempting any scale-up.
Protocol 1: Scale-Up Synthesis of 1-(Piperidin-4-yl)ethanone via Hydrogenation
Equipment:
-
10 L jacketed, glass-lined steel high-pressure reactor (autoclave) with overhead stirring, baffle, internal thermocouple, pressure transducer, and hydrogen inlet/vent lines.
-
Inert gas source (Nitrogen or Argon).
-
Filtration apparatus (e.g., Nutsche filter-dryer).
Materials:
-
4-Acetylpyridine (1.0 kg, 8.25 mol)
-
Rhodium on Carbon (5% Rh/C, 50% wet, 100 g)
-
Glacial Acetic Acid (5.0 L)
Procedure:
-
Reactor Inerting: Purge the 10 L reactor with nitrogen three times to ensure an inert atmosphere.
-
Charging: Under a nitrogen blanket, charge the reactor with glacial acetic acid (5.0 L) and 4-acetylpyridine (1.0 kg). Begin agitation to ensure a homogenous solution.
-
Catalyst Slurry: In a separate vessel, prepare a slurry of the 5% Rh/C catalyst in a small amount of acetic acid. Charge the catalyst slurry to the reactor under a positive nitrogen flow.
-
Pressurization: Seal the reactor. Purge the headspace with nitrogen three times, then with hydrogen three times. Pressurize the reactor to 150 psi with hydrogen.
-
Reaction: Heat the reactor jacket to 50°C. The internal temperature will likely rise due to the exothermic nature of the reaction; maintain the internal temperature between 50-60°C using the jacket cooling fluid. Maintain the hydrogen pressure at 150 psi.
-
Monitoring (IPC): Monitor the reaction by hydrogen uptake. The reaction is typically complete in 8-12 hours. An optional IPC can be taken via a dip tube (after depressurizing and inerting) to confirm >99% conversion by HPLC.
-
Work-up: Cool the reactor to 20°C. Carefully vent the hydrogen and purge with nitrogen three times.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the catalyst pad with additional acetic acid (2 x 250 mL). CAUTION: The catalyst is pyrophoric and must be kept wet and handled under an inert atmosphere. Quench the catalyst pad carefully with water before disposal.
-
Concentration: The resulting filtrate containing the product as the acetate salt is ready for the salt formation step.
Protocol 2: Isolation and Purification via Hydrochloride Salt Crystallization
Equipment:
-
20 L jacketed glass reactor with overhead stirring and condenser.
-
Filtration and drying equipment.
Materials:
-
Filtrate from Protocol 1.
-
Isopropyl Alcohol (IPA) (10 L)
-
Concentrated Hydrochloric Acid (~37%)
Procedure:
-
Solvent Exchange: Concentrate the acetic acid filtrate under reduced pressure to a thick oil. Add Isopropyl Alcohol (IPA) (5 L) and re-concentrate to remove residual acetic acid. Repeat this step.
-
Dissolution: Dissolve the resulting oil in IPA (8 L).
-
Salt Formation: Cool the solution to 0-5°C. Slowly add concentrated HCl dropwise while monitoring the pH and temperature. An exotherm will be observed. Maintain the temperature below 20°C. Continue addition until the pH of a wet litmus paper held in the headspace is acidic (or a sample diluted in water has a pH of ~2).
-
Crystallization: A thick white precipitate will form. Stir the slurry at 0-5°C for at least 4 hours to ensure complete crystallization.
-
Isolation: Filter the solid product. Wash the filter cake with cold IPA (2 x 1 L).
-
Drying: Dry the product in a vacuum oven at 50°C until a constant weight is achieved.
-
Analysis: Analyze the final product for purity (HPLC, >99%), identity (¹H NMR, MS), and residual solvents (GC).
-
Expected Yield: 85-92% over two steps.
Safety and Environmental Considerations
Handling Piperidine and Derivatives:
-
Toxicity and Corrosivity: Piperidine and its derivatives are toxic and corrosive.[14][15][16] They can cause severe skin burns and eye damage.[16] All handling must be done in a well-ventilated fume hood or with appropriate local exhaust ventilation.[15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[14]
-
Spill Response: Have spill kits containing absorbent materials (e.g., sand or vermiculite) readily available.[15] In case of a large spill, evacuate the area and alert emergency responders.[14]
Process Hazards:
-
Flammability: Piperidine is a flammable liquid.[15] Hydrogen gas is highly flammable and can form explosive mixtures with air. All equipment must be explosion-proof and properly grounded.[15] Avoid all sources of ignition.[6]
-
Exothermic Reactions: Both hydrogenation and acid-base neutralization are exothermic. Ensure adequate cooling capacity and monitor the reaction temperature closely to prevent thermal runaways.
-
Waste Disposal: Dispose of all chemical waste, including pyrophoric catalysts and solvent waste, according to local and federal regulations.
Conclusion
The scale-up synthesis of this compound is a challenging but manageable process when approached with a systematic and scientifically rigorous methodology. The catalytic hydrogenation of 4-acetylpyridine represents the most efficient and scalable route for large-scale production. Success hinges on careful control of critical process parameters, a thorough understanding of the impurity profile, and an unwavering commitment to safety. By implementing robust in-process controls, leveraging process analytical technology, and developing a well-defined crystallization protocol, researchers and drug development professionals can ensure the consistent and reliable production of this vital pharmaceutical intermediate.
References
- Wikipedia. (n.d.). Piperidine.
- Jubilant Life Sciences Limited. (n.d.).
- Penta Chemicals. (2024, May 7).
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- Apollo Scientific. (2023, July 6).
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- New Jersey Department of Health. (1999, September). Hazardous Substance Fact Sheet: Piperidine.
- Banks, H. D. (1992, September). Piperidine Synthesis. DTIC.
- ResearchGate. (n.d.). Reductive amination of cyclohexanone (294b) with piperidine (285g).
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- ResearchGate. (2022, March). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
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- Sciencemadness Discussion Board. (2005, November 21). Synthesis of piperdine.
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- University of Padua. (n.d.). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants.
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- Ramalingam, A. (2021, October 30).
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- Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.
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- Mettler-Toledo. (2014, October 16).
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- Noller, C. R., & Baliah, V. (n.d.).
- ResearchGate. (n.d.). Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride.
- ResearchGate. (n.d.). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine....
- Sigma-Aldrich. (n.d.). This compound.
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- European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE.
- ResearchGate. (n.d.).
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- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). 4-Acetylpyridine.
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Application Note & Protocols: Purification of Products from 1-(Piperidin-4-yl)ethanone Hydrochloride Reactions
Abstract
1-(Piperidin-4-yl)ethanone hydrochloride is a pivotal building block in medicinal chemistry and drug development, serving as a precursor for a diverse range of pharmaceutical compounds.[1] The synthetic transformations involving this intermediate, such as N-alkylation, reductive amination, and various condensation reactions, invariably produce crude mixtures containing unreacted starting materials, reagents, and byproducts.[2] Achieving high purity of the desired product is paramount for accurate downstream biological evaluation and regulatory compliance. This guide provides a comprehensive framework and detailed protocols for the purification of reaction products derived from 1-(Piperidin-4-yl)ethanone, addressing the unique challenges posed by their basic and often polar nature.
Introduction: The Purification Challenge
The 1-(Piperidin-4-yl)ethanone scaffold contains two key reactive sites: a secondary amine (present as a hydrochloride salt) and a ketone. Products derived from this starting material retain the basic piperidine nitrogen, which profoundly influences their physicochemical properties. The primary challenges in purification stem from the basicity of these molecules, which can lead to strong interactions with acidic stationary phases (like silica gel) causing poor peak shape and product loss during chromatography.[3][4] Furthermore, the polarity of these compounds can complicate extraction and crystallization procedures. A rationally designed purification strategy, therefore, must account for the specific impurity profile of the reaction and the chemical nature of the target compound.
Pre-Purification Analysis: Know Your Impurities
Before selecting a purification method, it is critical to analyze the crude reaction mixture to identify the major components. This knowledge informs the most efficient purification strategy.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial assessment. A combination of visualization techniques is recommended. UV light can reveal UV-active compounds, while specific stains are needed for others. For piperidine derivatives, a ninhydrin stain is effective for visualizing the secondary amine of the starting material, while stains like potassium permanganate can show a wider range of organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides invaluable information on the molecular weights of the components in the crude mixture, helping to tentatively identify the desired product, unreacted starting materials, and key byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum can help identify the major species present and estimate their relative ratios, guiding the choice and scale of the purification method.[5]
Table 1: Common Reactions and Potential Impurities
| Reaction Type | Desired Product Type | Common Impurities & Side Products |
| N-Alkylation/Acylation | N-Substituted Piperidone | Unreacted 1-(Piperidin-4-yl)ethanone, excess alkylating/acylating agent, di-alkylation products (if possible), base catalyst. |
| Reductive Amination | 4-Amino-piperidine Derivative | Unreacted 1-(Piperidin-4-yl)ethanone, unreacted primary/secondary amine, intermediate imine/enamine, byproducts from reducing agent. |
| Ketone Condensation | Modified Piperidine (e.g., Aldol, Wittig) | Unreacted 1-(Piperidin-4-yl)ethanone, excess reagents (e.g., phosphonium salts), geometric isomers, dehydrated products. |
Strategic Purification Workflow
The optimal purification strategy is chosen based on the properties of the target compound and its impurities. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for selecting a purification strategy.
Core Purification Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This technique is the first line of defense and leverages the basicity of the piperidine nitrogen to separate the product from non-basic impurities.[6][7] The principle relies on converting the amine into its water-soluble salt form by treatment with acid, allowing neutral or acidic impurities to be washed away with an organic solvent.[8]
Objective: To perform a bulk separation of the basic amine product from neutral or acidic organic impurities.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
Saturated Sodium Chloride (Brine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M HCl (aq). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.
-
Causality: The basic piperidine product is protonated to form its hydrochloride salt, which partitions into the aqueous layer.[9] Neutral impurities remain in the organic layer.
-
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (containing neutral impurities).
-
Basification: Return the aqueous layer to the separatory funnel. Slowly add 1 M NaOH (aq) with swirling until the solution is basic (pH > 10, check with pH paper).
-
Causality: Basification deprotonates the ammonium salt, regenerating the neutral "free base" form of the product, which is now soluble in organic solvents.[7]
-
-
Re-extraction: Add a fresh portion of organic solvent (e.g., 50 mL of EtOAc) to the funnel. Shake vigorously, venting frequently. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer and discard it. Collect the organic layer containing the purified product. Repeat the re-extraction (Step 5) twice more with fresh organic solvent, combining all organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the purified product as a free base.[2]
Protocol 2: Flash Column Chromatography
For separating compounds with similar polarities, flash chromatography is essential. The key to successfully chromatographing basic amines on standard silica gel is to suppress the acidic nature of the silica, which otherwise causes severe peak tailing and product loss.[3][4]
Objective: To purify the amine product from impurities of similar polarity.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent solvents (e.g., Hexanes, EtOAc, DCM, Methanol (MeOH))
-
Amine modifier (e.g., Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH))
-
TLC plates and chamber
-
Fraction collection tubes
Procedure:
-
Solvent System Selection: Using TLC, determine a suitable mobile phase. A common starting point is a mixture of a non-polar solvent (e.g., Hexanes or DCM) and a polar solvent (e.g., EtOAc or MeOH). The target product should have an Rf value of ~0.2-0.3.
-
Mobile Phase Modification: Add a small amount of an amine modifier to the chosen eluent. A typical addition is 0.5-1% Et₃N by volume.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase. Ensure the column is packed evenly without air bubbles.
-
Sample Loading: Dissolve the crude product (obtained from extraction or directly) in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Carefully add the dried silica-adsorbed sample to the top of the column bed.
-
Elution and Fraction Collection: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for flash column chromatography of a basic amine.
Protocol 3: Recrystallization of the Hydrochloride Salt
Recrystallization is an excellent final purification step to obtain high-purity crystalline solids. For amines, it is often advantageous to recrystallize the hydrochloride salt, which typically has better crystalline properties than the free base.[11]
Objective: To obtain a highly pure, crystalline product as its hydrochloride salt.
Materials:
-
Purified amine free base
-
Anhydrous solvent for recrystallization (e.g., Isopropanol (IPA), Ethanol (EtOH), Methanol/Ether mixture)[12][13]
-
HCl solution (e.g., 2 M HCl in Diethyl Ether, or concentrated HCl)
-
Heating mantle and condenser
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Salt Formation: Dissolve the purified amine free base in a minimal amount of a suitable solvent (e.g., IPA). With stirring, add a stoichiometric amount of HCl solution (e.g., 2 M HCl in ether) dropwise. The hydrochloride salt will often precipitate.
-
Dissolution: Gently heat the mixture to reflux until all the solid dissolves. If it does not dissolve completely, add a minimum amount of additional hot solvent until a clear solution is obtained.
-
Causality: The principle of recrystallization is that the compound is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.
-
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals under vacuum to remove all residual solvent.
-
Purity Verification: Assess the purity of the final product by melting point determination and analytical techniques like HPLC or NMR.
Conclusion
The purification of products from reactions involving this compound requires a methodical approach that directly addresses the basic nature of the target molecules. A multi-step strategy, typically beginning with an acid-base extraction followed by either flash chromatography or recrystallization, is highly effective. By understanding the potential impurity profile and applying the principles outlined in these protocols, researchers can consistently obtain high-purity materials essential for advancing drug discovery and development programs.
References
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- Wikipedia. (n.d.). Acid–base extraction.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances.
- Reddit. (2024, March 12). Amine workup. r/Chempros.
- MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
- University of Rochester. (n.d.). Workup: Amines. Department of Chemistry.
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- Unknown Source. (n.d.). Liquid/liquid Extraction.
- Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
- Reddit. (2017, March 27). Flash column of very polar amine without access to reverse phase silica?. r/chemistry.
- ACS Publications. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
- ResearchGate. (2015, January 9). (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
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- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- SciELO. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions.
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- BIOSYNCE. (n.d.). This compound CAS 89895-06-7.
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Application Note: Comprehensive Analytical Characterization of 1-(Piperidin-4-yl)ethanone Hydrochloride and Its Derivatives
Introduction
The piperidine ring is a prevalent saturated heterocycle in a multitude of synthetic pharmaceutical compounds and natural alkaloids.[1] Its structural importance makes it a key pharmacophore in drugs for various conditions. 1-(Piperidin-4-yl)ethanone hydrochloride and its derivatives are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Ensuring the identity, purity, and stability of these intermediates is paramount for the quality and safety of the final drug product. This application note provides a detailed guide to the analytical techniques essential for the comprehensive characterization of this compound derivatives.
A multi-faceted analytical approach is necessary to fully characterize these compounds. This involves a combination of chromatographic and spectroscopic techniques to confirm the chemical structure, quantify the main component, and identify and quantify any impurities. Thermal analysis is also employed to understand the physicochemical properties of the hydrochloride salt.
I. Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the assay of this compound derivatives.[1] Reversed-phase HPLC (RP-HPLC) is the most commonly used separation mode, where analytes are separated based on their hydrophobicity.[1]
A. Challenges in HPLC Method Development
A primary challenge in the HPLC analysis of 1-(Piperidin-4-yl)ethanone and its simple alkylated or acylated derivatives is the lack of a strong UV chromophore. This makes detection by standard UV-Vis detectors difficult at low concentrations. To overcome this, several strategies can be employed:
-
Pre-column Derivatization: This involves reacting the analyte with a reagent to introduce a UV-active moiety. A common derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride), which reacts with the secondary amine of the piperidine ring.[3][4]
-
Ion-Pairing Chromatography: For hydrochloride salts, using an ion-pairing agent like heptafluorobutyric acid (HFBA) can improve retention on a reversed-phase column.[5]
-
Alternative Detection Methods: If derivatization is not desirable, detectors that do not rely on UV absorbance, such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), can be utilized.[5]
B. Protocol: Purity Determination by RP-HPLC with UV Detection (Post-Derivatization)
This protocol outlines a general method for the analysis of this compound derivatives after derivatization with tosyl chloride.
1. Derivatization Procedure:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add an excess of 4-toluenesulfonyl chloride and a base (e.g., triethylamine) to facilitate the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete derivatization.
-
Quench the reaction and dilute the sample to a known concentration with the mobile phase.
2. HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column providing good separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier. |
| Gradient | Isocratic (e.g., 68% B) or Gradient | An isocratic method is simpler, but a gradient may be necessary to resolve impurities with different polarities.[3][4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[3][4] |
| Detection | UV at 254 nm | The tosyl group provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical injection volume. |
C. Method Validation:
Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose.[6][7] The key parameters for validation, according to ICH Q2(R1) guidelines, include:[7]
-
Specificity: The ability to assess the analyte in the presence of impurities and degradants.[7]
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.[3][4][7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[7]
-
Accuracy: The closeness of the test results to the true value.[3][4][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][4][7] This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3][4]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3][4]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
D. Data Presentation:
Exemplary Method Validation Parameters for a Derivatized Piperidine Derivative:
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9996[3][4] |
| Range | 80-120% of test concentration | 0.44-53.33 µg/mL[3][4] |
| Accuracy (% Recovery) | 98.0-102.0% | 101.82%[3][4] |
| Precision (%RSD) | ≤ 2.0% | 0.6%[3][4] |
| LOD | Signal-to-Noise ≥ 3 | 0.15 µg/mL[3][4] |
| LOQ | Signal-to-Noise ≥ 10 | 0.44 µg/mL[3][4] |
II. Structural Elucidation and Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR are crucial.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals to look for in 1-(piperidin-4-yl)ethanone include the methyl protons of the acetyl group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon of the ketone and the carbons of the piperidine ring will have characteristic chemical shifts.[8]
Exemplary ¹H and ¹³C NMR Data for the Piperidine Moiety:
| Nucleus | Chemical Shift (ppm) in CDCl₃ (approximate) |
| ¹H NMR | 2.79 (protons adjacent to N), 2.19, 1.51 (other ring protons)[8][9] |
| ¹³C NMR | 47.0 (carbons adjacent to N), 27.2, 25.2 (other ring carbons)[8] |
B. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of the compound and for obtaining structural information from its fragmentation pattern. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it is highly effective for identifying impurities.
1. Ionization Techniques:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It typically produces the protonated molecular ion [M+H]⁺.[10]
2. Protocol: Molecular Weight Confirmation by LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
LC Conditions: Use a fast gradient on a short C18 column to quickly elute the main peak into the mass spectrometer.
-
MS Conditions:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A range that includes the expected molecular weight of the compound.
-
The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of the free base form of the derivative. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.[11]
III. Physicochemical Characterization: Thermal Analysis
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are vital for characterizing the solid-state properties of this compound derivatives.[12][13]
A. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13] It is used to determine:
-
Melting Point: The temperature at which the solid-to-liquid phase transition occurs, which is an indicator of purity.[14]
-
Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs will have different melting points and thermal profiles.[14]
-
Glass Transitions: For amorphous materials.
B. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess:
-
Thermal Stability and Decomposition: The temperature at which the compound begins to degrade.[15]
-
Hygroscopicity and Solvation: The presence of water (hydrates) or residual solvents (solvates) in the crystal lattice.[15][16]
C. Protocol: Simultaneous TGA-DSC Analysis
Modern instruments can perform TGA and DSC simultaneously, providing complementary information from a single experiment.[16]
-
Instrument: STA (Simultaneous Thermal Analyzer).
-
Sample Pan: Alumina or platinum.
-
Sample Weight: 2-5 mg.
-
Purge Gas: Nitrogen at 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program: Heat from ambient temperature to a temperature above the expected decomposition point at a constant rate (e.g., 10 °C/min).
Example TGA-DSC Profile for a Hydrated Hydrochloride Salt:
A TGA-DSC analysis of a hydrated hydrochloride salt of a 1-(Piperidin-4-yl)ethanone derivative would typically show:
-
An initial weight loss in the TGA curve corresponding to the loss of water, accompanied by an endothermic peak in the DSC curve.[16]
-
A sharp endothermic peak in the DSC curve at the melting point of the anhydrous salt.
-
A significant weight loss in the TGA curve at higher temperatures, indicating decomposition. This may be accompanied by either endothermic or exothermic events in the DSC curve.[16]
IV. Integrated Analytical Workflow
A comprehensive characterization of this compound derivatives requires an integrated approach where the results from different techniques are used to build a complete picture of the compound's identity, purity, and physicochemical properties.
Caption: Integrated workflow for comprehensive analytical characterization.
Conclusion
The analytical characterization of this compound and its derivatives is a critical step in drug development and manufacturing. A combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of the compound's identity, purity, and solid-state properties. The protocols and insights provided in this application note are intended to guide researchers and scientists in developing robust and reliable analytical methods for these important pharmaceutical intermediates. Adherence to method validation principles is essential to ensure data integrity and regulatory compliance.[7][17]
References
- Pharma Pathway. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Wikipedia. (n.d.). Piperidine.
- Journal of the American Chemical Society. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
- ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Profound Pharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- International Journal of Pharmaceutical and Allied Sciences. (n.d.). Analytical method validation: A brief review.
- Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- SpectraBase. (n.d.). Piperidine.
- National Institutes of Health. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients.
- MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
- ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
- NETZSCH Group. (2022). How DSC Assists in Characterizing Active Pharmaceutical Ingredients.
- Frontiers. (n.d.). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair.
- BIOSYNCE. (n.d.). This compound CAS 89895-06-7.
- PubMed. (n.d.). Analytical characterization of three cathinone derivatives, 4-MPD, 4F-PHP and bk-EPDP, purchased as bulk powder from online vendors.
- Wiley. (n.d.). Evolving Role of Mass Spectrometry in Drug Discovery and Development.
- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
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- 4. discovery.researcher.life [discovery.researcher.life]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Yield in Reductive Amination of 1-(Piperidin-4-yl)ethanone
Welcome to the technical support center for the reductive amination of 1-(Piperidin-4-yl)ethanone. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common challenges encountered during this crucial synthetic transformation. Our goal is to move beyond simple procedural lists and provide a deeper, mechanistically-grounded understanding to empower your experimental success.
Mechanistic Overview: The "One-Pot" Transformation
Reductive amination is a robust method for C-N bond formation, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[1][2][3] The process is typically performed in a single reaction vessel ("one-pot") where two distinct chemical events must occur in harmony:
-
Imine/Iminium Formation: The amine nucleophile attacks the ketone, followed by dehydration to form a C=N double bond (the imine). This step is reversible and often catalyzed by a mild acid.[4][5] The imine can then be protonated to form a more electrophilic iminium ion.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the iminium ion much faster than it reduces the starting ketone.[6] This selectivity is the cornerstone of a successful one-pot reaction.[7][8]
Caption: The two-stage process of one-pot reductive amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues reported by users. Each question is followed by potential causes and actionable, field-tested solutions.
Q1: My reaction shows very low conversion. I'm recovering mostly my starting ketone and amine. What's going wrong?
This is the most frequent issue and almost always points to a problem in the first step of the reaction: inefficient imine formation.
Potential Cause 1: Incorrect pH The formation of the imine is acid-catalyzed, but the equilibrium is highly pH-dependent.[4][9]
-
Too Acidic (pH < 4): Your amine starting material becomes fully protonated to its non-nucleophilic ammonium salt. It can no longer attack the ketone.
-
Too Basic (pH > 6): The ketone's carbonyl oxygen is not sufficiently protonated to activate it for nucleophilic attack. The dehydration step is also slow.
Solution:
-
Add Acetic Acid: For reactions using sodium triacetoxyborohydride (STAB), the addition of 0.9 to 1.1 equivalents of glacial acetic acid is often optimal.[6][10][11] Acetic acid serves as a catalyst to facilitate imine formation and provides the proton necessary to generate the highly reactive iminium ion.[6]
-
Optimal pH Range: Aim for a mildly acidic pH of 4-5 for the reaction mixture.[4][5][9][12]
Potential Cause 2: Presence of Water Imine formation is a condensation reaction that releases one molecule of water. According to Le Châtelier's principle, the presence of water in the reaction solvent or reagents can push the equilibrium back towards the starting materials.
Solution:
-
Use Anhydrous Solvents: Employ anhydrous solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM).[8] While greener solvents like ethyl acetate have been reported, chlorinated solvents are most common.[13]
-
Add a Dehydrating Agent: Incorporate powdered 3Å or 4Å molecular sieves into the reaction mixture before adding the reducing agent.[14][15] This will sequester the water produced and drive the equilibrium toward the imine.
-
Pre-formation: In difficult cases, stir the ketone, amine, and acid catalyst (or molecular sieves) together for 30-60 minutes at room temperature before introducing the reducing agent.[14][16]
Potential Cause 3: Inactive Reducing Agent Borohydride reagents, especially STAB, can degrade upon exposure to moisture.
-
Sodium Triacetoxyborohydride (STAB): This reagent is water-sensitive.[8] Using an old bottle that has been opened multiple times can be a source of failure.
Solution:
-
Always use STAB from a freshly opened or properly stored (desiccated) container. If in doubt, use a new bottle.
-
Add the STAB portion-wise to control any potential exotherm and ensure it dissolves properly.[14]
Q2: My reaction is messy, with multiple side products. How can I improve selectivity?
The formation of side products typically arises from the reducing agent acting on unintended substrates or from the product reacting further.
Potential Cause 1: Reduction of the Ketone If a non-selective or overly powerful reducing agent is used, it can reduce the starting ketone to the corresponding alcohol, 1-(piperidin-4-yl)ethanol.
-
Sodium Borohydride (NaBH₄): This reagent is capable of reducing both ketones and imines.[4][17] If added at the beginning of a one-pot reaction, it will primarily reduce the more abundant ketone.
Solution:
-
Choose a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for one-pot reductive aminations precisely because it reduces protonated iminium ions much faster than it reduces ketones.[6][7][8] The three electron-withdrawing acetoxy groups moderate its reactivity.[6] Sodium cyanoborohydride (NaBH₃CN) is also selective but raises safety concerns due to the potential generation of toxic cyanide gas during acidic workup.[1][12]
| Reducing Agent | Selectivity | Optimal pH | Common Solvents | Key Considerations |
| NaBH(OAc)₃ (STAB) | Excellent: Reduces iminiums >> ketones/aldehydes.[1][6][7] | 4 - 6 | DCE, DCM, THF[8] | Moisture-sensitive. Safer alternative to NaBH₃CN.[8] |
| NaBH₃CN | Good: Reduces iminiums > ketones/aldehydes.[4][12] | 4 - 5[12] | MeOH, EtOH | Toxicity warning: Can release HCN gas upon acidification.[1] |
| NaBH₄ | Poor: Reduces ketones and imines at comparable rates.[1][4] | Neutral/Basic | MeOH, EtOH | Best used in a two-step process after isolating the imine.[17] |
Potential Cause 2: Dialkylation of the Amine Product If you are using a primary amine (R-NH₂) to synthesize a secondary amine, the secondary amine product can sometimes react again with the ketone to form a tertiary amine impurity.
Solution:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the ketone. This ensures the ketone is consumed before significant amounts of the secondary amine product can react further.
-
Lower Temperature: Running the reaction at 0 °C or room temperature can slow the rate of the second amination, which often has a higher activation energy.
Q3: My reaction seems complete by TLC/LC-MS, but my isolated yield is low after workup and chromatography. Where am I losing my product?
Losing a highly polar, basic product during extraction and purification is a common challenge.
Potential Cause 1: Inefficient Extraction Your amine product is basic. During an acidic or neutral workup, it will exist as a protonated ammonium salt, which is highly soluble in water and will not be extracted into common organic solvents like ethyl acetate or DCM.
Solution:
-
Basify Before Extraction: After quenching the reaction (e.g., with water or saturated NaHCO₃), be sure to adjust the aqueous layer to a pH > 10 with a strong base like 1M or 2M NaOH.[14] This deprotonates your product to the free base, making it soluble in organic solvents. Confirm the pH with litmus paper.
-
Use Appropriate Extraction Solvents: Use a sequence of extractions with a robust organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol to recover polar products.
Potential Cause 2: Product Loss on Silica Gel Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[18][19] Basic amines can bind strongly to these acidic sites, leading to significant streaking, broad peaks, and often irreversible adsorption, resulting in poor recovery from the column.[18]
Solution:
-
Deactivate the Silica: Pre-treat your silica gel or use a mobile phase containing a small amount of a competing base to mask the acidic silanol groups.
-
Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., DCM/Methanol/TEA or Hexanes/Ethyl Acetate/TEA).[20]
-
Ammonia: For very basic compounds, a mobile phase containing ammonia (e.g., a mixture of Chloroform/Methanol/conc. NH₄OH) can be highly effective.
-
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or commercially available amine-functionalized silica gel, which are specifically designed for the purification of basic compounds.[18][19][21]
Caption: A troubleshooting decision tree for reductive amination.
Validated Starting Protocol
This general protocol serves as a robust starting point for the reductive amination of 1-(Piperidin-4-yl)ethanone with a primary amine using STAB.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(Piperidin-4-yl)ethanone (1.0 eq.) and the primary amine (1.1 eq.).
-
Solvent & Catalyst: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.1-0.5 M. Add glacial acetic acid (1.0 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Workup - Quench: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
Workup - Basify: Add 2M NaOH solution until the aqueous layer has a pH > 10 (check with pH paper).
-
Workup - Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an eluent system containing 0.5-1% triethylamine (e.g., 95:4.5:0.5 DCM:MeOH:TEA).
References
- Vertex AI Search Result.
- Master Organic Chemistry. (2017, September 1).
- ACS Omega. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Organic Chemistry Portal.
- Chemistry Stack Exchange. (2018, February 11).
- Org Prep Daily. (2006, October 5). Purifying amines on silica.
- National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
- Organic Chemistry Portal. Sodium triacetoxyborohydride.
- ChemicalBook. (2024, December 16).
- BenchChem.
- Common Organic Chemistry. Sodium Triacetoxyborohydride (STAB).
- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- University of Rochester, Department of Chemistry.
- Science Forums. (2011, August 29).
- SiliCycle. Application Note – Working with Amine (WAX) Silica Phase.
- Wordpress.com.
- Wikipedia.
- Myers Chem 115.
- Reddit. (2025, January 1).
- EvitaChem. Buy 1-{4-[(Piperidin-4-yl)methyl]phenyl}ethan-1-one.
- JoVE. (2023, April 30).
- Reddit. (2025, February 13).
- YouTube. (2018, May 5).
- Organic Chemistry Portal.
- ResearchGate. (2018, March 21).
- Chemistry Steps. Aldehydes and Ketones to Amines.
- YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
- Chemistry LibreTexts. (2023, January 22).
- Sciencemadness.org.
- JOCPR. (2024, April 29).
- PubChem. 1-[4-(Piperidine-1-carbonyl)piperidin-1-yl]ethanone.
- PubChem. 1-[4-(2-Methylpropyl)piperidin-4-yl]ethanone.
- PubChem. (R)-1-(Piperidin-4-YL)ethanol.
- Sigma-Aldrich. 1-(4-(Ethylamino)piperidin-1-yl)ethanone AldrichCPR.
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Technical Support Center: Optimizing N-Alkylation of 1-(Piperidin-4-yl)ethanone
Welcome to the technical support center for the N-alkylation of 1-(piperidin-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to make informed decisions in your experimental design.
I. Core Concepts and Strategic Overview
The N-alkylation of 1-(piperidin-4-yl)ethanone is a crucial transformation in medicinal chemistry, as the resulting N-substituted piperidin-4-one scaffold is a key component in a wide array of pharmacologically active molecules. The secondary amine of the piperidine ring offers a nucleophilic site for the introduction of various alkyl groups, which can significantly modulate the biological activity, selectivity, and pharmacokinetic properties of the final compound.[1]
Two primary synthetic strategies are commonly employed for this transformation:
-
Direct N-Alkylation with Alkyl Halides: This classic SN2 reaction involves the direct reaction of the piperidine's secondary amine with an alkyl halide in the presence of a base. While straightforward, this method can be prone to over-alkylation, leading to the formation of quaternary ammonium salts.[2]
-
Reductive Amination: A milder and often more selective approach, reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[3][4] This method effectively prevents over-alkylation.[3]
The choice between these methods depends on several factors, including the nature of the alkyl group being introduced, the desired reaction conditions, and the potential for side reactions.
Logical Flow for Method Selection
Caption: Decision workflow for selecting an N-alkylation method.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the N-alkylation of 1-(piperidin-4-yl)ethanone, providing probable causes and actionable solutions.
Issue 1: Low or No Product Formation
| Probable Cause | Solution | Scientific Rationale |
| Insufficiently reactive alkylating agent | If using an alkyl halide, consider switching from a chloride to a bromide or iodide. For unreactive halides, adding a catalytic amount of potassium iodide can be beneficial. | The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl > F. Iodide is a better leaving group and can participate in a Finkelstein-type reaction to generate a more reactive alkyl iodide in situ. |
| Poor choice of base | For direct alkylation, ensure the base is strong enough to deprotonate the piperidinium salt that forms during the reaction, but not so strong that it causes side reactions. Common choices include K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[5] | The reaction between the secondary amine and the alkyl halide generates an acid (HX). A base is required to neutralize this acid and regenerate the free, nucleophilic amine.[5] Without a base, the reaction will slow down as the amine salt accumulates.[5] |
| Inappropriate solvent | For direct alkylation, polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation while leaving the nucleophile relatively free.[5][6] For reductive amination, dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[3][4] | The solvent plays a critical role in stabilizing transition states and solvating reactants. A poor choice of solvent can significantly hinder reaction rates. |
| Ineffective reducing agent (Reductive Amination) | Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reducing agent for reductive aminations.[2][3][4] If using a stronger reducing agent like sodium borohydride (NaBH₄), it may be reducing the aldehyde/ketone before iminium ion formation. | NaBH(OAc)₃ is particularly effective because it is less reactive towards carbonyls than iminium ions, allowing for the selective reduction of the desired intermediate.[2] |
Issue 2: Formation of Byproducts
| Probable Cause | Solution | Scientific Rationale |
| Over-alkylation (Quaternary Ammonium Salt Formation) | In direct alkylation, use a slight excess of the piperidine starting material relative to the alkyl halide.[5] Alternatively, add the alkyl halide slowly to the reaction mixture to maintain a low concentration.[5] Switching to reductive amination will also prevent this issue.[2][3] | Over-alkylation occurs when the newly formed tertiary amine, which is also nucleophilic, reacts with another molecule of the alkyl halide. Keeping the concentration of the alkyl halide low relative to the secondary amine favors the desired mono-alkylation.[5] |
| O-Alkylation (if applicable) | While less common for 1-(piperidin-4-yl)ethanone itself, if the alkylating agent or other functional groups in the molecule are sensitive to the base, consider using a milder base or protecting sensitive functional groups. | Strong bases can deprotonate other acidic protons in the molecule, leading to undesired side reactions. |
| Competing Reactions of the Ketone | The ketone functionality of 1-(piperidin-4-yl)ethanone can potentially undergo side reactions. For instance, in the presence of a strong base and an appropriate electrophile, α-alkylation could occur. | To minimize this, use conditions that favor N-alkylation. Reductive amination is generally chemoselective for the amine. |
Issue 3: Difficult Product Purification
| Probable Cause | Solution | Scientific Rationale |
| Incomplete reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.[4] | An incomplete reaction will result in a mixture of starting material, product, and potentially byproducts, complicating purification. |
| Formation of salts | After the reaction, perform an aqueous workup to remove inorganic salts. If a quaternary ammonium salt has formed, it may be water-soluble. | The product, a tertiary amine, can be extracted into an organic solvent after basifying the aqueous layer to ensure it is in its free base form. |
| Similar polarity of product and starting material | Optimize your chromatography conditions. A different solvent system or using a different stationary phase (e.g., alumina instead of silica gel) may improve separation. | If the product and starting material have similar polarities, they will co-elute during column chromatography, making separation difficult. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for introducing a simple alkyl group like a methyl or ethyl group?
A1: For simple, unhindered alkyl groups, direct alkylation with the corresponding alkyl iodide or bromide is often efficient.[5] Using a base like potassium carbonate in a solvent such as acetonitrile at room temperature or with gentle heating is a common starting point.[5] However, to completely avoid the risk of over-alkylation, reductive amination with formaldehyde or acetaldehyde, respectively, is a very reliable alternative.
Q2: I need to add a bulky alkyl group. Which method is preferred?
A2: For bulky alkyl groups, steric hindrance can slow down the SN2 reaction in direct alkylation. Reductive amination is often more suitable in these cases. The formation of the iminium ion may be slower, but the subsequent reduction is generally efficient.
Q3: My reaction is not going to completion, even after prolonged reaction times. What should I do?
A3: First, confirm the quality of your reagents. If the reagents are fine, consider increasing the reaction temperature. If you are performing a direct alkylation, ensure your base is adequately soluble in the chosen solvent; a partially soluble base can limit the reaction rate.[6] Switching to a more soluble base like cesium carbonate or using a solvent that better solubilizes the base, such as DMF, can be effective.[6][7]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[4] Spot the reaction mixture alongside your starting materials. The product, being a tertiary amine, is generally less polar than the starting secondary amine and should have a higher Rf value. Staining with potassium permanganate or ninhydrin (which will stain the secondary amine starting material but not the tertiary amine product) can aid in visualization. For more quantitative analysis, LC-MS is an excellent tool.
Q5: What are the typical workup procedures for these reactions?
A5: For direct alkylation, a typical workup involves filtering off any insoluble base, concentrating the filtrate, and then partitioning the residue between an organic solvent (like ethyl acetate or dichloromethane) and water. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.[4] For reductive amination, the reaction is typically quenched by adding a saturated aqueous solution of sodium bicarbonate.[4] The product is then extracted with an organic solvent, followed by washing, drying, and concentration.[4] Purification is most commonly achieved by flash column chromatography on silica gel.[3]
IV. Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the direct N-alkylation of 1-(piperidin-4-yl)ethanone.
Materials:
-
1-(Piperidin-4-yl)ethanone
-
Alkyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(piperidin-4-yl)ethanone (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.2 M.
-
Stir the suspension at room temperature.
-
Add the alkyl bromide (1.1 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the solids.
-
Rinse the solids with a small amount of acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of 1-(piperidin-4-yl)ethanone using an aldehyde.
Materials:
-
1-(Piperidin-4-yl)ethanone
-
Aldehyde (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-(piperidin-4-yl)ethanone (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane (to a concentration of ~0.1 M).[3][4]
-
Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) to the solution in portions.[3][4] The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours or until completion is confirmed by TLC or LC-MS.[4]
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel.[3]
Reaction Workflow Diagram
Caption: General experimental workflow for N-alkylation.
V. References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
Yaglioglu, G. et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
Sources
side reactions in the synthesis of fentanyl from 1-(Piperidin-4-yl)ethanone
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-
Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)
-
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-
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Please prioritize safety and seek help from qualified professionals if needed.
Technical Support Center: Purification of 1-(Piperidin-4-yl)ethanone Hydrochloride Derivatives
Welcome to the technical support center for the purification of 1-(Piperidin-4-yl)ethanone hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Piperidine derivatives are foundational in a wide array of pharmaceuticals, making their purity a critical factor for downstream applications and biological assays.[1][2]
This resource provides troubleshooting guides and frequently asked questions in a direct Q&A format, focusing on the "why" behind experimental choices to empower you with a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: My final this compound product is a sticky oil or fails to crystallize. What's going wrong?
A1: This is a common issue often stemming from the presence of impurities that disrupt the crystal lattice formation or from residual solvent.
-
Residual Solvents: Even small amounts of reaction or extraction solvents (e.g., THF, DCM, Ethyl Acetate) can prevent crystallization. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Impurities: Unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, incomplete deprotection), or even excess HCl can act as crystallization inhibitors. Consider an additional purification step like a solvent wash or flash chromatography of the free base before converting to the hydrochloride salt.
-
Water Content: For hydrochloride salts, the presence of excess water can be problematic. While some piperidone hydrochlorides exist as hydrates, an indeterminate amount of water will lead to an oil.[3] Attempting to precipitate the salt from a solution containing water with an anti-solvent like acetone can be effective.[4]
Q2: I'm seeing a persistent yellow or brown discoloration in my purified product. What is the cause and how can I remove it?
A2: Discoloration in piperidine derivatives often points to oxidation or the presence of highly colored impurities.[1]
-
Oxidation: Piperidines can be susceptible to air oxidation, leading to colored byproducts.[1] Blanketing the reaction and purification steps with an inert gas like nitrogen or argon can mitigate this.
-
Chromatographic Impurities: Some impurities, even at very low concentrations, can be intensely colored. A quick pass through a small plug of silica gel or activated carbon can sometimes remove these colored species.[5] Be mindful that activated carbon can also adsorb your product, so use it judiciously.
-
Recrystallization: A carefully chosen recrystallization solvent system can be highly effective at excluding colored impurities into the mother liquor.
Q3: My HPLC analysis shows two peaks for my purified free base, but only one for the hydrochloride salt. Why is this happening?
A3: This phenomenon is often observed with basic compounds like piperidine derivatives in reversed-phase HPLC.[6]
-
On-Column Ionization: The free base can exist in both neutral and protonated forms on the column, especially if the mobile phase pH is close to the pKa of the piperidine nitrogen. This can lead to peak splitting or broadening.[6]
-
Salt Formation: The hydrochloride salt is already protonated and will typically elute as a single, sharp peak.[6]
-
Troubleshooting: To obtain a single peak for the free base, consider adding a modifier to your mobile phase, such as a small amount of trifluoroacetic acid (TFA) (e.g., 0.1-0.2%) to ensure complete protonation of the amine on the column, or triethylamine (TEA) to suppress interaction with acidic silanols on the silica.[1][6]
Q4: How do I effectively remove inorganic salts (e.g., NaCl) after forming the hydrochloride salt using aqueous HCl?
A4: This is a frequent challenge when aqueous HCl is used for salt formation.
-
Solvent Selection: The key is to find a solvent that dissolves your organic hydrochloride salt but not the inorganic salt. Isopropanol or ethanol can be good starting points.[5] You can dissolve the crude mixture in a minimal amount of hot alcohol and filter off the insoluble inorganic salts. The desired product can then be crystallized by cooling or adding an anti-solvent.
-
Free-Basing and Re-precipitation: An alternative is to convert the mixture back to the free base by neutralizing with a base like NaOH or NaHCO3. The free base can then be extracted into an organic solvent, leaving the inorganic salts in the aqueous layer.[1][7] After drying the organic layer, you can re-precipitate the hydrochloride salt using anhydrous HCl in a suitable solvent like ether or isopropanol.[4]
Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid this compound derivatives, provided a suitable solvent system can be identified.
Core Principle: The compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures. Impurities should either be insoluble at high temperatures or remain in solution upon cooling.
Troubleshooting Common Recrystallization Problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing. | The boiling point of the solvent is too high, or the cooling process is too rapid. The compound's melting point may be lower than the solvent's boiling point. | - Use a lower-boiling solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound is highly soluble even at low temperatures. | - Evaporate some of the solvent to concentrate the solution. - Add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) dropwise until turbidity persists. Common anti-solvents for polar compounds include diethyl ether or hexanes. |
| Poor recovery of the product. | The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used. | - Ensure the solution is cooled for a sufficient amount of time to maximize crystal formation. - Minimize the amount of solvent used to dissolve the compound initially. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities co-precipitate with the product. | The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | - Experiment with different solvent systems (e.g., ethanol/water, isopropanol/ether).[5] - Ensure a slow cooling process. - Consider a pre-purification step like an acid-base extraction if the impurities have different acidic/basic properties. |
Step-by-Step General Recrystallization Protocol:
-
Solvent Selection: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, methanol, acetone, ethyl acetate, and mixtures with water or anti-solvents like diethyl ether or hexanes).
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Guide 2: Purification by Acid-Base Extraction
This technique is invaluable for separating basic piperidine derivatives from neutral or acidic impurities before the final hydrochloride salt formation.[1][7]
Core Principle: The basic nitrogen atom of the piperidine ring can be protonated by an acid to form a water-soluble salt. This allows for the separation of the desired compound from non-basic impurities that remain in an organic solvent.
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.[1]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer.[1]
-
Separation: Separate the two layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the acidic aqueous layer (e.g., in an ice bath) and slowly add a base (e.g., 10% NaOH solution) until the pH is greater than 10. This will deprotonate the piperidine, regenerating the free base.[1]
-
Re-extraction: Extract the liberated free base back into an organic solvent (e.g., DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.
Guide 3: Purification by Flash Column Chromatography
Chromatography is often necessary for separating compounds with similar polarities. For piperidine derivatives, special considerations are needed to achieve good separation.
Core Principle: Separation is based on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica gel) and a mobile phase (eluent).
Caption: General workflow for purification by column chromatography.
Troubleshooting Common Chromatography Problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing | The basic piperidine interacts strongly with acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia to the eluent. This will compete for the acidic sites and improve peak shape.[1] |
| Poor Separation | The eluent system is not optimized. | - Systematically vary the polarity of the eluent. For a DCM/Methanol system, gradually increase the percentage of methanol. - An optimal solvent system should give a retention factor (Rf) of ~0.3 for the target compound on a TLC plate.[1] |
| Compound is stuck on the column. | The compound is too polar for the chosen eluent system or is reacting with the silica. | - Increase the polarity of the eluent significantly (e.g., switch to a higher percentage of methanol). - Consider using a different stationary phase, such as alumina (basic or neutral), which may be more suitable for basic compounds. |
Step-by-Step Flash Chromatography Protocol (for the free base):
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add ~1% triethylamine to the eluent to prevent tailing.[1]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base. This can then be converted to the hydrochloride salt.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, researchers can overcome the common purification challenges associated with this compound derivatives and obtain high-purity materials for their research and development endeavors.
References
- BenchChem. (2025).
- ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- BenchChem. (2025).
- Sciencemadness Discussion Board. (2015). CWE of Piperidine.
- Google Patents. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US8853407B1.
- Sigma-Aldrich. This compound.
- ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- ECHEMI.
- Sigma-Aldrich. This compound.
- Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem.
- ResearchGate. (2017).
- ResearchGate. (2020). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin.
- PubMed Central. (n.d.).
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-哌啶酮单水合物 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-(Piperidin-4-yl)ethanone Hydrochloride
Introduction
Welcome to the technical support center for the synthesis of 1-(Piperidin-4-yl)ethanone hydrochloride (CAS 89895-06-7). This guide is designed for researchers, chemists, and process development professionals to address common challenges and questions related to impurity management during its synthesis. As an important building block in pharmaceutical development, ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-based answers to frequently asked questions, detailed troubleshooting protocols, and visual workflows to ensure a robust and reproducible synthesis.
The most common and scalable synthetic approach involves a three-stage process:
-
Preparation of a suitable N-protected 4-substituted piperidine precursor. A widely used strategy employs N-Boc-4-piperidinecarboxylic acid.
-
Introduction of the acetyl group, typically via a Grignard reaction with a Weinreb amide intermediate to form N-Boc-4-acetylpiperidine.[2]
-
Deprotection of the piperidine nitrogen and concurrent formation of the hydrochloride salt.
This guide is structured to follow this synthetic logic, addressing potential pitfalls at each stage.
Part 1: General Questions & Synthesis Strategy
Q1: What is a robust synthetic strategy for preparing this compound with good impurity control?
A common and reliable route starts from N-Boc-4-piperidinecarboxylic acid. This strategy is favored due to the stability of the intermediates and the high selectivity of the reactions, which minimizes byproduct formation from the outset.
The workflow is as follows:
-
Weinreb Amide Formation: N-Boc-4-piperidinecarboxylic acid is reacted with N,O-Dimethylhydroxylamine hydrochloride in the presence of a coupling agent (e.g., EDC, HOBt) to form the N-Boc-4-(methoxy(methyl)carbamoyl)piperidine (Weinreb amide). This intermediate is particularly useful because it resists over-addition of the Grignard reagent.[3]
-
Grignard Reaction: The Weinreb amide is then treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to selectively form the ketone, N-Boc-4-acetylpiperidine.
-
Deprotection and Salt Formation: The N-Boc protecting group is removed using hydrochloric acid in a suitable solvent (e.g., dioxane, isopropanol, or acetone), which simultaneously protonates the piperidine nitrogen to yield the final hydrochloride salt.[4][5]
Caption: Recommended synthetic workflow for this compound.
Q2: What are the main classes of impurities I should be aware of in API synthesis?
Understanding the origin of impurities is the first step in controlling them.[6] They generally fall into three categories as defined by the International Council for Harmonisation (ICH) guidelines:
-
Organic Impurities: These are the most common and structurally related to the desired product. They include starting materials, byproducts of side reactions, intermediates, and degradation products.
-
Inorganic Impurities: These are often derived from reagents, ligands, and catalysts used in the synthesis (e.g., heavy metals, inorganic salts).
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification process that are not completely removed.
Caption: Classification of pharmaceutical impurities according to ICH guidelines.
Part 2: Troubleshooting the Grignard Reaction
The addition of the methyl Grignard reagent to the Weinreb amide is a critical step. Grignard reagents are highly reactive and sensitive to environmental conditions.[7]
Q3: My Grignard reaction is low-yielding or fails to initiate. What are the common causes?
Cause: The most frequent cause of Grignard reaction failure is the presence of moisture or other protic sources (e.g., alcohols), which quench the highly basic Grignard reagent.[8] Another cause is inactive magnesium metal.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, either in an oven (overnight at >120 °C) or by flame-drying under vacuum and cooling under an inert atmosphere (Nitrogen or Argon).
-
The solvent (typically THF or Diethyl Ether) must be anhydrous. Use a freshly opened bottle or solvent from a purification system.
-
The N-Boc-Weinreb amide intermediate must be thoroughly dried under high vacuum before use.
-
-
Activate the Magnesium:
-
If the reaction is sluggish, the surface of the magnesium turnings may be oxidized.
-
Briefly crush the magnesium with a dry glass rod in the reaction flask (under inert gas) to expose a fresh surface.
-
A small crystal of iodine can be added to the magnesium suspension. The disappearance of the purple/brown color indicates activation.
-
-
Check Reagent Quality: Ensure the methyl Grignard reagent has not degraded. If it is an older bottle, it should be titrated before use to determine its active concentration.
Q4: I am observing a significant amount of a tertiary alcohol byproduct, 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1-methylethan-1-ol. Why is this happening?
Cause: While the Weinreb amide is designed to prevent this, over-addition can still occur if the reaction conditions are not well-controlled, leading to the formation of a tertiary alcohol. This suggests the ketone intermediate is reacting with a second equivalent of the Grignard reagent.
Troubleshooting Protocol:
-
Control the Temperature: Perform the Grignard addition at a low temperature (e.g., -20 °C to 0 °C). This slows the rate of reaction and reduces the likelihood of the ketone intermediate reacting further before the work-up.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of the Weinreb amide. A slow, controlled addition prevents localized excesses of the Grignard reagent.
-
Reverse Addition: Consider adding the Weinreb amide solution slowly to the Grignard reagent. This maintains an excess of the amide relative to the Grignard reagent throughout the addition, which can sometimes suppress over-addition.
-
Quenching: Ensure the reaction is quenched promptly and efficiently once complete (monitored by TLC/HPLC) by adding a saturated aqueous solution of ammonium chloride.
Part 3: Troubleshooting N-Boc Deprotection & Salt Formation
This final step is crucial for isolating a pure, crystalline product. The choice of acid and solvent can significantly impact the impurity profile.
Q5: After acidic workup, my product is an oil or fails to crystallize. What should I do?
Cause: This issue often points to the presence of impurities that inhibit crystallization or excess residual solvent/water. The product may also be hygroscopic.
Troubleshooting Protocol:
-
Ensure Complete Deprotection: Incomplete removal of the Boc group is a common problem. Monitor the reaction by HPLC or TLC to ensure all the N-Boc-4-acetylpiperidine has been consumed. If not, extend the reaction time or add a slight excess of HCl.
-
Solvent Selection for Crystallization:
-
The choice of solvent is critical. Isopropanol (IPA), ethanol, or acetone are excellent choices for precipitating the hydrochloride salt.[4]
-
If the product oils out from a single solvent, attempt an anti-solvent crystallization. Dissolve the crude oil in a minimal amount of a polar solvent (like methanol or ethanol) and then slowly add a less polar anti-solvent (like MTBE, ethyl acetate, or heptane) until turbidity is observed. Allow it to crystallize slowly.
-
-
Remove Water: The presence of water can make the hydrochloride salt gummy. If aqueous HCl was used, or if the work-up involved water, ensure the organic extracts are thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before solvent removal and crystallization. A co-evaporation with an anhydrous solvent like toluene can help azeotropically remove residual water.
Q6: My final product contains a new impurity identified as a chloro-alcohol by mass spectrometry. Where did this come from?
Cause: This is a known issue when using HCl in ether-based solvents like 1,4-dioxane or THF.[9] Strong acids can catalyze the cleavage of the ether ring, generating reactive chloro-alcohols (e.g., 4-chlorobutanol from THF). These are potential genotoxic impurities (PGIs) and must be strictly controlled.
Troubleshooting Protocol:
-
Change the Solvent System: The most effective solution is to avoid ether-based solvents for the deprotection step.
-
Use a solution of HCl in a non-ether solvent like isopropanol (IPA), ethanol, or methanol.
-
Alternatively, use a mixture of concentrated aqueous HCl in a solvent like acetone.[4] This method is often effective for large-scale production and results in direct crystallization of the product.
-
-
Control Temperature: If an ether solvent must be used, run the reaction at the lowest possible temperature (e.g., 0-10 °C) and for the minimum time required to complete the deprotection. This will reduce the rate of ether cleavage.
Part 4: Analytical Methods and Purification
Q7: What analytical techniques are best for monitoring the reaction and profiling impurities?
A combination of chromatographic and spectroscopic techniques is essential for robust process control.
| Technique | Primary Use | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Reaction monitoring, final product purity, impurity profiling. | Quantitative data on the percentage of product, starting materials, intermediates, and byproducts. A stability-indicating method is crucial. |
| TLC (Thin-Layer Chromatography) | Quick, qualitative reaction monitoring. | Rapid assessment of reaction completion by observing the disappearance of starting material spots. |
| GC (Gas Chromatography) | Analysis of residual solvents and volatile impurities. | Quantifies residual solvents to ensure they are below ICH limits. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Impurity identification. | Provides the molecular weight of unknown impurities, which is the first step in structure elucidation. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structure confirmation and elucidation. | Confirms the structure of the final product and helps identify the structure of unknown impurities isolated from the reaction mixture. |
Q8: My final product meets purity specifications by HPLC, but it is slightly yellow. What could be the cause?
Cause: A yellow tint in piperidine-based compounds often indicates trace levels of oxidation products, which may be present at levels too low to be easily quantified by standard HPLC methods.[10] It could also be due to highly colored minor impurities formed from side reactions.
Troubleshooting Protocol:
-
Charcoal Treatment: Before final crystallization, dissolve the crude product in a suitable solvent (e.g., ethanol or methanol) and treat the solution with a small amount of activated carbon (0.5-1% w/w). Heat the mixture gently for 15-30 minutes, then filter through Celite® to remove the carbon. The activated carbon will adsorb the colored impurities.
-
Recrystallization: Perform an additional recrystallization. This is often the most effective method for removing both colored and non-colored impurities to achieve a high-purity, colorless solid.[1]
-
Inert Atmosphere: During work-up and storage, handle the material under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen and prevent further oxidation.
Caption: Workflow for the identification and control of an unknown process impurity.
References
- FB Pharmtech. (n.d.). The Critical Role of Impurity Control in API & Drug Product Manufacturing.
- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Shultz, G. (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts.
- BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
- Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
- ACS Publications. (n.d.). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
- PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research.
- American Chemical Society. (n.d.). Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?.
- Organic-Chemistry.org. (n.d.). Grignard Reaction.
- The Organic Portal. (n.d.). Grignard Reaction - Common Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
stability of 1-(Piperidin-4-yl)ethanone hydrochloride under various conditions
Welcome to the technical support guide for 1-(Piperidin-4-yl)ethanone hydrochloride (CAS No. 89895-06-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows, grounded in established scientific principles and regulatory guidelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Based on supplier safety data and chemical properties, proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: While some suppliers recommend storing at room temperature[1], others suggest refrigerated conditions (2-8°C) for optimal long-term stability.[2] For maximum shelf-life, we recommend storing the solid material at 2-8°C.
-
Atmosphere: The compound should be stored under an inert gas, such as nitrogen or argon.[1][2] This minimizes the risk of oxidative degradation and interaction with atmospheric moisture.
-
Container: Always keep the container tightly closed to prevent moisture absorption and contamination.[2][3][4]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and safety goggles, as the compound is classified as harmful and can cause skin, eye, and respiratory irritation.[2][3] Handling should be performed in a well-ventilated area to avoid inhalation of the solid powder.[2][3]
Q2: What are the likely degradation pathways for this molecule?
A2: While specific degradation studies on this compound are not extensively published, we can predict potential degradation pathways based on its functional groups: a secondary amine within the piperidine ring and a ketone moiety.
-
Oxidation: The piperidine ring contains a secondary amine, which is susceptible to oxidation.[5] Oxidative stress, potentially initiated by atmospheric oxygen, peroxides, or metal ions, could lead to the formation of N-oxides or other oxidative degradants. Studies on similar piperidine-containing structures have shown that oxidation is a primary degradation route.[6][7]
-
Hydrolysis: Although ketones are generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially promote degradation.[8][9] The hydrochloride salt form enhances its solubility in water, which is a prerequisite for hydrolysis.[10][11]
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions, particularly in solution. Photostability testing as per ICH Q1B guidelines is necessary to determine this liability.[8][12]
-
Interaction with Excipients: The secondary amine group makes the molecule susceptible to interactions with certain pharmaceutical excipients. For instance, it could undergo a Maillard reaction with reducing sugars like lactose, leading to discoloration and the formation of complex adducts.[13]
Below is a diagram illustrating the hypothesized degradation pathways.
Caption: Hypothesized degradation pathways for this compound.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical guidance for designing stability studies and troubleshooting common issues.
Troubleshooting Common Stability Issues
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC after storing a stock solution. | Solution Instability: The compound may be degrading in the chosen solvent. This could be due to hydrolysis, oxidation, or photolysis. | 1. Re-evaluate Solvent: Ensure the solvent is appropriate and high-purity. If aqueous, prepare fresh solutions and consider buffering to a stable pH range. 2. Protect from Light: Store solutions in amber vials or protect them from light.[12] 3. De-gas Solvents: Purge aqueous solvents with nitrogen or argon to remove dissolved oxygen and minimize oxidation. |
| Discoloration (e.g., yellowing) of the solid compound over time. | Oxidative Degradation or Impurities: Slow oxidation of the amine or reaction with atmospheric components. | 1. Confirm Storage Conditions: Ensure the compound is stored under an inert atmosphere as recommended.[2] 2. Re-test Purity: Use a stability-indicating method to check for the presence of degradation products. |
| Inconsistent results in assays using different formulation excipients. | Drug-Excipient Incompatibility: A chemical reaction may be occurring between the compound and an excipient.[13][14][15] | 1. Conduct Compatibility Studies: Perform binary mixture studies (API + single excipient) under accelerated conditions (e.g., 40°C/75% RH).[14] 2. Analyze Mixtures: Use techniques like DSC to detect physical interactions or HPLC to monitor for degradant formation. |
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding degradation pathways and developing stability-indicating analytical methods.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[8]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M to 1 M
-
Sodium Hydroxide (NaOH), 0.1 M to 1 M
-
Hydrogen Peroxide (H₂O₂), 3% - 30%
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter, calibrated temperature-controlled oven, photostability chamber.
Workflow Diagram:
Caption: General workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[9]
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Keep the solution at room temperature. If no degradation is observed after 24 hours, increase the acid concentration (e.g., to 1 M HCl) or temperature (e.g., 60°C).[17]
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, but neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Store at room temperature, protected from light. If degradation is slow, a higher concentration of H₂O₂ (up to 30%) can be used.[18]
-
Analyze samples directly or after appropriate dilution.
-
-
Thermal Degradation:
-
Expose the solid API powder to dry heat (e.g., 80°C) in an oven.[17]
-
Separately, expose a solution of the API to the same conditions.
-
Test samples at various time points by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B.[12] The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[8]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
Data Analysis:
-
Use a validated, stability-indicating HPLC method to separate the parent compound from all degradation products.
-
Calculate the percentage of degradation for each condition.
-
For significant degradants, use LC-MS/MS to determine their mass and fragmentation patterns to aid in structural elucidation.[19][20]
Summary of Recommended Stress Conditions:
| Stress Type | Condition | Temperature | Duration |
| Acidic | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Alkaline | 0.1 M - 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal | Dry Heat | 80°C | Up to 7 days |
| Photolytic | ICH Q1B Option II | Controlled | N/A |
References
- BIOSYNCE. (n.d.). This compound CAS 89895-06-7.
- ResearchGate. (n.d.). Summary of forced degradation studies.
- Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 87, 101-115.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Synthonix. (n.d.). This compound - [P69462].
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ResearchGate. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Huynh-Ba, K. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Popa, D. S., et al. (2023). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 28(14), 5396.
- Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 1144.
- O'Brien, R. A., et al. (2022). Degradation of immediate precursors of fentanyl and fentalogs. Science & Justice, 62(5), 565-572.
- Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.
- Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.
- Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-36.
- Sravani, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4529-4541.
- Hotha, K. K., et al. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. American Journal of Analytical Chemistry, 7, 107-140.
- Sperry, J. B. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.
- Sigma-Aldrich. (n.d.). This compound.
- Cenmed Enterprises. (n.d.). 1 (Piperidin 4 Yl)Ethanone Hydrochloride.
- Preprints.org. (2025). Inexpensive Methods to Study the Radical Induced Degradation of Anion-Exchange Membranes.
- National Center for Biotechnology Information. (n.d.). 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone.
- PubChem. (n.d.). Ethanone, 2-(diethylamino)-1-(3,4-dihydroxyphenyl)-, hydrochloride.
- MDPI. (2024). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives.
- PubChem. (n.d.). 1-[4-[4-(3-Chlorophenyl)carbonylpiperidin-1-Yl]phenyl]ethanone.
Sources
- 1. 89895-06-7|this compound|BLD Pharm [bldpharm.com]
- 2. biosynce.com [biosynce.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Degradation of immediate precursors of fentanyl and fentalogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. longdom.org [longdom.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. CAS 1176419-58-1: Ethanone, 1-[4-(2-hydroxyethyl)-1-pipera… [cymitquimica.com]
- 11. mdpi.com [mdpi.com]
- 12. database.ich.org [database.ich.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. scispace.com [scispace.com]
- 15. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 16. biomedres.us [biomedres.us]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 1-(Piperidin-4-yl)ethanone Hydrochloride
Welcome to the technical support center for improving the efficiency of coupling reactions with 1-(Piperidin-4-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile building block. Here, we will dissect the intricacies of the reaction, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our aim is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented with probable causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield in Amide Coupling
You've set up your amide coupling reaction with a carboxylic acid, this compound, a coupling agent, and a base, but the reaction is sluggish or fails to proceed to completion.
Probable Causes:
-
Incomplete Neutralization of the Hydrochloride Salt: The starting material is a hydrochloride salt. The secondary amine on the piperidine ring is protonated and thus, non-nucleophilic. It cannot participate in the coupling reaction until it is deprotonated to the free amine.
-
Insufficiently Reactive Coupling Agent: 1-(Piperidin-4-yl)ethanone is a secondary amine, which is sterically more hindered and less nucleophilic than a primary amine. Your chosen coupling agent may not be potent enough to activate the carboxylic acid sufficiently for it to react with the hindered amine.
-
Suboptimal Base Selection or Stoichiometry: The base used might be too weak, sterically hindered, or used in an incorrect amount. At least one equivalent of base is required to neutralize the hydrochloride salt, and an additional equivalent is often needed to facilitate the coupling reaction itself.
-
Solvent Issues: The solubility of the hydrochloride salt or the free amine in the chosen solvent might be poor, leading to a heterogeneous reaction mixture and slow reaction rates.[1][2]
Solutions & Scientific Rationale:
-
Ensure Complete Deprotonation:
-
Protocol: Before adding the coupling agent and carboxylic acid, pre-stir a solution of this compound with at least 1.1 equivalents of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base) or triethylamine (TEA), in a suitable solvent like DMF or DCM for 15-30 minutes.[3] This ensures the formation of the free secondary amine, which is the active nucleophile.
-
Rationale: Using a slight excess of the base helps to drive the acid-base equilibrium towards the free amine. DIPEA is often preferred over TEA due to its greater steric bulk, which minimizes potential side reactions where the base itself acts as a nucleophile.
-
-
Select a More Potent Coupling Agent:
-
Recommendation: For sterically hindered secondary amines, uronium/aminium-based coupling agents are generally more effective than carbodiimides alone.[4] Consider using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU, or COMU.[4][5]
-
Mechanism Insight: HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the OAt group is thought to facilitate the subsequent aminolysis through a neighboring group effect, which accelerates the coupling with hindered amines.[3]
-
-
Optimize Base and Stoichiometry:
-
General Guideline: When using coupling agents like HATU, a total of 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) is typically required. One equivalent is for neutralizing the hydrochloride salt, and another 1-2 equivalents are needed to facilitate the coupling reaction itself.
-
Experimental Approach: If yields are still low, consider performing a small-scale screen of different bases (e.g., DIPEA, TEA, 2,4,6-collidine) and varying their stoichiometry to find the optimal conditions for your specific substrate.
-
-
Solvent Selection:
-
Recommendation: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices. DMF is often superior for dissolving all reaction components, including the salt forms.[3][6] Ensure your solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.
-
Issue 2: Formation of an Imine Side Product in Reductive Amination
You are attempting a reductive amination with a different aldehyde or ketone and 1-(piperidin-4-yl)ethanone, but you are isolating a significant amount of the imine intermediate or observing incomplete conversion to the desired amine.[7]
Probable Causes:
-
Inefficient Reduction Step: The reducing agent may be too weak or added under conditions that do not favor the reduction of the formed imine/enamine.
-
Reversibility of Imine Formation: The equilibrium between the ketone, amine, imine, and water might not be effectively driven towards the imine before the reduction step.
-
Decomposition of the Reducing Agent: Some reducing agents are sensitive to acidic or protic conditions and may decompose before they can effectively reduce the imine.
Solutions & Scientific Rationale:
-
Choice of Reducing Agent:
-
Recommendation: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the iminium ion formed in situ.[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[8]
-
Rationale: NaBH(OAc)₃ is more stable in mildly acidic conditions often used to promote imine formation compared to sodium borohydride (NaBH₄). This allows for a one-pot procedure where imine formation and reduction occur concurrently.
-
-
Control of Reaction pH:
-
Protocol: The formation of the iminium ion is catalyzed by mild acid. Often, adding a small amount of acetic acid (catalytic to 1 equivalent) can accelerate the reaction.
-
Rationale: The acid protonates the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack. It also protonates the resulting carbinolamine, facilitating the elimination of water to form the iminium ion, which is the species that is actually reduced.
-
-
Stepwise vs. One-Pot Procedure:
-
Experimental Tip: If a one-pot procedure is failing, consider a two-step approach. First, form the imine/enamine, often with the removal of water using a Dean-Stark apparatus or molecular sieves. Then, in a separate step, add the reducing agent. This can sometimes provide better control and higher yields.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the ketone group on 1-(piperidin-4-yl)ethanone before performing an amide coupling on the secondary amine?
Generally, it is not necessary to protect the ketone. The secondary amine is a much stronger nucleophile towards the activated carboxylic acid than the ketone carbonyl oxygen. Standard amide coupling conditions, especially with reagents like HATU, are highly selective for the amine.[9] However, if you are using a particularly reactive carboxylic acid derivative (e.g., an acid chloride) or harsh conditions, you might observe side reactions. In such specific cases, protection of the ketone as a ketal (e.g., using ethylene glycol) could be considered, but this adds extra synthetic steps.[10][11]
Q2: What is the best all-around coupling agent to use with this substrate?
While the "best" agent can be substrate-dependent, HATU is an excellent starting point for coupling reactions with 1-(piperidin-4-yl)ethanone.[3] Its high reactivity and the ability to overcome the steric hindrance of the secondary amine make it a robust choice that often provides high yields with minimal racemization if your carboxylic acid has a chiral center.[4][5]
Q3: My final product is difficult to purify. Any suggestions?
The basic piperidine nitrogen in your product can make purification by silica gel chromatography challenging, leading to streaking and poor separation.
-
Acid/Base Extraction: Before chromatography, perform an aqueous workup. You can often extract your basic product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, and then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your product back into an organic solvent.
-
Chromatography Additives: When performing column chromatography, consider adding a small amount of a basic modifier to the eluent system, such as 0.5-1% triethylamine or ammonia in methanol. This deactivates the acidic silanol groups on the silica surface, preventing your basic product from tailing.
-
Reverse-Phase Chromatography: If applicable, reverse-phase HPLC can be an excellent alternative for purifying polar, basic compounds.
Q4: Can I use the Ugi four-component reaction with 1-(piperidin-4-yl)ethanone?
Yes, the Ugi reaction is a powerful tool for rapidly generating molecular diversity.[12][13] In this case, this compound would serve as the amine component (after neutralization). The other components would be a ketone or aldehyde, a carboxylic acid, and an isocyanide.[12] The reaction proceeds through the formation of an imine between the piperidinone's secondary amine and the added aldehyde/ketone, which then participates in the subsequent steps of the Ugi reaction.[14] This can be an efficient way to synthesize complex peptidomimetic structures.
Data & Protocols at a Glance
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Class | Typical Conditions | Advantages | Disadvantages |
| HATU | Uronium/Aminium | 1.1-1.5 eq. HATU, 2-3 eq. DIPEA, DMF, RT | Highly reactive, fast, low racemization, good for hindered amines.[3][4][5] | Higher cost, can self-react if used in large excess.[4] |
| HBTU | Uronium/Aminium | 1.1-1.5 eq. HBTU, 2-3 eq. DIPEA, DMF, RT | Very efficient, well-established. | Less reactive than HATU for very hindered systems. |
| EDC/HOBt | Carbodiimide | 1.2-1.5 eq. EDC, 1.2-1.5 eq. HOBt, DCM or DMF, RT | Water-soluble byproducts (easy removal), lower cost.[15] | Can be less effective for hindered amines, potential for racemization. |
| DIC/HOBt | Carbodiimide | 1.2-1.5 eq. DIC, 1.2-1.5 eq. HOBt, DCM or DMF, RT | Byproduct (DIU) is soluble in many organic solvents.[5][15] | Similar reactivity limitations to EDC for hindered substrates. |
Protocol: General Procedure for Amide Coupling using HATU
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add DIPEA (2.5 eq.). Stir the mixture at room temperature for 20 minutes.
-
Add the carboxylic acid (1.1 eq.) to the mixture.
-
In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a gradient of methanol in DCM, with 0.5% TEA added to the eluent).
Visualizing the Workflow
Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Troubleshooting Logic Tree
Caption: Decision tree for troubleshooting low coupling yields.
References
- Aapptec Peptides. Coupling Reagents. [Link]
- Wikipedia.
- Ningbo Inno Pharmchem Co., Ltd.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
- National Center for Biotechnology Information. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Link]
- Peptide Solutions. Optimizing Peptide Coupling: Key Techniques. [Link]
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
- ResearchG
- Organic Syntheses. Ugi Multicomponent Reaction. [Link]
- Synthonix. This compound. [Link]
- King's College London.
- Organic Chemistry Portal. Ugi Reaction. [Link]
- BIOSYNCE. This compound CAS 89895-06-7. [Link]
- National Institutes of Health. Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. [Link]
- National Center for Biotechnology Information.
- ResearchGate.
- National Center for Biotechnology Information.
- Royal Society of Chemistry. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. [Link]
- Acadechem. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
- National Center for Biotechnology Information. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]
- National Center for Biotechnology Information. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- ResearchGate. Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil. [Link]
- Reddit.
- Reddit. Reductive amination difficulties - poor conversion. [Link]
- ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]
- ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis. [Link]
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- Royal Society of Chemistry. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. [Link]
- Fisher Scientific. Amide Synthesis. [Link]
- Master Organic Chemistry.
- UT Southwestern Medical Center. Protecting Groups in Organix Synthesis. [Link]
- Reddit. Choosing amide coupling agent. [Link]
- ResearchGate.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction. [Link]
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Technical Support Center: Troubleshooting Byproduct Formation in Reactions with 1-(Piperidin-4-yl)ethanone Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Piperidin-4-yl)ethanone hydrochloride. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding byproduct formation during common synthetic transformations of this versatile building block. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your experimental conditions to achieve higher yields and purity of your desired products.
Introduction: The Reactivity of this compound
This compound is a valuable bifunctional molecule featuring a secondary amine within the piperidine ring and a ketone functional group. This unique structure allows for a variety of chemical modifications, including N-alkylation, reductive amination, and acylation. However, the presence of both a nucleophilic nitrogen and an enolizable ketone can lead to the formation of undesired byproducts. The hydrochloride salt form of this starting material also necessitates careful consideration of reaction conditions, as the free base must be generated in situ for the piperidine nitrogen to participate in nucleophilic reactions.[1][2]
This guide will delve into the common synthetic routes involving this compound and provide detailed troubleshooting for the formation of prevalent byproducts.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of this compound giving multiple products?
A1: The most common issue in the N-alkylation of secondary amines like 1-(piperidin-4-yl)ethanone is over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4] This occurs when the initially formed tertiary amine product reacts further with the alkylating agent.
Troubleshooting:
-
Control Stoichiometry: Use a strict 1:1 or slightly less than 1 equivalent of the alkylating agent relative to the piperidine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.[3]
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), should be used to neutralize the HCl salt and the acid generated during the reaction without competing with the piperidine nitrogen.[1]
Q2: I am observing a higher molecular weight impurity in my reductive amination reaction. What could it be?
A2: In reductive amination, if you are reacting 1-(piperidin-4-yl)ethanone with a primary amine, a common byproduct is the di-alkylated tertiary amine. This happens when the desired secondary amine product reacts further with another molecule of the ketone, forming a new iminium ion that is subsequently reduced.
Troubleshooting:
-
Excess of Primary Amine: Use a significant excess of the primary amine to increase the probability of it reacting with the ketone over the secondary amine product.
-
Stepwise Procedure: Consider a stepwise approach where the imine is formed first, and then the reducing agent is added. This can sometimes offer better control.[5]
Q3: My reaction mixture turns yellow/brown and I see complex impurities when using a strong base. What is happening?
A3: 1-(Piperidin-4-yl)ethanone has α-protons on the carbon adjacent to the ketone, making it susceptible to self-condensation via an aldol reaction, especially under strong basic conditions.[6][7] This leads to the formation of β-hydroxy ketone adducts and their subsequent dehydration products (α,β-unsaturated ketones), which are often colored and can polymerize.
Troubleshooting:
-
Use a Weaker Base: Opt for milder bases like triethylamine (TEA) or potassium carbonate over stronger bases like sodium hydroxide or alkoxides when the ketone's integrity is crucial.
-
Control Temperature: Run the reaction at a lower temperature to disfavor the aldol condensation pathway.
-
Protect the Ketone: If the ketone is not the desired site of reaction, consider protecting it as a ketal before proceeding with reactions involving the piperidine nitrogen.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section provides a detailed breakdown of common byproducts encountered in key reactions with this compound, along with their formation mechanisms and strategies for their prevention.
Byproducts in Reductive Amination
Reductive amination is a powerful method for C-N bond formation. However, several side reactions can occur.
When reacting 1-(piperidin-4-yl)ethanone with a primary amine, the desired secondary amine product can react further with the ketone to yield a tertiary amine.
Mechanism of Tertiary Amine Byproduct Formation:
Caption: Formation of tertiary amine byproduct in reductive amination.
Mitigation Strategies:
| Strategy | Rationale |
| Use Excess Primary Amine | Shifts the equilibrium towards the formation of the initial imine with the primary amine. |
| Control Reaction Temperature | Lower temperatures can help to control the rate of the second amination reaction. |
| Choice of Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is selective for the reduction of the iminium ion over the ketone.[5][8] |
Experimental Protocol: Minimizing Tertiary Amine Formation in Reductive Amination
-
To a solution of this compound (1.0 eq) and the primary amine (2.0-3.0 eq) in a suitable solvent (e.g., dichloromethane, DCE), add a non-nucleophilic base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography if necessary.
Byproducts in N-Alkylation
Direct alkylation of the piperidine nitrogen is a common strategy, but it is prone to over-alkylation.
The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[3]
Mechanism of Quaternary Ammonium Salt Formation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
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- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Aldol condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(Piperidin-4-yl)ethanone Hydrochloride
Welcome to the technical support center for 1-(Piperidin-4-yl)ethanone hydrochloride (CAS 89895-06-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this versatile chemical intermediate. Our goal is to empower you with the knowledge to handle this compound effectively and ensure the success and reproducibility of your experiments.
Understanding the Molecule: Why Solubility Can Be Tricky
This compound is the salt form of the parent compound, 4-acetylpiperidine. The formation of a hydrochloride salt is a common and effective strategy to increase the aqueous solubility of basic compounds like secondary amines.[1][2] The nitrogen atom on the piperidine ring acts as a base, which is protonated by hydrochloric acid to form a positively charged ammonium salt. This ionic character significantly enhances its interaction with polar solvents like water.[2][3]
However, the molecule also possesses a nonpolar carbon backbone. The solubility is therefore a delicate balance between its ionic salt nature and its organic structure. Issues typically arise when the experimental conditions—such as pH, solvent system, or concentration—shift, causing the compound to convert back to its less soluble free base form. This guide will walk you through preventing and resolving these issues.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and solubility of this compound.
Q1: My this compound is not dissolving well in neutral water. What's happening?
A1: This is a common observation. While it is a salt, its solubility in pure, neutral water can be limited. The hydrochloride salt creates a slightly acidic solution upon dissolving, but if the concentration is high, the solution's pH may not be low enough to keep the entire compound in its protonated, soluble form.
-
Causality: The key is the equilibrium between the protonated (soluble) and deprotonated free base (poorly soluble) forms. To ensure maximum solubility in an aqueous system, you must maintain a pH that is sufficiently acidic to keep this equilibrium shifted overwhelmingly towards the protonated species.[4][5]
-
Solution: Lower the pH of your water. Adding a small amount of dilute hydrochloric acid (e.g., to reach a pH of 2-4) will significantly increase solubility by leveraging the common ion effect and ensuring the piperidine nitrogen remains protonated.[4][6]
Q2: I successfully dissolved the compound, but a precipitate formed after leaving the solution to stand. Why did this happen?
A2: This suggests you have created a supersaturated solution that is not stable over time, or that the pH of the solution has changed.
-
Causality:
-
Supersaturation: You may have used heating to dissolve the compound, which often allows more solute to dissolve than would be stable at room temperature.[4][7] Upon cooling, the excess compound precipitates out.
-
pH Shift: If your solution is unbuffered, it could absorb atmospheric CO₂, which forms carbonic acid and can alter the pH over time. While less common for an already acidic salt solution, it's a possibility in complex media.
-
-
Solution:
-
Avoid creating highly concentrated stock solutions that are near the saturation limit at room temperature.
-
If you must heat to dissolve, cool the solution slowly to room temperature to check for stability before use.
-
For long-term stability, prepare solutions in a suitable acidic buffer (e.g., a citrate or glycine-HCl buffer) rather than unbuffered water.
-
Q3: My compound precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer (like PBS at pH 7.4). How can I prevent this?
A3: This is the most frequent challenge users face. It occurs because you are transferring the compound from a favorable organic solvent (DMSO) into an unfavorable aqueous environment (neutral pH), causing the poorly soluble free base to crash out.[8]
-
Causality: Phosphate-buffered saline (PBS) is typically buffered to a physiological pH of ~7.4. At this pH, the piperidine nitrogen will be largely deprotonated into its neutral, free base form, which has very low aqueous solubility.[8]
-
Solutions:
-
Lower the Final DMSO Concentration: Keep the final percentage of DMSO in your assay as low as possible (ideally under 1%) to minimize its effect on the biological system.[8]
-
Acidify the Assay Buffer: If your experiment can tolerate it, slightly lowering the pH of your PBS buffer can help maintain solubility.
-
Use Co-solvents: Incorporate a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final buffer system. Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to the organic molecule.[9][10]
-
Employ a Stepwise Dilution: Instead of a direct 1:1000 dilution into the buffer, perform an intermediate dilution into a mixture with a higher co-solvent percentage before the final dilution into the assay medium.[8]
-
Q4: What is the recommended way to prepare and store a stock solution?
A4: Proper preparation and storage are critical for reproducibility.
-
Recommended Solvents:
-
For Organic Synthesis: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective.
-
For Aqueous Applications: Use deionized water adjusted to an acidic pH (e.g., pH 2 with HCl) or a suitable organic co-solvent like ethanol.
-
-
Storage: The compound is a solid that should be stored under an inert atmosphere (like argon or nitrogen) at 2-8°C.[11] Solutions, especially in DMSO, should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The compound can be hygroscopic, so ensure it is stored in a dry environment.[12]
Visualizing the Solubility Problem
Understanding the chemical equilibrium is key to troubleshooting. The following diagram illustrates how pH dictates the form—and thus the solubility—of the compound in an aqueous environment.
Caption: pH-dependent equilibrium of this compound.
Quantitative Solubility Data
The choice of solvent is critical. The following table provides a general overview of the compound's solubility in common laboratory solvents. Note that exact values can vary with temperature and purity.
| Solvent | Type | Expected Solubility | Notes |
| Water (pH 7) | Polar Protic | Sparingly Soluble | Solubility is limited due to the formation of the free base. |
| Water (pH < 4) | Polar Protic | Soluble | Acidic pH ensures the compound remains in its protonated, soluble salt form. |
| DMSO | Polar Aprotic | Soluble | A good solvent for creating high-concentration stock solutions. |
| Ethanol | Polar Protic | Soluble | Can be used as a solvent or co-solvent for aqueous dilutions. |
| Dichloromethane (DCM) | Nonpolar | Poorly Soluble | The ionic salt form has low solubility in nonpolar organic solvents. |
| Diethyl Ether | Nonpolar | Insoluble | Often used as an anti-solvent to precipitate the compound.[11] |
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound in a suitable vial.
-
Solvent Preparation: Prepare a diluent of 0.1 M Hydrochloric Acid (HCl).
-
Dissolution: Add 1 mL of the 0.1 M HCl to the vial.
-
Mixing: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The resulting solution should be clear and free of particulates.
-
Verification: Visually inspect the solution against a dark background to ensure no solid particles remain. If needed, the solution can be filtered through a 0.22 µm syringe filter to remove any undissolved material.[4]
-
Storage: Store in aliquots at -20°C.
Troubleshooting Workflow: Precipitate Formation in Assay Buffer
The following workflow provides a logical sequence of steps to resolve the common issue of compound precipitation upon dilution into a neutral aqueous buffer.
Caption: Troubleshooting workflow for compound precipitation.
References
- BIOSYNCE. (n.d.). This compound CAS 89895-06-7.
- Solubility of Things. (n.d.). Methylamine hydrochloride.
- Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
- Pharmaceutical Engineering. (2012). Overcoming the Challenge of Poor Drug Solubility.
- Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- PubMed Central (PMC). (n.d.). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions.
- PubMed Central (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques.
- National Center for Biotechnology Information (NCBI). (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
- Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Quora. (2017). Why do amines dissolve in hydrochloric acid?.
- Solubility of Things. (n.d.). Piperidine.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
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- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. solubilityofthings.com [solubilityofthings.com]
Validation & Comparative
A Strategic Guide to Piperidinone Synthesis: Comparing 1-(Piperidin-4-yl)ethanone HCl and N-Boc-4-piperidinone
In the landscape of modern drug discovery and development, the piperidine scaffold is a privileged structure, integral to a vast array of therapeutic agents targeting indications from central nervous system disorders to oncology.[1][2] The synthetic utility of this scaffold is profoundly influenced by the strategic choices made at the outset, particularly concerning the selection of starting materials. This guide provides an in-depth comparison of two commercially available and widely used piperidine-based building blocks: 1-(Piperidin-4-yl)ethanone Hydrochloride and N-Boc-4-piperidinone .
While both molecules feature a ketone and a piperidine ring, they present fundamentally different strategic advantages and challenges due to two key distinctions: the nature of the ketone (an exocyclic methyl ketone versus an endocyclic ketone) and, most critically, the state of the piperidine nitrogen (an unprotected secondary amine salt versus a Boc-protected tertiary amide). This analysis will dissect these differences, providing experimental context and data to guide researchers in making the optimal choice for their synthetic campaigns.
Part 1: A Tale of Two Structures: Reactivity and the Power of Protection
The decision between these two reagents hinges on understanding the reactivity of their respective functional groups and the profound impact of the tert-butoxycarbonyl (Boc) protecting group.
N-Boc-4-piperidinone: The Controlled Workhorse
N-Boc-4-piperidinone (CAS 79099-07-3) is a cornerstone of complex molecule synthesis for one primary reason: predictable selectivity .[3][4] The Boc group is an amide-like protecting group that deactivates the piperidine nitrogen through resonance and steric hindrance. This "masking" of the nitrogen's nucleophilicity and basicity is the key to its utility.[3][5][6]
Key Characteristics:
-
Nitrogen Inertness: The Boc group prevents the nitrogen from participating in undesired side reactions such as alkylation, acylation, or condensation.[3]
-
Selective Carbonyl Chemistry: With the nitrogen masked, synthetic transformations can be directed exclusively at the C4-carbonyl group. This includes crucial reactions like reductive amination, Wittig olefination, Grignard additions, and aldol condensations.[3][7]
-
Robust Yet Labile Protection: The Boc group is stable across a wide range of non-acidic reaction conditions (e.g., organometallic reactions, reductions, basic hydrolysis) yet can be cleanly and efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[3][8][9]
This "protect-react-deprotect" strategy streamlines complex syntheses, preventing the formation of convoluted product mixtures and improving overall yields and purity.[3][10]
1-(Piperidin-4-yl)ethanone HCl: The Direct but Unwieldy Precursor
This compound (CAS 89895-06-7) presents a different synthetic scenario. It provides a piperidine ring with a free secondary amine (after neutralization of the HCl salt) and an exocyclic methyl ketone.
Key Characteristics:
-
Dual Reactivity: The molecule possesses two reactive sites: the secondary amine nitrogen and the ketone carbonyl. These sites will often compete in reactions, leading to low selectivity.
-
Potential for Side Reactions: In the presence of a base to liberate the free amine, the molecule is prone to self-condensation or reaction with other electrophiles at the nitrogen instead of the ketone.[3]
-
Suitability for N-Functionalization: Its primary utility lies in synthetic routes where the desired transformation is at the piperidine nitrogen itself (e.g., N-alkylation, N-acylation, or N-arylation), and the 4-acetyl group is a desired final feature.
While it offers a more direct route by avoiding protection/deprotection steps, this is only advantageous when the synthetic plan does not require selective modification at the C4-ketone in the presence of the free amine.
Part 2: Comparative Synthesis in Action: The Reductive Amination Case Study
Reductive amination is a foundational method for installing amine diversity and a perfect reaction to illustrate the divergent outcomes when using these two building blocks. The goal is to synthesize a 4-aminopiperidine derivative.
Logical Flow: Choosing the Right Starting Material
The choice of reagent is dictated by the final molecular architecture. The following diagram illustrates the strategic decision-making process.
Caption: Strategic selection based on synthetic target.
Workflow Comparison
The diagram below outlines the synthetic pathways for reductive amination. The N-Boc-4-piperidinone route is clean and high-yielding, whereas the route with 1-(Piperidin-4-yl)ethanone is fraught with potential side reactions.
Caption: Reductive amination workflows.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidinone
This protocol is adapted from established literature procedures for the synthesis of precursors to molecules like fentanyl.[8][11]
Materials:
-
N-Boc-4-piperidinone (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add N-Boc-4-piperidinone (1.0 eq) and the chosen solvent (e.g., DCE).
-
Add aniline (1.0 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Monitor by TLC or LC-MS.
-
Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for 16 hours or until completion as monitored by TLC/LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.
-
Purify the product via column chromatography on silica gel if necessary.
Part 3: Data-Driven Comparison
The objective choice between these reagents is further clarified by a direct comparison of their properties and synthetic performance.
Table 1: Physicochemical and Handling Properties
| Property | N-Boc-4-piperidinone | 1-(Piperidin-4-yl)ethanone HCl |
| CAS Number | 79099-07-3[12] | 89895-06-7[13] |
| Molecular Weight | 199.25 g/mol [14] | 163.65 g/mol [13] |
| Physical Form | White to off-white solid[10] | Solid[15] |
| Melting Point | 73-77 °C[16] | 151-158 °C[13] |
| Solubility | Soluble in most organic solvents (DCM, Ethanol, DMSO)[12] | Soluble in polar solvents (Methanol, Water) |
| Stability | Stable under standard conditions[10] | Stable as the hydrochloride salt |
| Handling | Standard PPE. Avoid dust formation.[17] | Standard PPE. Hygroscopic nature should be considered.[18] |
Table 2: Synthetic Performance in Reductive Amination
| Parameter | N-Boc-4-piperidinone Route | 1-(Piperidin-4-yl)ethanone Route |
| Selectivity | High; reaction occurs selectively at C4-ketone. | Low; competing reaction at the piperidine nitrogen. |
| Typical Yields | Good to excellent (~84% reported with aniline).[11] | Poor to moderate; highly substrate-dependent and often requires optimization to minimize side products. |
| Number of Steps | 2 (Reductive Amination + Deprotection) for the free amine. | 1 (for N-functionalized product); >2 if C4-modification is desired (Protect -> React -> Deprotect). |
| Product Purity | Generally high, purification is straightforward. | Often results in a mixture of products, complicating purification. |
| Predictability | High; it is a reliable and well-documented transformation.[8][19] | Low; outcomes can be unpredictable without extensive screening. |
Conclusion and Authoritative Recommendation
The choice between 1-(Piperidin-4-yl)ethanone HCl and N-Boc-4-piperidinone is a clear illustration of a core principle in synthetic strategy: control is paramount .
N-Boc-4-piperidinone is the superior choice for multi-step, complex syntheses where selective functionalization of the C4-position is required. The investment in protection and deprotection steps is repaid with high yields, clean reaction profiles, and predictable outcomes, which are critical for the efficient construction of drug candidates.[3][20] Its versatility makes it an indispensable tool for navigating complex synthetic routes with precision.[3][7]
1-(Piperidin-4-yl)ethanone HCl should be reserved for more linear synthetic routes where the primary goal is the direct alkylation or acylation of the piperidine nitrogen, and the 4-acetyl moiety is the desired functionality in the final target. Attempting to use it for selective C4-ketone chemistry without first protecting the nitrogen is inefficient and introduces significant complications that undermine the synthetic effort.
For researchers and drug development professionals, a strategy that prioritizes control and minimizes purification challenges is invariably more efficient and cost-effective in the long run. Therefore, for building molecular complexity around the piperidine core, N-Boc-4-piperidinone stands as the authoritative and recommended building block.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC).
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- Biosynce. (n.d.). This compound CAS 89895-06-7.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 1-Boc-3-Piperidone: Properties, Applications, and Manufacturing.
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-Boc-4-Piperidone.
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of N-Boc-4-piperidone: A Key Building Block for Specialty Chemicals.
- Jinxiang Chemical. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83.
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A Senior Application Scientist's Guide to Alternative Starting Materials for 1-(Piperidin-4-yl)ethanone Hydrochloride
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 1-(Piperidin-4-yl)ethanone hydrochloride is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of antipsychotics, antihistamines, and opioid analgesics. However, reliance on a single starting material can introduce supply chain vulnerabilities and limit opportunities for process optimization. This guide provides an in-depth comparison of viable alternative starting materials, offering detailed experimental protocols, performance data, and strategic insights to inform your synthetic planning.
The Incumbent: this compound
Before exploring alternatives, it is essential to understand the benchmark. This compound is a readily available and frequently utilized intermediate. Its primary advantage lies in its structural similarity to the core of many target molecules, often requiring fewer synthetic steps. However, its cost and the potential for supply chain fluctuations necessitate the evaluation of alternative precursors.
Strategic Alternatives: A Comparative Analysis
This guide will focus on three primary, strategically advantageous alternatives, each offering a unique risk-reward profile in terms of cost, synthetic convergence, and operational complexity.
-
4-Acetylpyridine: A cost-effective aromatic precursor requiring saturation of the pyridine ring.
-
N-Boc-4-acetylpiperidine: A protected intermediate offering a more direct, albeit higher-cost, route.
-
N-Benzyl-4-piperidone: A versatile ketone that allows for the introduction of the acetyl group at a later stage.
The following sections will delve into the synthetic pathways from each of these alternatives, providing experimental data and a comparative analysis of their respective merits and drawbacks.
Alternative 1: 4-Acetylpyridine - The Cost-Effective Workhorse
4-Acetylpyridine stands out as a highly economical and readily available starting material.[1][2][3][4] The key transformation required is the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.
Synthetic Workflow: From Pyridine to Piperidine
The hydrogenation of 4-acetylpyridine to 1-(piperidin-4-yl)ethanone is a well-established transformation, typically employing platinum or rhodium-based catalysts.[1][5][6] The reaction proceeds under hydrogen pressure in an acidic medium to facilitate the reduction of the aromatic ring.
Caption: Synthetic route from 4-Acetylpyridine.
Experimental Protocol: Catalytic Hydrogenation of 4-Acetylpyridine
Materials:
-
4-Acetylpyridine
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Glacial Acetic Acid
-
Hydrogen Gas
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite®
-
To a stirred solution of 4-acetylpyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add a catalytic amount of PtO₂ (5 mol%).
-
Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
Upon completion, carefully vent the reactor and purge with nitrogen.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography (silica gel, 5% ethyl acetate in petroleum ether) to afford 1-(piperidin-4-yl)ethanone.
Performance Data and Comparison
| Parameter | 4-Acetylpyridine Route |
| Starting Material Cost | Low[1][2][3][4] |
| Number of Steps | 1 |
| Typical Yield | Moderate to Good |
| Key Reagents | PtO₂, High Pressure H₂ |
| Safety Considerations | Handling of flammable hydrogen gas under high pressure, pyrophoric catalyst. |
| Green Chemistry | Atom-economical, but requires high pressure and a heavy metal catalyst.[7][8][9] |
Expertise & Experience: The primary advantage of this route is its low starting material cost. However, the requirement for high-pressure hydrogenation equipment and the handling of a potentially pyrophoric catalyst can be a barrier for some laboratories. The acidic conditions can also be a concern if other acid-sensitive functional groups are present in more complex derivatives.
Alternative 2: N-Boc-4-acetylpiperidine - The Direct and Controlled Route
For applications where cost is less of a concern and a more controlled, milder synthetic route is desired, N-Boc-4-acetylpiperidine is an excellent choice.[10][11][12] The Boc (tert-butyloxycarbonyl) protecting group allows for a variety of subsequent chemical transformations before its facile removal under acidic conditions.
Synthetic Workflow: Protection and Deprotection
N-Boc-4-acetylpiperidine is commercially available, but can also be synthesized from N-Boc-4-piperidinecarboxylic acid. The key step for its use as an alternative is the deprotection of the nitrogen to yield the desired 1-(piperidin-4-yl)ethanone.
Caption: Synthetic route from N-Boc-4-acetylpiperidine.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc-4-acetylpiperidine
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
To the stirred solution, add an excess of 4 M HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude this compound. The product can often be used in the next step without further purification.
Performance Data and Comparison
| Parameter | N-Boc-4-acetylpiperidine Route |
| Starting Material Cost | High[10][11][12] |
| Number of Steps | 1 (deprotection) |
| Typical Yield | High to Quantitative |
| Key Reagents | Strong acid (HCl or TFA) |
| Safety Considerations | Handling of corrosive acids. |
| Green Chemistry | Generates isobutylene and CO₂ as byproducts.[7][8][9] |
Expertise & Experience: This route offers excellent control and high yields. The Boc-protected intermediate is stable and allows for a wide range of synthetic manipulations before the final deprotection. The primary drawback is the higher cost of the starting material. This route is often favored in medicinal chemistry and early-stage drug development where material cost is less critical than speed and reliability.
Alternative 3: N-Benzyl-4-piperidone - The Versatile Precursor
N-Benzyl-4-piperidone provides a flexible entry point to the target molecule.[13][14][15][16] The acetyl group is introduced via a two-step sequence involving a Wittig reaction followed by hydrolysis. The N-benzyl group can then be removed via catalytic transfer hydrogenation.
Synthetic Workflow: Building the Acetyl Group and Deprotection
This multi-step approach offers the advantage of late-stage introduction of the acetyl group, which can be beneficial in complex syntheses.
Caption: Synthetic route from N-Benzyl-4-piperidone.
Experimental Protocols
Step 1: Wittig Reaction [11][17][18]
-
Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at 0 °C.
-
Add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 eq) and stir for 30 minutes to generate the ylide.
-
Add a solution of N-benzyl-4-piperidone (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude enol ether can often be used directly in the next step.
Step 2: Hydrolysis [19]
-
Dissolve the crude enol ether in a mixture of THF and aqueous HCl (e.g., 3M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
-
Dry the organic layer, filter, and concentrate. Purify by column chromatography to yield 1-(N-benzylpiperidin-4-yl)ethanone.
Step 3: N-Debenzylation via Catalytic Transfer Hydrogenation [13][15][20]
-
Dissolve 1-(N-benzylpiperidin-4-yl)ethanone (1.0 eq) in methanol.
-
Add 10% Palladium on carbon (10-20% by weight).
-
Add ammonium formate (3-5 eq).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction, filter through Celite®, and concentrate the filtrate.
-
Take up the residue in a suitable solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to give 1-(piperidin-4-yl)ethanone.
Performance Data and Comparison
| Parameter | N-Benzyl-4-piperidone Route |
| Starting Material Cost | Moderate[13][14][15][16] |
| Number of Steps | 3 |
| Overall Yield | Moderate |
| Key Reagents | Wittig reagent, Strong base, Pd/C, Ammonium formate |
| Safety Considerations | Handling of strong bases and flammable solvents. |
| Green Chemistry | Multi-step process with byproduct formation (triphenylphosphine oxide).[7][8][9] |
Expertise & Experience: This route is the most synthetically flexible, allowing for modifications on the piperidine ring before the introduction of the acetyl group. The Wittig reaction can be challenging to optimize, and the removal of triphenylphosphine oxide can be problematic on a large scale. Catalytic transfer hydrogenation is a safer alternative to high-pressure hydrogenation for the debenzylation step. This route is well-suited for the synthesis of analogs and in situations where the other starting materials are unavailable.
Application in Drug Synthesis
The choice of starting material can be dictated by the specific synthetic challenges of the target API. For example, in the synthesis of certain fentanyl analogs, N-protected piperidones are commonly employed to allow for the controlled introduction of various substituents.[7][9] In the synthesis of some antipsychotics and antihistamines, the cost-effectiveness of the 4-acetylpyridine route may be more advantageous for large-scale production.[3][21][22][23][24]
Summary and Recommendations
The optimal choice of starting material for the synthesis of 1-(piperidin-4-yl)ethanone and its derivatives is a multifactorial decision. The following table provides a summary to guide your selection process.
| Feature | 4-Acetylpyridine | N-Boc-4-acetylpiperidine | N-Benzyl-4-piperidone |
| Cost | Low | High | Moderate |
| Synthetic Steps | 1 | 1 | 3 |
| Process Control | Moderate | High | High |
| Scalability | Good (with appropriate equipment) | Good | Moderate (byproduct removal) |
| Flexibility | Low | Moderate | High |
| Ideal For | Large-scale, cost-driven synthesis | Rapid, controlled synthesis; medicinal chemistry | Analog synthesis; route flexibility |
Recommendation for Researchers:
-
For large-scale production where cost is a primary driver, 4-acetylpyridine is the most logical starting point, provided the necessary high-pressure hydrogenation equipment is available.
-
For medicinal chemistry and early-phase development , where speed, reliability, and the ability to perform further modifications are paramount, N-Boc-4-acetylpiperidine is the recommended choice despite its higher cost.
-
For process development and analog synthesis , where synthetic flexibility is key, N-benzyl-4-piperidone offers a versatile platform, albeit with a longer synthetic sequence.
By carefully considering the factors outlined in this guide, researchers can make informed decisions about their choice of starting material, leading to more efficient, cost-effective, and robust synthetic routes for the production of vital pharmaceuticals.
References
- Chem-Impex. 4-Acetylpyridine. [Link]
- Defense Technical Information Center. (2020). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine)
- Tradeindia.
- Scientific Update. (2019). Useful Green Chemistry Metrics. [Link]
- National Institutes of Health. (2022). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. [Link]
- Asian Journal of Chemistry. (2014).
- PubMed. (2010). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]
- PubMed. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
- RSC Publishing. (2020). Synthesis of anti-allergic drugs. [Link]
- Rhodium.ws.
- Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]
- The Wittig Reaction: Synthesis of Alkenes. [Link]
- Web Pages. 8. Wittig Reaction. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- National Institutes of Health. (2007). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]
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validation of analytical methods for 1-(Piperidin-4-yl)ethanone derivatives
An Expert's Comparative Guide to the Validation of Analytical Methods for 1-(Piperidin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(Piperidin-4-yl)ethanone structural motif is a cornerstone in modern medicinal chemistry, serving as a vital intermediate and core scaffold in a multitude of pharmaceutical compounds. Its prevalence demands rigorous analytical oversight throughout the drug development lifecycle—from synthesis and process control to final product quality assessment. The integrity of this entire process hinges on the reliability of the analytical methods used for quantification and impurity profiling. A method that is not robust, accurate, and precise is not merely a technical flaw; it is a critical risk to product quality and patient safety.
This guide provides a deep dive into the validation of analytical methods for 1-(Piperidin-4-yl)ethanone and its derivatives. As a Senior Application Scientist, my objective is not to provide a rigid template, but to illuminate the causality behind experimental choices and to empower you to select, develop, and validate methods that are scientifically sound and fit for purpose. We will explore the universally accepted framework of the ICH Q2(R1) guideline, conduct a detailed examination of a workhorse technique—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—and compare its performance with powerful alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Bedrock of Reliability: Understanding ICH Q2(R1) Validation Parameters
Any discussion of method validation must be grounded in the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures".[1] This document is the global standard, providing a framework to demonstrate that an analytical method is suitable for its intended use.[2] Understanding the "why" behind each validation parameter is crucial for designing a robust validation protocol.
The core performance characteristics are:
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[3] A selective method ensures you are measuring only what you intend to measure.
-
Linearity & Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[3][4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4] For an assay, this is typically 80-120% of the target concentration.[5]
-
Accuracy: This expresses the closeness of the results obtained by the method to the true value.[3][6] It is typically evaluated by determining the recovery of a known amount of spiked analyte in a sample matrix.[5][7] The acceptance criterion for an assay is often a mean recovery of 98-102%.[8]
-
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9] The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3][9] These are critical for impurity analysis.
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[3][9] It provides an indication of the method's reliability during normal usage.
Table 1: Summary of Key Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria for Assay Methods |
|---|---|---|
| Specificity | To ensure the signal is from the analyte only. | Peak purity analysis (e.g., via PDA detector), no interference from placebo or known impurities at the analyte's retention time. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation Coefficient (r²) ≥ 0.998.[5] |
| Range | To define the upper and lower concentration limits. | 80% to 120% of the test concentration.[4][5] |
| Accuracy | To measure the closeness to the true value. | Mean % Recovery of 98.0% to 102.0%.[8] |
| Precision | To measure the repeatability of the results. | Relative Standard Deviation (%RSD) ≤ 2.0%.[10] |
| LOQ/LOD | To determine the method's sensitivity limits. | For LOQ: Signal-to-Noise ratio ≥ 10:1. For LOD: Signal-to-Noise ratio of 2:1 or 3:1.[7] |
| Robustness | To assess the method's reliability under varied conditions. | System suitability parameters should remain within limits; %RSD of results should be ≤ 2.0%.[8] |
A Practical Deep Dive: Validating an RP-HPLC-UV Method
RP-HPLC with UV detection is the workhorse of the pharmaceutical quality control lab due to its robustness, cost-effectiveness, and wide availability.[11] However, a key challenge with aliphatic piperidine structures like 1-(Piperidin-4-yl)ethanone is their lack of a significant UV chromophore, making direct detection difficult and insensitive.
The Causality of Derivatization: To overcome this, a common and effective strategy is pre-column derivatization, where the analyte is reacted with a reagent to attach a UV-active moiety. A classic choice for secondary amines like piperidines is 4-toluenesulfonyl chloride (tosyl chloride), which forms a derivative with strong UV absorbance.[11][12][13]
Below is a detailed protocol for the validation of such a method.
Experimental Protocol: Validation of a Derivatization-Based HPLC-UV Method
1. Objective: To validate an RP-HPLC-UV method for the quantification (assay) of a 1-(Piperidin-4-yl)ethanone derivative (referred to as "PIPE") in a bulk drug substance after pre-column derivatization.
2. Materials & Instrumentation:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (Ultrapure), Phosphoric Acid, 4-Toluene Sulfonyl Chloride, Sodium Bicarbonate, PIPE Reference Standard.
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (68:32 v/v).[12][13]
-
Detection Wavelength: ~230 nm (based on the tosyl derivative's absorbance maximum).[11]
-
Injection Volume: 10 µL.
4. Validation Procedure:
-
Step 1: Standard and Sample Derivatization (Generalized)
-
Prepare a stock solution of PIPE reference standard (e.g., 1 mg/mL) in a suitable diluent.
-
In separate vials, place aliquots of the standard or sample solution.
-
Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Add a basic buffer (e.g., sodium bicarbonate solution) to catalyze the reaction and neutralize the HCl byproduct.[11]
-
Vortex and allow the reaction to proceed for a specified, optimized time (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).
-
Quench the reaction if necessary and dilute to the final concentration with the mobile phase.
-
-
Step 2: Specificity
-
Prepare and derivatize a placebo (all matrix components except PIPE) and a known impurity.
-
Inject the derivatized PIPE standard, placebo, and impurity solutions.
-
Causality: This step proves that the placebo and impurities do not have peaks that co-elute with the main PIPE derivative peak, ensuring the signal is specific to the analyte. The use of a PDA detector allows for peak purity analysis, confirming the peak is spectrally homogeneous.
-
-
Step 3: Linearity
-
Prepare at least five concentration levels of the PIPE standard across the 80%-120% range (e.g., 80, 90, 100, 110, 120 µg/mL).
-
Derivatize and inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept.
-
-
Step 4: Accuracy (% Recovery)
-
Spike a placebo matrix with the PIPE standard at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicates at each level.
-
Derivatize, inject, and calculate the percent recovery for each sample.
-
Causality: This experiment directly challenges the method's ability to measure the true value in a complex matrix, accounting for potential losses during sample preparation and derivatization.
-
-
Step 5: Precision
-
Repeatability: Prepare and analyze six separate samples of PIPE at 100% of the target concentration on the same day, with the same analyst and instrument.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system.
-
Calculate the %RSD for each set of measurements and compare the results between the two conditions.
-
-
Step 6: Robustness
-
Analyze a standard solution while making small, deliberate changes to the method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (e.g., change Acetonitrile proportion by ±2%)
-
-
Causality: This simulates the minor day-to-day variations that can occur in a QC lab. A robust method will show no significant change in results (e.g., retention time, peak area), proving its reliability for routine use.
-
Caption: Workflow for HPLC-UV analytical method validation.
A Comparative Guide to Analytical Technologies
While HPLC-UV is a powerful tool, it is not the only option. The choice of technology should be driven by the specific analytical challenge, such as the need for higher sensitivity or the analysis of volatile impurities.[14]
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS |
| Principle | Chromatographic separation of a derivatized analyte with UV detection.[14] | Chromatographic separation coupled with mass analysis of the analyte and its fragments.[14][15] | Chromatographic separation of volatile analytes in the gas phase followed by mass analysis.[14][16] |
| Selectivity | Moderate to High. Relies on chromatographic resolution. | Very High. Based on both retention time and specific mass-to-charge (m/z) transitions.[14] | High. Based on retention time and mass fragmentation patterns. |
| Sensitivity | Moderate. Typically µg/mL (ppm) level. | Very High. Can achieve sub-ng/mL (ppb) or pg/mL (ppt) levels.[14] | High. Typically ng/mL (ppb) level. |
| Derivatization | Often required for compounds lacking a UV chromophore.[11][14] | Generally not required, but can enhance ionization. | Often required for polar or non-volatile compounds to increase volatility.[14] |
| Matrix Effects | Generally low. | Can be significant (ion suppression/enhancement); often mitigated with internal standards.[14] | Less prone to ion suppression but can have matrix interferences. |
| Best Suited For | Routine QC, assay, content uniformity, and analysis of known impurities. | Trace-level impurity quantification, genotoxic impurity analysis, bioanalysis (PK studies), metabolite identification.[17][18] | Analysis of volatile or semi-volatile impurities, residual solvents, and compounds amenable to volatilization.[16] |
| Cost & Complexity | Low to Moderate. | High. | Moderate. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Standard for Sensitivity
LC-MS/MS is the gold standard for trace-level analysis.[14] By coupling the separation power of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer, it can detect and quantify impurities at levels far below what UV detectors can achieve.[17] This is particularly critical for controlling potentially genotoxic impurities (GTIs), where detection limits in the low ppm range are often required.[18] The technique operates by selecting a specific precursor ion (the mass of the target molecule), fragmenting it, and monitoring for a specific product ion, creating a highly specific analytical signal.[17]
Gas Chromatography-Mass Spectrometry (GC-MS): The Choice for Volatiles
GC-MS is an indispensable tool for analyzing compounds that are volatile or can be made volatile through derivatization.[16] For 1-(Piperidin-4-yl)ethanone derivatives, this could be relevant for identifying specific synthetic byproducts or volatile degradation products. The sample is vaporized and separated in a gaseous mobile phase before being detected by a mass spectrometer, which provides a characteristic fragmentation pattern that acts as a chemical "fingerprint" for identification.[16]
Caption: Decision tree for selecting an analytical method.
Conclusion
The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For 1-(Piperidin-4-yl)ethanone derivatives, a well-validated RP-HPLC-UV method, often incorporating pre-column derivatization, serves as a robust and reliable choice for routine quality control and assay. However, when the analytical challenge demands higher sensitivity for trace impurities or involves volatile compounds, LC-MS/MS and GC-MS are superior alternatives that provide unparalleled selectivity and low detection limits.
Ultimately, the choice of technology is not about finding a single "best" method, but about selecting the most appropriate tool for the task at hand. By grounding your approach in the principles of ICH Q2(R1) and understanding the distinct capabilities of each analytical technique, you can build a comprehensive and scientifically sound control strategy that ensures the quality, safety, and efficacy of the final pharmaceutical product.
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A Senior Application Scientist's Guide to the Synthesis of Novel Piperidine-Based Compounds
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2] Its prevalence is remarkable, appearing in over twenty classes of pharmaceuticals and a vast array of natural alkaloids.[1] From anticancer agents like Niraparib to antipsychotics such as Preclamol, the piperidine scaffold is a cornerstone of modern drug design.[2][3] This ubiquity is due to its ability to confer favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional framework that can precisely interact with complex biological targets.[2][4]
The development of efficient, cost-effective, and stereocontrolled methods for synthesizing substituted piperidines is therefore a critical endeavor in organic and medicinal chemistry.[1] This guide provides an in-depth comparison of both classical and contemporary synthetic routes to novel piperidine-based compounds, offering field-proven insights and experimental data to aid researchers in navigating this complex chemical landscape.
Comparative Analysis of Key Synthetic Strategies
The synthetic chemist's toolkit for constructing the piperidine ring has expanded dramatically over the last few decades.[5] Strategies now range from venerable, time-tested reactions to cutting-edge catalytic and biocatalytic transformations. The optimal choice depends on the desired substitution pattern, stereochemical complexity, and scalability requirements.
Classical Approaches: The Bedrock of Piperidine Synthesis
a) Hydrogenation of Pyridine Derivatives
One of the most direct methods for accessing the piperidine core is the hydrogenation of substituted pyridines. This approach is attractive due to the wide availability of pyridine starting materials.
-
Causality of Experimental Choices : The choice of catalyst is paramount and dictates the reaction's efficiency and, crucially, its diastereoselectivity. Heterogeneous catalysts like Rhodium on carbon (Rh/C) or nickel silicide are robust, reusable, and effective for a broad range of substrates.[1][6] Homogeneous catalysts, while less common, can offer unique selectivity profiles. The reaction conditions (pressure, temperature, solvent) are optimized to achieve complete saturation of the aromatic ring while minimizing side reactions. For instance, using water as a solvent with 10% Rh/C at 80°C under 5 atm of H₂ has been shown to be a mild and effective system.[6]
b) The Pictet-Spengler Reaction
First discovered in 1911, the Pictet-Spengler reaction is a powerful acid-catalyzed condensation and cyclization of a β-arylethylamine with an aldehyde or ketone.[7] It is a special case of the Mannich reaction and is particularly effective for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids.[7][8]
-
Mechanistic Insight : The reaction proceeds through the formation of an iminium ion, which is a sufficiently powerful electrophile to be attacked by the nucleophilic aromatic ring (e.g., an indole or a phenyl group), leading to ring closure.[7] The choice of acid catalyst (protic or Lewis acid) and solvent can significantly influence reaction rates and yields. While traditionally performed at high temperatures, modern variations have demonstrated success under milder, even catalyst-free, conditions in some cases.[7] This reaction is a cornerstone in the total synthesis of complex natural products and has been adapted for solid-phase and combinatorial chemistry.[8][9][10]
Diagram 1: The Pictet-Spengler Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Modern Catalytic Methods: Precision and Asymmetry
Modern catalysis has revolutionized piperidine synthesis, enabling unprecedented control over stereochemistry and allowing for the construction of highly functionalized derivatives.
a) Catalytic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of numerous catalytic asymmetric methods.
-
[4+2] Annulation : This approach, analogous to the Diels-Alder reaction, can involve the reaction of imines with allenes catalyzed by chiral phosphines to furnish piperidine derivatives with excellent stereoselectivity.[11]
-
[2+2+2] Cycloaddition : Rhodium(I) catalysts have been successfully employed in the asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where two components are linked by a cleavable tether.[12][13] This strategy brings three components together to build the piperidine scaffold while installing a stereocenter with high enantioselectivity.[12][13]
-
Reductive Heck Reaction : A recently developed three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric reductive Heck reaction with boronic acids, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines.[3]
b) C-H Functionalization
Directly converting C-H bonds into C-C or C-X bonds is a highly atom-economical strategy that avoids the need for pre-functionalized substrates. The challenge lies in controlling the site-selectivity (regioselectivity) on the piperidine ring.
-
Directed C-H Arylation : Palladium catalysis using a directing group, such as an aminoquinoline auxiliary, can achieve excellent regio- and stereoselectivity for C-H arylation at the C3 position.[14] This allows for the synthesis of specific stereoisomers, such as cis-3,4-disubstituted piperidines.[14]
-
Catalyst and Protecting Group Control : The choice of both the catalyst and the nitrogen protecting group can dictate the position of functionalization.[15] For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions by carefully selecting the rhodium catalyst and the N-protecting group (e.g., Boc, brosyl, or α-oxoarylacetyl).[15][16]
Innovative & Green Strategies: Efficiency and Sustainability
a) Multicomponent Reactions (MCRs)
MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates a substantial portion of all starting materials.[17]
-
Advantages : This approach is lauded for its operational simplicity, atom economy, and ability to rapidly generate molecular diversity.[17][18] It reduces waste, time, and cost compared to traditional multi-step syntheses.[17]
-
Typical Reaction : A common example is the one-pot reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound.[18] Various catalysts, including nano-crystalline solid acids, molecular iodine, or Lewis acids like ZrOCl₂, can be employed to promote these reactions under mild conditions.[18][19]
b) Biocatalysis and Chemoenzymatic Synthesis
The use of enzymes offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions.
-
Enzymatic Transformations : Enzymes like lipases, transaminases, and hydroxylases are increasingly used. For instance, Candida antarctica lipase B (CALB) has been immobilized on magnetic nanotubes to create a reusable biocatalyst for the MCR-based synthesis of piperidines.[20][21]
-
Hybrid Approaches : A powerful modern strategy combines biocatalysis with traditional chemical catalysis. A recent breakthrough uses enzymes for selective C-H oxidation to install a hydroxyl group on the piperidine ring.[4][22] This intermediate then undergoes nickel-electrocatalyzed radical cross-coupling to form new C-C bonds, providing streamlined access to complex molecules that were previously difficult to synthesize.[4][22] This chemoenzymatic cascade avoids protecting groups and harsh reagents, representing a significant advance in efficiency and sustainability.[22]
Diagram 2: Chemoenzymatic C-H Functionalization Workflow
Caption: A modern chemoenzymatic approach to piperidines.
c) Flow Chemistry
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility and scalability.
-
Application in Piperidine Synthesis : Flow protocols have been developed for the highly diastereoselective synthesis of α-chiral piperidines.[23] By using microreactors, reactions involving highly reactive intermediates like Grignard reagents can be performed safely and efficiently, often achieving high yields and selectivities in residence times of just a few minutes.[23] Flow chemistry can also be combined with other techniques, such as electrochemistry, for novel cyclization reactions.[24]
Comparative Performance Data
The following table summarizes representative performance data for the discussed synthetic strategies, providing a basis for objective comparison.
| Synthetic Strategy | Key Features | Typical Yield | Selectivity (ee/dr) | Reaction Conditions | Key Advantages | Representative Reference |
| Hydrogenation | Reduction of pyridines | Good to Excellent (>80%) | Often cis-selective | High H₂ pressure, elevated temp. | Readily available starting materials | [1] |
| Pictet-Spengler | β-arylethylamine + carbonyl | Good to Excellent (>70%) | Substrate-dependent | Acid catalyst, heating | Builds complex fused systems | [7][10] |
| Asymmetric [4+2] | Imines + allenes | Good (up to 91%) | High ee (up to 98%) | Chiral phosphine catalyst | High enantioselectivity | [11] |
| C-H Arylation | Directed functionalization | Good (up to 85%) | High dr (>20:1) | Pd-catalyst, directing group | High atom economy, late-stage functionalization | [14] |
| Multicomponent (MCR) | One-pot, ≥3 components | Very Good to Excellent (>85%) | Often diastereoselective | Mild, catalytic | High efficiency, molecular diversity | [18] |
| Biocatalysis (MCR) | Immobilized enzyme | Excellent (up to 96%) | N/A | Mild, aqueous or organic solvent | Green, reusable catalyst, high yields | [20] |
| Chemoenzymatic | C-H oxidation + cross-coupling | Good | High ee | Mild, enzymatic then electrocatalytic | Access to novel chemical space, efficient | [4][22] |
| Flow Chemistry | Continuous microreactor | Excellent (>80%) | High dr (>90:10) | Short residence time (minutes) | Scalable, safe, rapid optimization | [23] |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of a Functionalized Piperidine using a Nano-catalyst[18]
This protocol describes a one-pot synthesis using an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound.
-
Catalyst Preparation : Prepare or procure nano-sulfated zirconia as the solid acid catalyst.
-
Reaction Setup : To a round-bottom flask, add the aromatic aldehyde (1 mmol), the amine (1 mmol), and the 1,3-dicarbonyl compound (1 mmol) in ethanol (10 mL).
-
Catalyst Addition : Add the nano-sulfated zirconia catalyst (10 mol%).
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are 4-6 hours.
-
Work-up : Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.
-
Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol to yield the highly functionalized piperidine.
Protocol 2: Chemoenzymatic Synthesis via C-H Oxidation and Cross-Coupling[4][22]
This protocol outlines the two-stage process for creating complex 3D piperidines.
Stage 1: Biocatalytic C-H Oxidation
-
Enzyme Selection : Select an appropriate engineered proline-4-hydroxylase (P4H) or other hydroxylase enzyme for the desired site of oxidation on the piperidine substrate.[4]
-
Reaction Mixture : Prepare a buffered aqueous solution containing the piperidine substrate (e.g., 2- or 3-carboxylated piperidine), the selected enzyme, and necessary co-factors.
-
Incubation : Incubate the mixture under optimized conditions (temperature, pH, agitation) to allow for the enzymatic hydroxylation.
-
Extraction : After the reaction is complete (monitored by LC-MS), extract the hydroxylated piperidine intermediate from the aqueous phase using an appropriate organic solvent.
Stage 2: Nickel-Electrocatalytic Radical Cross-Coupling
-
Electrochemical Cell Setup : Assemble a divided or undivided electrochemical cell with appropriate electrodes (e.g., reticulated vitreous carbon).
-
Reaction Solution : Dissolve the hydroxylated piperidine intermediate, an aryl iodide coupling partner, a nickel catalyst (e.g., NiBr₂·glyme), and a suitable ligand in an appropriate solvent with a supporting electrolyte.
-
Electrolysis : Apply a constant current to the cell to initiate the electrocatalytic cross-coupling reaction.
-
Purification : Upon completion, quench the reaction and purify the final functionalized piperidine product using column chromatography.
Conclusion and Future Outlook
The synthesis of novel piperidine-based compounds is a dynamic and evolving field. While classical methods remain valuable for their robustness and access to certain core structures, the future clearly lies in the integration of modern, more efficient strategies. The convergence of biocatalysis and flow chemistry, the development of more sophisticated C-H functionalization catalysts, and the design of novel multicomponent reactions will continue to push the boundaries of what is possible. These advanced methodologies not only provide access to previously inaccessible chemical space but also align with the principles of green chemistry, offering more sustainable and scalable routes to the next generation of piperidine-containing therapeutics.[22][23]
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A Comparative Spectroscopic Guide to 1-(Piperidin-4-yl)ethanone and its N-Substituted Analogs
For researchers and professionals in drug development, the precise characterization of heterocyclic scaffolds is paramount. The 1-(Piperidin-4-yl)ethanone core is a prevalent feature in a multitude of pharmacologically active agents, making a comprehensive understanding of its spectroscopic behavior essential for synthesis verification, quality control, and metabolite identification. This guide provides an in-depth comparison of the spectroscopic data for 1-(Piperidin-4-yl)ethanone (hereafter referred to as 4-acetylpiperidine ) and its common N-tert-butoxycarbonyl protected analog (1-Boc-4-acetylpiperidine ).
The choice of an N-substituent dramatically influences the electronic environment and conformation of the piperidine ring, leading to distinct and predictable shifts in their spectroscopic signatures. This guide will dissect these differences, offering field-proven insights into the causality behind the observed spectral data.
The Analogs in Focus
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| 4-Acetylpiperidine | C₇H₁₃NO | 127.18 g/mol | |
| 1-Boc-4-acetylpiperidine | C₁₂H₂₁NO₃ | 227.30 g/mol [1][2] |
Part 1: ¹H NMR Spectroscopy Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the piperidine ring protons are exquisitely sensitive to the nature of the nitrogen substituent.
The primary causative factor for the spectral differences observed between our two analogs is the electronic effect of the N-substituent. In 4-acetylpiperidine , the nitrogen is a secondary amine, which is basic and has a lone pair of electrons. In 1-Boc-4-acetylpiperidine , the nitrogen is part of a carbamate functional group. The electron-withdrawing nature of the Boc group significantly deshields the adjacent protons.
Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | 4-Acetylpiperidine (Predicted) | 1-Boc-4-acetylpiperidine (Experimental) | Rationale for a Predicted N-Ethyl Analog |
| H-1 (N-H) | ~1.5-2.5 (broad s) | N/A | N/A |
| H-2, H-6 (axial) | ~2.6-2.7 (m) | ~2.8-3.0 (m) | ~2.5-2.7 (q, J ≈ 7 Hz, N-CH₂) |
| H-2, H-6 (equatorial) | ~3.0-3.2 (m) | ~3.9-4.1 (m) | ~2.5-2.7 (q, J ≈ 7 Hz, N-CH₂) |
| H-3, H-5 (axial) | ~1.5-1.7 (m) | ~1.5-1.7 (m) | ~1.5-1.7 (m) |
| H-3, H-5 (equatorial) | ~1.8-2.0 (m) | ~1.7-1.9 (m) | ~1.7-1.9 (m) |
| H-4 (methine) | ~2.3-2.5 (m) | ~2.4-2.6 (m) | ~2.3-2.5 (m) |
| -C(O)CH₃ | ~2.1 (s) | ~2.1 (s) | ~2.1 (s) |
| -C(CH₃)₃ (Boc) | N/A | ~1.45 (s) | N/A |
| N-CH₂CH₃ | N/A | N/A | ~1.0-1.2 (t, J ≈ 7 Hz) |
Note: Predicted values for 4-acetylpiperidine are based on standard chemical shift tables and comparison with similar structures like piperidine itself.[3][4] Experimental data for the Boc-protected analog can be found in various chemical supplier databases.[5][6]
Expert Insights:
-
Deshielding Effect of the Boc Group: The most striking difference is the significant downfield shift of the equatorial protons at C-2 and C-6 in the Boc-protected analog (~3.9-4.1 ppm) compared to the parent amine (~3.0-3.2 ppm). This is a direct consequence of the anisotropic effect and the electron-withdrawing nature of the carbamate carbonyl group, which reduces the electron density around the adjacent methylene protons.
-
N-H Signal: The N-H proton of 4-acetylpiperidine would appear as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent.
-
N-Ethyl Analog Prediction: For a hypothetical 1-ethyl-4-acetylpiperidine, one would expect to see a quartet for the N-CH₂ protons and a triplet for the N-CH₂CH₃ protons, with coupling constants around 7 Hz. The chemical shifts of the ring protons would be intermediate between the parent amine and the Boc-protected analog, as the ethyl group is less electron-withdrawing than the Boc group.
Part 2: ¹³C NMR Spectroscopy Comparison
Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The trends observed in ¹H NMR are mirrored in the ¹³C spectra.
Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | 4-Acetylpiperidine (Predicted) | 1-Boc-4-acetylpiperidine (Experimental) |
| C-2, C-6 | ~46-48 | ~43-45 |
| C-3, C-5 | ~29-31 | ~28-30 |
| C-4 | ~49-51 | ~49-51 |
| -C=O (ketone) | ~210-212 | ~210-212 |
| -C(O)CH₃ | ~28-30 | ~28-30 |
| -C(CH₃)₃ (Boc) | N/A | ~28.5 |
| -C=O (carbamate) | N/A | ~155 |
| -C(CH₃)₃ (Boc) | N/A | ~79.5 |
Expert Insights:
-
Carbamate Carbonyl: A key diagnostic peak for the Boc-protected analog is the carbamate carbonyl carbon, appearing around 155 ppm.
-
Quaternary Carbon of Boc: The quaternary carbon of the tert-butyl group is also characteristic, appearing around 79.5 ppm.
-
Effect on Ring Carbons: The N-substituent has a more subtle effect on the chemical shifts of the piperidine ring carbons compared to the protons. The electron-withdrawing Boc group slightly shifts the C-2 and C-6 carbons.
Part 3: Infrared (IR) Spectroscopy Comparison
IR spectroscopy is invaluable for identifying key functional groups. The presence or absence of specific vibrational bands allows for rapid differentiation of the analogs.
Comparative IR Data (cm⁻¹)
| Vibrational Mode | 4-Acetylpiperidine (Expected) | 1-Boc-4-acetylpiperidine (Experimental) |
| N-H Stretch | ~3300-3500 (broad) | Absent |
| C-H Stretch | ~2850-2950 | ~2850-2950 |
| C=O Stretch (Ketone) | ~1715 | ~1715 |
| C=O Stretch (Carbamate) | Absent | ~1690 |
Expert Insights:
-
N-H vs. Carbamate C=O: The most definitive difference is the presence of a broad N-H stretch in the spectrum of 4-acetylpiperidine and its absence in the Boc-protected analog. Conversely, the 1-Boc-4-acetylpiperidine spectrum will exhibit a strong carbonyl stretch for the carbamate group around 1690 cm⁻¹.
-
Ketone Carbonyl: The ketone C=O stretch is expected at a similar frequency (~1715 cm⁻¹) for both compounds as it is relatively distant from the nitrogen atom.
Part 4: Mass Spectrometry (MS) Comparison
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, offering clues to its structure.
Comparative MS Data (Electron Ionization - EI)
| Feature | 4-Acetylpiperidine | 1-Boc-4-acetylpiperidine |
| Molecular Ion (M⁺) | m/z 127 | m/z 227 |
| Key Fragments | m/z 112 [M-CH₃]⁺m/z 84 [M-C(O)CH₃]⁺m/z 43 [CH₃CO]⁺ | m/z 171 [M-C₄H₈]⁺m/z 128 [M-Boc]⁺m/z 57 [C₄H₉]⁺ |
Expert Insights:
-
Molecular Ion: The molecular ion peak directly confirms the molecular weight of each analog.
-
Fragmentation of 4-Acetylpiperidine: The fragmentation is typically initiated by α-cleavage adjacent to the nitrogen atom.[7] Common fragments would include the loss of the acetyl group or the methyl from the acetyl group.
-
Fragmentation of 1-Boc-4-acetylpiperidine: The Boc group directs the fragmentation, with characteristic losses of isobutylene (56 Da) to give [M-56]⁺, and the loss of the entire Boc group (101 Da) to give the piperidine fragment ion. The most prominent peak is often the tert-butyl cation at m/z 57.
Experimental Protocols
Acquiring high-quality spectroscopic data is crucial for accurate analysis. Below is a self-validating protocol for the analysis of 1-Boc-4-acetylpiperidine .
Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube. Causality: CDCl₃ is a common solvent for non-polar to moderately polar compounds. TMS provides a reference signal at 0 ppm.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
Visualizations
General Spectroscopic Analysis Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of piperidine analogs.
Mass Spectrometry Fragmentation of 1-Boc-4-acetylpiperidine
Caption: Key fragmentation pathways for 1-Boc-4-acetylpiperidine in EI-MS.
References
- PubChem. (2024). tert-Butyl 4-acetylpiperidine-1-carboxylate.
- Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link][4]
Sources
- 1. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | C12H21NO3 | CID 10987983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 5. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester(206989-61-9) 1H NMR [m.chemicalbook.com]
- 6. 4-Acetyl-piperidine-1-carboxylic acid tert-butyl ester | 206989-61-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Piperidine Ethos: A Comparative Guide to the Biological Activity of 1-(Piperidin-4-yl)ethanone Derivatives
In the landscape of medicinal chemistry, the selection of a core scaffold is a decision that dictates the trajectory of a drug discovery program. It is a choice that influences potency, selectivity, and the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a potential therapeutic. The 1-(Piperidin-4-yl)ethanone moiety, a derivative of the ubiquitous piperidine ring, represents a privileged scaffold—a structural framework that is repeatedly found in successful drugs and biologically active molecules.[1] Its prevalence is a testament to its synthetic tractability and its ability to orient functional groups in three-dimensional space to achieve optimal interactions with biological targets.
This guide provides an in-depth comparison of the biological performance of 1-(Piperidin-4-yl)ethanone derivatives against alternative scaffolds. We will move beyond mere structural descriptions to explore the causal relationships between a scaffold's architecture and its biological function, supported by quantitative experimental data and validated protocols. Our objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based framework for making informed decisions in scaffold selection and lead optimization.
The Central Scaffold: Understanding the 1-(Piperidin-4-yl)ethanone Core
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, typically adopts a stable chair conformation.[1] This conformational rigidity can be highly advantageous, reducing the entropic penalty upon binding to a target protein. The 1-(Piperidin-4-yl)ethanone structure adds two key features: a nitrogen atom at position 1, which serves as a critical handle for substitution to modulate properties like basicity and solubility, and an ethanone group at position 4, providing a vector for further functionalization. This arrangement allows for the exploration of diverse chemical space, making it a versatile starting point for library synthesis.
Comparative Analysis I: The Battle of the Rings - Piperidine vs. Azetidine in STAT3 Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a high-value target in oncology due to its role in promoting tumor cell proliferation and survival.[2] The development of small-molecule inhibitors has been a significant focus, providing a clear case study for scaffold comparison.
The Scientific Rationale
In the search for potent STAT3 inhibitors, researchers at the University of Hawaii Cancer Center explored the replacement of a proline (a five-membered ring) linker with other cyclic amino acids, including a six-membered pipecolamide (piperidine-like) and a four-membered azetidine.[3][4] The hypothesis was that the ring size and conformational flexibility of the linker would critically impact the orientation of key pharmacophoric groups, thereby influencing binding affinity and inhibitory potency. The smaller, more constrained azetidine ring was expected to offer a different geometric presentation of substituents compared to the larger, more flexible piperidine scaffold.
Experimental Data
The inhibitory activity of the compounds was evaluated using an Electrophoretic Mobility Shift Assay (EMSA), which measures the ability of a compound to disrupt the binding of the STAT3 protein to its target DNA sequence. The half-maximal inhibitory concentration (IC50) was determined as the key quantitative metric.
| Scaffold Class | Representative Compound | Ring Size | STAT3 Inhibition (EMSA IC50) | Reference |
| Proline-based (5-membered) | Compound 3 | 5 | 2.4 µM | [3][4] |
| Pipecolamide-based (6-membered) | Compound 4 | 6 | 5.4 µM | [3][4] |
| Azetidine-based (4-membered) | Compound 5a | 4 | 0.52 µM | [3][4] |
The results were striking. Transitioning from the five-membered proline ring to the larger six-membered pipecolamide scaffold resulted in a decrease in potency (IC50 increased from 2.4 µM to 5.4 µM).[4] However, the switch to the smaller, four-membered azetidine ring yielded a significant, over four-fold boost in potency (IC50 = 0.52 µM) compared to the original proline lead.[3][4] Further optimization of the azetidine series led to compounds with IC50 values as low as 0.34 µM and high selectivity over other STAT family members.[5]
Key Takeaway
This study demonstrates that for STAT3 inhibition, the compact and rigid nature of the azetidine scaffold provided a superior geometric arrangement for target engagement compared to the larger piperidine-like ring. This underscores a critical principle: a scaffold should not be chosen on generality alone, but on its specific ability to optimize the presentation of pharmacophores for a particular target. The azetidine ring, in this case, proved to be a more effective bioisostere.[6][7]
Caption: Relationship between ring size and inhibitory potency against STAT3.
Comparative Analysis II: Rigidity vs. Flexibility - Piperidine vs. Quinuclidine for P2Y14R Antagonism
The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) involved in inflammatory responses, making it a target for conditions like asthma and chronic pain.[8][9] A series of potent antagonists has been developed based on a phenyl-piperidine core.
The Scientific Rationale
To probe the optimal conformation of the piperidine ring within the P2Y14R binding pocket, researchers replaced the standard piperidine with a quinuclidine moiety.[8] Quinuclidine is a bridged bicyclic amine that locks the six-membered ring into a rigid boat-like conformation, in contrast to the flexible chair conformation of piperidine. This "conformational locking" strategy is a powerful tool to understand the bioactive conformation of a flexible scaffold.
Experimental Data
The binding affinity of the compounds to the human P2Y14 receptor was measured using a fluorescence-based binding assay, with IC50 values indicating the concentration required to displace 50% of a fluorescent ligand.
| Scaffold Class | Representative Compound | Key Feature | P2Y14R Binding Affinity (IC50) | Reference |
| Piperidine-based | Compound 1 | Flexible Chair Conformation | 7.96 nM | [8] |
| Quinuclidine-based | Compound 5 | Rigid Boat Conformation | 20.0 nM | [8] |
The data revealed that while the rigid quinuclidine analog (Compound 5 ) maintained good binding affinity (IC50 = 20.0 nM), it was approximately 3-fold less potent than the parent piperidine compound (Compound 1 ).[8] This suggests that the conformational flexibility of the piperidine ring is tolerated and perhaps even beneficial for achieving the optimal binding pose in the P2Y14R. The receptor appears to have a degree of plasticity that can accommodate the piperidine's chair conformation, and locking it into a boat form is not advantageous.
Key Takeaway
While conformational rigidity can be a powerful tool to enhance potency, it is not universally beneficial. In this case, the inherent flexibility of the piperidine scaffold proved superior to a more rigid bioisostere. This highlights the importance of empirical testing when modifying core scaffolds; the ideal level of rigidity is target-dependent.
Comparative Analysis III: Physicochemical Impact - Piperidine vs. Morpholine in Drug Metabolism
A primary challenge in drug development is engineering molecules that are not only potent but also metabolically stable to ensure a sufficient half-life in the body. The piperidine ring, while a robust scaffold, is susceptible to cytochrome P450 (CYP)-mediated oxidation, often at the carbon atoms adjacent to the nitrogen.[10]
The Scientific Rationale
A common bioisosteric replacement strategy to mitigate this metabolic liability is the substitution of a methylene group (-CH2-) in the piperidine ring with an oxygen atom, yielding a morpholine ring. The electron-withdrawing nature of the oxygen atom in the morpholine scaffold reduces the basicity of the nitrogen and can decrease the susceptibility of the adjacent carbons to oxidative metabolism.[10] This makes the morpholine ring generally more metabolically stable than the piperidine ring.[10][11]
Experimental Data
Metabolic stability is typically assessed via in vitro incubation with liver microsomes, which contain a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to calculate parameters like intrinsic clearance (Clint) or half-life (t½).
| Scaffold | Key Physicochemical Difference | General Metabolic Fate | Expected In Vitro Half-Life | Reference |
| Piperidine | More lipophilic, more basic | C-oxidation (often at α-carbons), N-dealkylation | Shorter | [10] |
| Morpholine | More polar, less basic | N-dealkylation, Ring Oxidation (less common) | Longer | [10] |
While specific data is highly compound-dependent, the general trend observed across numerous studies is that the incorporation of a morpholine ring in place of a piperidine leads to improved metabolic stability.[12] This strategic swap can be a key step in optimizing a lead compound's pharmacokinetic profile.
Key Takeaway
The choice between a piperidine and a morpholine scaffold is a classic example of balancing potency with pharmacokinetics. While the structural change is subtle, the impact on metabolic stability can be profound. The morpholine scaffold offers a field-proven solution to address metabolic liabilities associated with the piperidine ring, albeit with potential impacts on basicity and lipophilicity that must be considered in the context of the overall structure-activity relationship (SAR).
Caption: Workflow for improving metabolic stability via scaffold hopping.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, we provide self-validating, step-by-step protocols for key assays discussed in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is used to determine the IC50 value of an inhibitor against a specific protein kinase. It measures the amount of ADP produced, which is proportional to kinase activity.[13]
Materials:
-
Kinase of interest (e.g., STAT3)
-
Kinase substrate peptide
-
ATP (at Km concentration for the kinase)
-
Test compounds (e.g., 1-(Piperidin-4-yl)ethanone derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO vehicle control to each well.
-
Enzyme Addition: Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.
-
Pre-incubation: Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and produces a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity, essential for evaluating anticancer compounds.[14]
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for STAT3 studies)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Microplate reader (absorbance at ~570 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[15]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the logarithm of compound concentration to determine the EC50 value.
Conclusion
The 1-(Piperidin-4-yl)ethanone scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile framework for drug design.[1] However, its optimal application requires a nuanced understanding of its performance relative to other structural alternatives. As we have demonstrated through specific, data-supported examples, the "best" scaffold is entirely context-dependent. The compact azetidine ring can outperform piperidine where conformational constraint is key for potency (STAT3 inhibition).[3] Conversely, the inherent flexibility of the piperidine ring may be advantageous for targets that require an induced fit (P2Y14R antagonism).[8] Furthermore, strategic bioisosteric replacement with scaffolds like morpholine provides a validated pathway to overcome common pharmacokinetic hurdles such as metabolic instability.[10]
The path from a hit compound to a clinical candidate is one of multi-parameter optimization. By leveraging a comparative approach, grounding decisions in quantitative data, and employing robust experimental protocols, researchers can navigate the complex interplay between a scaffold's structure and its ultimate biological and therapeutic activity.
References
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Ahmed, M. J. (2023). MTT (Assay protocol). Protocols.io. [Link]
- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
- Aryal, S. (2013).
- Page, D. G., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. [Link]
- Paoletta, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434–3459. [Link]
- Micheli, F., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 17(10), 3518-3524. [Link]
- Page, D. G., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of piperazine.
- ResearchGate. (n.d.). Examples of an azetidine‐based bioisoster for a piperidine ring.
- Paoletta, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
- Martens, S. lab. (2024). In vitro kinase assay. Protocols.io. [Link]
- ResearchGate. (n.d.). (A) Alignment of piperidine 1 (purple) and quinuclidine 5 (gray)....
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5842-5880. [Link]
- Tosh, D. K., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters, 9(10), 1038–1043. [Link]
- Page, D. G., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 695-710. [Link]
- Paoletta, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459. [Link]
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846–2861. [Link]
- Eirich, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4899. [Link]
- Al-Salahi, R., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3020. [Link]
- Smith, L., et al. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. International Journal of Molecular Sciences, 23(18), 10729. [Link]
- He, H., et al. (2021). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 520, 15-27. [Link]
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]
- Maj, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link]
- ResearchGate. (n.d.). Structure of morpholine, piperazine, and piperidine moieties.
- Kumar, A., & Kumar, S. (2016). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Current Organic Synthesis, 13(5), 717-731. [Link]
- Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- ResearchGate. (n.d.). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
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A Comparative Guide to the Synthetic Methodologies of Fentanyl Analogs: Yields, Mechanisms, and Practical Insights
This guide provides an in-depth comparison of the primary synthetic routes for fentanyl and its analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying chemical principles, strategic choices in reagent selection, and the practical implications of each method on overall yield and purity. We will dissect and compare the seminal Janssen method, the widely referenced Siegfried and Gupta routes, and the highly optimized Valdez methodology.
Introduction: The Synthetic Challenge of Fentanyl
Fentanyl, first synthesized by Dr. Paul Janssen in 1960, is a potent synthetic opioid agonist with significant applications in anesthesia and pain management.[1][2] Its molecular architecture, centered on a 4-anilidopiperidine core, has inspired the development of numerous analogs with varied pharmacokinetic profiles.[2][3] The efficiency of the synthetic route is paramount, directly impacting the scalability, cost-effectiveness, and impurity profile of the final active pharmaceutical ingredient (API). This guide examines the evolution of fentanyl synthesis, focusing on a critical performance metric: chemical yield.
Overview of Major Synthetic Strategies
The synthesis of fentanyl and its analogs generally converges on the construction of the key intermediate, 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated. The primary divergence in methodologies lies in the strategies used to assemble this ANPP core.
-
The Janssen Method (Classic Route): This is the original, multi-step approach that often begins with a protected 4-piperidone, requiring subsequent deprotection and alkylation steps.[4][5]
-
The Siegfried Method: Often associated with clandestine synthesis, this route typically starts with N-phenethyl-4-piperidone (NPP), which is then converted to fentanyl in two subsequent steps.[6][7]
-
The Gupta Method ("One-Pot" Route): This approach streamlines the synthesis by combining the reductive amination of NPP with aniline and subsequent acylation in a single reaction vessel, though not always in a truly sequential one-pot manner.[6][8]
-
The Valdez et al. Method (Optimized Route): A modern, optimized three-step synthesis starting from 4-piperidone that provides high, reproducible yields through careful optimization of each distinct chemical transformation.[1][9]
The logical flow from starting materials to the final product for these distinct strategies can be visualized as follows.
Caption: Optimized three-step synthesis of Fentanyl (Valdez et al.).
The Gupta Method
Often termed the "one-pot" method, this route is notable for its operational simplicity, which has made it prevalent in illicit manufacturing. [6][10]
-
Principle and Logic: The Gupta method typically involves a reductive amination of 4-piperidone with aniline to form 4-anilinopiperidine (4-AP), which is then alkylated with a phenethyl halide. [11]A variation performs three successive one-pot reactions, which avoids the isolation and purification of intermediates, theoretically increasing throughput at the expense of final purity. [8]The key is the choice of reducing agent that facilitates the initial reductive amination.
-
Experimental Protocol (One-Pot Variation): [8] 1. Reductive Amination to 4-ANPP: N-phenethyl-4-piperidone (NPP) is reacted with aniline and a reducing agent like sodium triacetoxyborohydride in a single step. 2. Acylation: After the formation of 4-ANPP, propionyl chloride is added directly to the reaction mixture to form fentanyl.
-
Yield and Performance: The reported overall yield for the one-pot procedure is approximately 40%. [6][8]While this is significantly lower than the optimized Valdez route, its appeal lies in its procedural simplicity and reduced need for intermediate purification. However, this simplicity can lead to a higher impurity profile, as side reactions can occur when all reagents are combined. [6]The Drug Enforcement Administration (DEA) has noted that the Gupta method was the primary synthetic route identified in seized fentanyl samples in 2021. [10]
The Siegfried Method
This method is another widely cited route, particularly in forensic chemistry literature, and shares similarities with the Valdez approach but is often less optimized. [6][12]
-
Principle and Logic: The synthesis proceeds via the NPP intermediate, similar to the Valdez method. The key steps are the formation of NPP, its conversion to ANPP, and the final acylation. The original online descriptions often used aniline itself as the solvent for the condensation step, which is then followed by reduction with sodium borohydride. [12]
-
Experimental Protocol (Illustrative):
-
NPP Synthesis: 4-Piperidone is reacted with 2-bromoethylbenzene in the presence of a base and a phase-transfer catalyst to yield NPP. [12] 2. ANPP Synthesis: NPP is condensed with aniline (often using acetic acid as a catalyst) to form an imine, which is then reduced to ANPP using sodium borohydride in methanol. [12] 3. Acylation: ANPP is acylated with propionyl chloride in the presence of a base like pyridine to form fentanyl. [7]
-
-
Yield and Performance: The yields can be variable. However, modified and refined versions of the Siegfried method report very high yields for the final acylation step, often exceeding 90%. [7]The overall efficiency is highly dependent on the execution of the first two steps.
Comparative Yield Analysis
The choice of synthetic route has a profound impact on the overall efficiency. The following table summarizes the reported yields for the discussed methods, providing a clear quantitative comparison.
| Synthetic Method | Key Intermediate(s) | Step 1 Yield | Step 2 Yield | Step 3 Yield | Overall Yield | Key Features & References |
| Janssen Method | 1-Benzyl-4-anilinopiperidine, Norfentanyl | 50-80% (Red. Amin.) | Variable | Low (Alkylation) | Low (Multi-step) | Original route; uses protecting group strategy. [4][11] |
| Gupta Method | 4-Anilinopiperidine (4-AP) or NPP | - | - | - | ~40% | "One-pot" approach; operational simplicity. [6][8] |
| Siegfried Method | NPP, ANPP | Variable | Variable | >90% (Acylation) | Moderate to High | Common in clandestine labs; variable optimization. [6][7] |
| Valdez et al. Method | NPP, ANPP | 88% (N-Alkylation) | 91% (Red. Amin.) | 95% (Acylation) | ~73-78% | Highly optimized; excellent, reproducible yields. [1][9] |
Conclusion
The synthesis of fentanyl has evolved from the lengthy, protecting-group-dependent Janssen method to highly streamlined and optimized modern routes. The Valdez et al. method stands out as the most efficient on paper, with a reported overall yield of 73-78%, achieved through systematic optimization of each reaction step and the judicious choice of modern reagents like sodium triacetoxyborohydride. [1][9] In contrast, the Gupta "one-pot" method , while significantly lower-yielding at ~40%, offers a degree of operational simplicity that has made it a prevalent choice in illicit production, where ease of execution may be prioritized over maximal efficiency and purity. [6][10]The Siegfried method represents a middle ground, capable of high yields when optimized but often variable in practice.
For legitimate research and development, where purity, reproducibility, and high yield are paramount, the principles of the Valdez et al. optimized route provide a superior framework. The causality is clear: breaking the synthesis into discrete, high-yielding steps with carefully selected reagents and conditions allows for greater control and ultimately a more efficient and reliable production of the target molecule.
References
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link] [1][9][11]2. Siadati, S. A., Ebrahimzadeh, M. A., & Babanezhad, E. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Tabari Biomedical Students Research Journal, 7(4), 1-7. [Source Link: tbsrj.mazums.ac.ir, full text may require institutional access] [13]3. O'Neal, C. L., et al. (2019). A Convenient One-Pot Synthesis of Fentanyl. Forensic Chemistry. [Note: This reference appears to be a summary of various methods, including Gupta and Siegfried, often cited in forensic contexts.] [6]4. Gupta, P. K., et al. (2013). Method for the preparation of fentanyl. U.S. Patent No. 8,399,677. [10]5. Kuhara, T., et al. (2023). Comprehensive synthesis of 20 fentanyl derivatives for their rapid differentiation by gc-ms. HETEROCYCLES, 106(1), 85. [Link] [7]6. Gupta, P. K., Ganesan, K., Pande, A., & Malhotra, R. C. (2005). A convenient one pot synthesis of fentanyl. Journal of Scientific & Industrial Research, 64, 214-215. [Link] [8]7. Suh, Y. G., et al. (1998). Fentanyl Synthetic Methodology: A Comparative Study. Defense Technical Information Center. [Link] [4]8. Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(4), 385–412. [Link] [2]9. Helander, A., Bäckberg, M., & Vikingsson, S. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 724. [Link] [3]10. Armenian, P., Vo, K. T., Barr-Walker, J., & Lynch, K. L. (2018). Fentanyl, fentanyl analogs and novel synthetic opioids: A comprehensive review. Neuropharmacology, 134(Pt A), 121–132. [Link]
- Velagapudi, V., & Sethi, R. (2023). Illicit Non-Pharmaceutical Fentanyl and Its Analogs: A Short Review of Literature. The Kansas journal of medicine, 16, 25–27. [Link]
- Huang, M., et al. (2024). Synthesis and Identification of A Novel Fentanyl Analog. Transactions on Materials, Biotechnology and Life Sciences, 2(1). [Link]
- Mayer, B. P., et al. (2016). S-1 SUPPORTING INFORMATION Chemical Attribution of Fentanyl Using Multivariate Statistical Analysis of Orthogonal Mass Spectral. LLNL-JRNL-677225. [Link] [12]14. Mallette, J. R., et al. (2022). The appearance of a specific organic impurity... Journal of Forensic Sciences. [Note: This reference discusses the shift in production from Siegfried/Janssen to Gupta routes based on impurity profiling.] [15]15. Drug Enforcement Administration. (2019). Designation of Benzylfentanyl and 4-anilinopiperidine as List I Chemicals. Federal Register. [Link] [5]18. Drug Enforcement Administration. (2022). Fentanyl Profiling Program Report. DEA PRB 2022-15. [Link]
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A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-(Piperidin-4-yl)ethanone Hydrochloride
Abstract
The 4-acetylpiperidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous clinical candidates and approved drugs.[1][2] For researchers and process chemists, the decision of how to source this key intermediate presents a critical juncture balancing cost, time, and logistical complexity. This guide provides an in-depth cost-effectiveness analysis of procuring the commercially available building block, 1-(Piperidin-4-yl)ethanone hydrochloride, versus implementing various de novo synthetic routes. We will compare three common alternatives starting from 1-Boc-4-piperidone, 4-cyanopiperidine, and isonipecotic acid, evaluating them on metrics including starting material cost, process efficiency, operational complexity, and regulatory considerations. Detailed experimental protocols and decision-making frameworks are provided to empower drug development professionals to make the most strategic choice for their specific project needs.
Introduction: The "Buy vs. Build" Dilemma for a High-Value Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, prevalent in over twenty classes of pharmaceuticals.[2][3] Its 4-acetyl derivative, in particular, serves as a versatile handle for constructing complex molecules, from antiviral agents to central nervous system therapeutics.[4] The immediate availability of this compound from commercial vendors offers a compelling path for rapid analog synthesis, especially at the discovery stage.[5][6][7] However, as programs scale and cost of goods (COGS) becomes a primary driver, the calculus shifts. Is it more prudent to continue purchasing this advanced intermediate, or does an in-house synthesis provide a more cost-effective and scalable solution?
This guide dissects this "buy vs. build" decision by objectively comparing the direct procurement strategy against three robust, field-proven synthetic alternatives. Our analysis extends beyond simple catalog prices to encompass the hidden costs associated with yield, purification, labor, and regulatory compliance—factors that are paramount for professionals in drug development.
Strategic Options for Accessing the 4-Acetylpiperidine Core
We will evaluate four primary strategies for obtaining the 4-acetylpiperidine core structure. The choice between them is dictated by project scale, timeline, budget, and available synthetic expertise.
-
Route A: The Direct Approach (Procurement): Purchasing this compound directly from a chemical supplier.
-
Route B: The Workhorse Approach (from 1-Boc-4-piperidone): Utilizing the widely available and versatile N-Boc protected piperidone as a starting point.
-
Route C: The Classical Approach (from 4-Cyanopiperidine): Employing a classic Grignard reaction to convert a nitrile into the target methyl ketone.[8]
-
Route D: The Foundational Approach (from Isonipecotic Acid): Building the ketone functionality from the readily available and inexpensive piperidine-4-carboxylic acid.[9]
The comparative pathways are illustrated below.
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A Comparative Guide to Stereoselectivity in Reactions of 1-(Piperidin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The stereochemical configuration of substituents on the piperidine ring is often critical for pharmacological activity, influencing binding affinity, efficacy, and metabolic stability. 1-(Piperidin-4-yl)ethanone is a versatile building block for the synthesis of more complex piperidine derivatives. The prochiral ketone functionality at the 4-position presents a key opportunity for introducing stereocenters. This guide provides a comparative analysis of the stereoselectivity in three major classes of reactions involving 1-(Piperidin-4-yl)ethanone derivatives: ketone reduction, nucleophilic addition of organometallic reagents, and α-alkylation. We will explore how the choice of reagents, reaction conditions, and particularly the nature of the nitrogen protecting group (N-substituent) can dictate the stereochemical outcome of these transformations. This guide aims to provide researchers with the insights needed to make informed decisions in the design and execution of stereoselective syntheses targeting novel piperidine-based therapeutics.
I. Diastereoselective Reduction of the Ketone
The reduction of the acetyl group in 1-(piperidin-4-yl)ethanone derivatives to the corresponding secondary alcohol is a fundamental transformation that generates a new stereocenter. The diastereoselectivity of this reaction is highly dependent on the steric bulk of the hydride reagent and the conformation of the piperidine ring, which is influenced by the N-substituent.
Underlying Principles: Steric Approach Control
The stereochemical outcome of the reduction of cyclic ketones is often governed by "steric approach control," where the hydride nucleophile attacks the carbonyl carbon from the less sterically hindered face. In the case of 4-acetylpiperidine derivatives, the piperidine ring typically adopts a chair conformation. The acetyl group can occupy either an axial or equatorial position, but the equatorial conformation is generally more stable to minimize 1,3-diaxial interactions. The N-substituent also preferentially occupies the equatorial position to reduce steric strain.
The two possible diastereomeric alcohol products are the syn and anti isomers, corresponding to the relative stereochemistry between the newly formed hydroxyl group and the substituent at the 1-position of the piperidine ring.
Comparative Performance of Reducing Agents
The choice of reducing agent plays a pivotal role in determining the diastereomeric ratio of the product alcohol. Less sterically demanding reagents, such as sodium borohydride (NaBH₄), are generally less selective, while bulkier reagents, like the Selectrides, offer significantly higher diastereoselectivity.
| Reducing Agent | N-Substituent | Substrate | Diastereomeric Ratio (axial:equatorial attack) | Reference |
| Sodium Borohydride (NaBH₄) | Boc | N-Boc-4-acetylpiperidine | Low selectivity | [1] |
| L-Selectride® | Boc | N-Boc-4-acetylpiperidine | High selectivity for axial attack | [1][2] |
| K-Selectride® | Boc | N-Boc-4-acetylpiperidine | High selectivity for axial attack | [2] |
Expert Insights:
The lower selectivity of NaBH₄ can be attributed to its small size, allowing it to approach the carbonyl group from either the axial or equatorial face with similar ease. In contrast, the bulky tri-sec-butylborohydride structure of L-Selectride and K-Selectride dramatically hinders the approach from the same face as the piperidine ring (equatorial attack), leading to a strong preference for axial attack and the formation of the corresponding equatorial alcohol.
Experimental Protocol: Diastereoselective Reduction with L-Selectride
Materials:
-
N-Boc-4-acetylpiperidine
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-4-acetylpiperidine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Carefully add 30% H₂O₂ to oxidize the excess borane.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
II. Diastereoselective Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the ketone of 1-(piperidin-4-yl)ethanone derivatives provides a direct route to chiral tertiary alcohols. The stereochemical outcome of these reactions is influenced by a delicate interplay of steric and electronic factors, including the potential for chelation control.
Governing Principles: Felkin-Anh vs. Chelation Control
The stereoselectivity of nucleophilic additions to chiral or prochiral ketones can often be rationalized by one of two models:
-
Felkin-Anh Model: This model predicts the stereochemical outcome based on steric interactions in the transition state. The nucleophile attacks the carbonyl carbon at a Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest substituent at the α-carbon.
-
Cram Chelation Control Model: This model applies when a Lewis basic heteroatom is present at the α- or β-position to the carbonyl group. The organometallic reagent can coordinate to both the carbonyl oxygen and the heteroatom, forming a rigid five- or six-membered chelate. This chelation locks the conformation of the substrate, and the nucleophile then attacks from the less hindered face of this chelated intermediate.[3]
In the context of 1-(piperidin-4-yl)ethanone derivatives, the piperidine nitrogen can act as a Lewis basic center, potentially leading to chelation control, especially with N-substituents that do not sterically encumber the nitrogen lone pair.
Influence of the N-Substituent
The choice of the nitrogen protecting group is critical in directing the stereoselectivity of nucleophilic additions.
-
N-Boc Group: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the nucleophile. Furthermore, the lone pair on the nitrogen is delocalized into the carbonyl of the carbamate, reducing its Lewis basicity and making chelation less likely. Consequently, reactions with N-Boc-4-acetylpiperidine are more likely to be under steric control, often resulting in lower diastereoselectivity.
-
N-Benzyl Group: The benzyl group is less sterically demanding than the Boc group. The nitrogen lone pair is more available for chelation with the metal of the organometallic reagent. This can lead to a chelation-controlled pathway, potentially resulting in higher diastereoselectivity and a different major diastereomer compared to the N-Boc analogue.[4]
Comparative Performance of N-Substituents in Grignard Reactions:
| N-Substituent | Organometallic Reagent | Expected Control | Predicted Diastereoselectivity |
| Boc | MeMgBr | Steric (Felkin-Anh) | Low to moderate |
| Benzyl | MeMgBr | Chelation | Potentially high |
Note: Specific experimental data for these direct comparisons on the 4-acetylpiperidine scaffold is limited. The predictions are based on established principles of stereocontrol.
Experimental Protocol: Grignard Addition to N-Benzyl-4-acetylpiperidine
Materials:
-
N-Benzyl-4-acetylpiperidine
-
Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-benzyl-4-acetylpiperidine (1.0 eq) in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the MeMgBr solution (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the resulting tertiary alcohol by ¹H NMR or GC-MS analysis.
III. Asymmetric α-Alkylation
Introducing a substituent at the α-position to the ketone in 1-(piperidin-4-yl)ethanone derivatives is another important strategy for building molecular complexity. Achieving stereocontrol in this transformation typically requires the use of a chiral auxiliary or a chiral catalyst.
Methodology: Chiral Auxiliary-Mediated Alkylation
A common and reliable method for asymmetric α-alkylation involves the use of a chiral auxiliary. Evans' oxazolidinones are a well-established class of chiral auxiliaries that provide high levels of stereocontrol.[5][6] The general strategy involves attaching the chiral auxiliary to the substrate, performing the diastereoselective alkylation of the resulting enolate, and then cleaving the auxiliary to reveal the enantioenriched product.
Alternative Approach: Asymmetric Deprotonation
An alternative strategy involves the asymmetric deprotonation of the N-Boc protected piperidine ring at the α-position to the nitrogen using a chiral base, followed by trapping with an electrophile. However, the asymmetric deprotonation of N-Boc-piperidine has proven to be challenging, often resulting in low yields and enantioselectivities.[7]
Comparative Performance of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is judged by the diastereomeric excess (de) of the alkylation product.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (de) | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-Acyl oxazolidinone | Benzyl bromide | >99% | [8] |
| (S)-4-isopropyl-2-oxazolidinone | N-Acyl oxazolidinone | Methyl iodide | >98% | [8] |
Note: The data presented is for the alkylation of N-acyl oxazolidinones, which is the standard application of this methodology. This serves as a benchmark for what can be achieved with chiral auxiliaries.[8]
Experimental Protocol: Asymmetric α-Alkylation using an Evans' Auxiliary
(A) Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 15 minutes, add the desired acyl chloride (derived from a suitable piperidine-4-carboxylic acid precursor) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Purify the N-acyl oxazolidinone by chromatography.
(B) Diastereoselective Alkylation:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) to form the sodium enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide) (1.2 eq).
-
Stir at -78 °C until the reaction is complete (monitor by TLC).
-
Quench with saturated aqueous NH₄Cl and extract the product.
-
Purify by chromatography and determine the diastereomeric excess by ¹H NMR or chiral HPLC.
(C) Auxiliary Cleavage:
-
The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ for hydrolysis to the carboxylic acid, or LiAlH₄ for reduction to the alcohol) to yield the desired α-substituted product.
Visualization of Stereochemical Models
Ketone Reduction
Caption: Steric approach control in ketone reduction.
Nucleophilic Addition
Caption: Chelation vs. Steric control in nucleophilic addition.
Conclusion
The stereoselective functionalization of 1-(piperidin-4-yl)ethanone derivatives is a critical aspect of synthesizing novel and potent bioactive molecules. This guide has provided a comparative overview of the key factors influencing the stereochemical outcomes of ketone reduction, nucleophilic addition, and α-alkylation reactions.
-
For ketone reductions , the use of sterically bulky reducing agents like L-Selectride is paramount for achieving high diastereoselectivity, favoring the formation of the equatorial alcohol via axial attack.
-
In nucleophilic additions , the choice of the N-substituent is a key determinant of the reaction pathway. An N-benzyl group can promote chelation control, leading to potentially higher diastereoselectivity, whereas an N-Boc group typically results in sterically controlled additions with lower selectivity.
-
For α-alkylation , the use of chiral auxiliaries, such as Evans' oxazolidinones, remains a robust and predictable method for introducing a new stereocenter with high diastereomeric excess.
By understanding and applying these principles, researchers can strategically design synthetic routes to access specific stereoisomers of 1-(piperidin-4-yl)ethanone derivatives, thereby accelerating the discovery and development of new chemical entities with optimized pharmacological profiles.
References
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- 7. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(Piperidin-4-yl)ethanone hydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-(Piperidin-4-yl)ethanone hydrochloride (CAS No. 89895-06-7). As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring that every stage of your workflow, including waste management, is conducted with the highest standards of safety and scientific integrity. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the inherent risks of a chemical is the first principle of safe handling and disposal. This compound is a piperidine derivative widely used as an intermediate in pharmaceutical synthesis.[1][2] While invaluable in research, it possesses hazards that mandate careful management.
The primary hazards, as classified under the Globally Harmonized System (GHS), categorize this compound as harmful and an irritant.[3] Exposure can lead to skin and eye irritation, and it may cause respiratory irritation if inhaled.[3][4] It is also classified as harmful if swallowed. The causality is clear: improper handling during disposal, such as generating dust or allowing skin contact, can lead to needless and preventable chemical exposure.
A comprehensive risk assessment must precede any disposal activity. This involves not only recognizing the chemical's hazards but also evaluating the specific risks within your laboratory context, such as the quantity of waste and the potential for spills.
| Hazard Classification | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [3][4] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][4] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | [4] |
| Combustion Byproducts | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl) | [4] |
The Regulatory Landscape: Adherence to OSHA and EPA Standards
Disposal of laboratory chemicals is not merely a matter of best practice; it is governed by federal and local regulations. In the United States, two primary agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop and implement a written Chemical Hygiene Plan (CHP).[5][6] This plan must include procedures for safe handling, storage, and disposal of hazardous chemicals, ensuring that personnel are trained and protected.[5]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[7][8] This "cradle-to-grave" system mandates that chemical waste like this compound be properly identified, stored, transported, and disposed of at a permitted facility.[8]
Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations and will have specific protocols that align with these federal mandates.
Personal Protective Equipment (PPE) and Engineering Controls
Based on the hazard assessment, the following controls are mandatory when handling this compound for disposal.
-
Engineering Controls: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection standard (29 CFR 1910.133).
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat. Wash hands thoroughly after handling.[3][4] Contaminated clothing should be removed and washed before reuse.[4]
-
Respiratory Protection: If a fume hood is not available or if there is a risk of significant aerosolization, a NIOSH-approved respirator may be required. This must be done under a formal Respiratory Protection Program.[6]
-
Disposal Procedures: A Step-by-Step Guide
The fundamental principle for disposing of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [10][11]
Unused or Expired Product (Bulk Disposal)
This is the most straightforward disposal path. The material must be transferred to a licensed hazardous waste disposal company.
Protocol:
-
Container Integrity: Ensure the original container is in good condition, properly sealed, and not leaking. If the container is compromised, carefully transfer the contents to a new, compatible, and properly labeled waste container inside a chemical fume hood.
-
Labeling: The container must be labeled as hazardous waste in accordance with EPA and your institutional guidelines. The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound" and its CAS number (89895-06-7).[10]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] Ensure it is segregated from incompatible materials, such as strong oxidizing agents.[13]
-
Waste Pickup: Contact your institution's EHS office to schedule a pickup. Do not accumulate more than 10-25 gallons of hazardous waste in your lab, per typical institutional policy.[10][14]
The ultimate disposal method for this compound will likely be high-temperature incineration at a licensed facility.[15] The hydrochloride salt will generate corrosive hydrogen chloride (HCl) gas upon combustion, which requires specialized flue gas scrubbers to neutralize, preventing its release into the atmosphere.[16][17]
Contaminated Labware and Spill Debris (Solid Waste)
This category includes items such as gloves, weigh boats, paper towels, and absorbent materials used for spill cleanup.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container (e.g., a sturdy, lined cardboard box or a dedicated plastic pail).
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant.
-
Disposal: Manage this container as you would bulk chemical waste and arrange for pickup through your EHS office.
Empty Container Disposal
An "empty" container that held this compound is not truly empty and must be decontaminated before it can be disposed of as non-hazardous waste.
Protocol:
-
Initial Cleaning: Ensure the container is as empty as possible, with only trivial residue remaining.[10]
-
Rinsing Procedure: In a chemical fume hood, rinse the container thoroughly three times with a suitable solvent (e.g., water or methanol).
-
Rinsate Collection: This is a critical step. The first rinse, and ideally all three rinses, must be collected and disposed of as liquid hazardous waste.[10][11] Collect the rinsate in a designated, properly labeled hazardous waste container.
-
Final Disposal: Once triple-rinsed and air-dried, obliterate or deface the original chemical label on the container.[11][14] It can now be disposed of in the appropriate receptacle for glass or plastic waste, according to your facility's procedures.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making disposal decisions for this compound and associated materials.
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- 2. nbinno.com [nbinno.com]
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- 4. aksci.com [aksci.com]
- 5. osha.gov [osha.gov]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
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- 9. lighthouselabservices.com [lighthouselabservices.com]
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- 11. vumc.org [vumc.org]
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- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. synquestlabs.com [synquestlabs.com]
- 16. Influences of chlorine content on emission of HCl and organic compounds in waste incineration using fluidized beds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(Piperidin-4-yl)ethanone hydrochloride
Introduction
1-(Piperidin-4-yl)ethanone hydrochloride is a key building block in synthetic chemistry, frequently utilized by researchers in the development of novel pharmaceutical agents. While instrumental in advancing drug discovery, its handling necessitates a robust understanding of its chemical properties and associated hazards. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a culture of safety, where every procedural step is understood and validated, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the foundation of a sound safety protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, standardized framework for this understanding[1][2][3].
The compound is classified with the Signal Word: Warning and the following pictogram:
GHS Pictogram
This classification stems from its specific health hazards, which dictate our PPE and handling choices.
| Hazard Class & Category | Hazard Statement | Causality and Implication in the Lab |
| Skin Irritation (Category 2) | H315: Causes skin irritation[4][5] | Direct contact with the solid or its solutions can lead to inflammation, itching, redness, or pain[4]. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[4][5] | The fine, dust-like nature of the solid compound poses a significant risk of aerosolization. Contact with the eyes can cause redness, pain, and potentially severe damage[4]. This mandates stringent eye protection. |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[4][5] | Inhalation of the dust can irritate the lungs and respiratory system[4]. The primary risk occurs when weighing or transferring the solid. Engineering controls and, in some cases, respiratory protection are essential to mitigate this risk. |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[6] | While less common in a laboratory setting, accidental ingestion is possible through cross-contamination. This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab[7][8][9]. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Transferring Solid (Sub-gram scale) | Nitrile or Neoprene Gloves[10][11] | ANSI Z87.1-rated Safety Glasses with side shields | Not required if performed in a certified chemical fume hood | Full-length Lab Coat |
| Solution Preparation / Reactions | Nitrile or Neoprene Gloves | Chemical Splash Goggles | Not required if performed in a certified chemical fume hood | Full-length Lab Coat |
| Large-Scale Operations (>10g) or Poor Ventilation | Nitrile or Neoprene Gloves | Chemical Splash Goggles and Face Shield[8][10] | NIOSH-approved half-mask respirator with P100 (particulate) filters[12] | Chemical-resistant Apron over Lab Coat |
| Spill Cleanup | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Splash Goggles and Face Shield | NIOSH-approved half-mask respirator with P100 (particulate) filters | Chemical-resistant Apron over Lab Coat |
A Deeper Dive into PPE Selection
-
Hand Protection: Standard nitrile gloves provide adequate protection for incidental contact. Always double-check glove integrity before use. For prolonged handling or spill cleanup, heavier-duty gloves are recommended. After handling, remove gloves properly and wash hands thoroughly with soap and water[4][5].
-
Eye and Face Protection: Due to the serious eye irritation risk (H319), standard safety glasses are the absolute minimum. However, chemical splash goggles, which form a seal around the eyes, offer superior protection from airborne dust and splashes and are strongly recommended for all solution-based work[10]. A face shield should be used in conjunction with goggles during large-scale operations[8].
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood, which mitigates the respiratory irritation hazard (H335)[7]. If work must be performed outside a fume hood or with large quantities where dust generation is unavoidable, a NIOSH-approved respirator is mandatory.
-
Protective Clothing: A lab coat protects the skin and personal clothing from contamination[4]. Ensure it is fully buttoned. For tasks with a higher splash potential, a chemical-resistant apron provides an additional layer of safety.
Operational Guide: A Step-by-Step Workflow
Adherence to a standardized workflow minimizes the risk of exposure. The following diagram and protocols outline the essential steps for safely handling this compound.
Caption: Standard laboratory workflow for handling chemical reagents.
Protocol 1: Weighing the Solid Compound
-
Work Area Preparation: Ensure the analytical balance is inside a certified chemical fume hood or a vented balance enclosure to control dust.
-
Don PPE: Wear a lab coat, nitrile gloves, and safety glasses with side shields.
-
Tare Vessel: Place a clean, dry weighing vessel on the balance and tare it.
-
Transfer: Carefully use a spatula to transfer the desired amount of this compound to the vessel. Perform this action slowly and close to the surface to minimize dust generation.
-
Clean: Close the primary container immediately. Gently wipe the spatula and any minor dust on the balance with a damp cloth, which should be disposed of as chemical waste.
-
Record: Record the final weight and proceed to the next step.
Protocol 2: Spill Cleanup Procedure (Small Spill < 1g)
-
Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Enhance PPE: Don additional PPE as required, including chemical splash goggles and a face shield.
-
Contain & Absorb: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite, sand, or earth[7].
-
Collect: Carefully sweep or scoop the absorbed material and spilled powder into a clearly labeled waste container[4][13]. Use non-sparking tools if a solvent is present[7].
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal the container and dispose of it as hazardous chemical waste according to your institution's guidelines[4][5][14].
Self-Validating Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is as critical as the equipment itself. An incorrect removal sequence can lead to self-contamination. This protocol is designed to be a self-validating system, ensuring contaminants are contained.
Sources
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- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. This compound | 89895-06-7 [sigmaaldrich.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 9. chemos.de [chemos.de]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. americanbio.com [americanbio.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
